molecular formula C9H11NO2 B1265867 3-(4-Aminophenyl)propionic acid CAS No. 2393-17-1

3-(4-Aminophenyl)propionic acid

货号: B1265867
CAS 编号: 2393-17-1
分子量: 165.19 g/mol
InChI 键: WXOHKMNWMKZMND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Aminophenyl)propionic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Aminophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOHKMNWMKZMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178641
Record name 3-(p-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-17-1
Record name 3-(4-Aminophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2393-17-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(p-Aminophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-aminophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-AMINOPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J8IS9IQI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propionic acid, a substituted propionic acid derivative, is a molecule of significant interest in the field of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid group and an aromatic amine, makes it a versatile building block for the synthesis of more complex molecules. Notably, it has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins within cells.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development. The key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(4-aminophenyl)propanoic acid
CAS Number 2393-17-1[3]
Molecular Formula C₉H₁₁NO₂[1][3]
Molecular Weight 165.19 g/mol [1][3]
Melting Point 133-137 °C[4][5]
Boiling Point 351 °C (Predicted)
pKa 4.52 ± 0.10 (Predicted)
Appearance Off-white to brown solid/powder
Solubility Soluble in Methanol (B129727)

Structural Identifiers:

IdentifierValueSource
SMILES Nc1ccc(CCC(O)=O)cc1[3]
InChI InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12)[6][7]
InChIKey WXOHKMNWMKZMND-UHFFFAOYSA-N[6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.

AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic Protons (ortho to NH₂)6.861d2H
Aromatic Protons (meta to NH₂)6.482d2H
-CH₂- (alpha to phenyl)2.642t2H
-CH₂- (alpha to COOH)2.421t2H

Solvent: DMSO-d₆, Frequency: 400 MHz[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. While a detailed experimental spectrum with peak assignments was not available in the searched literature, typical chemical shift ranges for the carbon environments in this compound can be predicted based on standard correlation tables.

Carbon EnvironmentPredicted Chemical Shift Range (ppm)
Carboxylic Acid (C=O)170-185
Aromatic C-NH₂140-150
Aromatic C-H110-130
Aromatic C-C125-140
-CH₂- (alpha to phenyl)30-40
-CH₂- (alpha to COOH)30-40
FT-IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are listed below.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500-3300Broad, Strong
N-H (Amine)Stretch3200-3400Medium, often two bands
C-H (Aromatic)Stretch3000-3100Medium
C-H (Aliphatic)Stretch2850-2960Medium
C=O (Carboxylic Acid)Stretch1680-1710Strong
C=C (Aromatic)Stretch1450-1600Medium to Weak
C-N (Amine)Stretch1250-1350Medium
C-O (Carboxylic Acid)Stretch1210-1320Strong

Experimental Protocols

Detailed and validated experimental protocols are critical for the successful synthesis, purification, and analysis of this compound.

Synthesis: Catalytic Hydrogenation of 3-(4-Nitrophenyl)propionic Acid

A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 3-(4-nitrophenyl)propionic acid. Catalytic hydrogenation is a preferred method due to its high yield and clean reaction profile.

Materials:

  • 3-(4-Nitrophenyl)propionic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol (B145695)

  • Hydrogen gas

  • Filter agent (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(4-nitrophenyl)propionic acid in a minimal amount of methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. A mixed solvent system of ethanol and water is often suitable for compounds with moderate polarity like this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Once the solid is completely dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator.

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound and for monitoring reaction progress.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water (with an acidic modifier like phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.

General Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

  • Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound.

Application in Drug Development: PROTACs

This compound serves as a crucial linker component in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a Linker

The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. The length, rigidity, and chemical nature of the linker, which can be derived from this compound, influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The carboxylic acid and amine functionalities of this compound provide convenient handles for covalent attachment to the target-binding ligand and the E3 ligase-binding ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process.

Caption: General workflow for PROTAC synthesis.

Experimental Workflow for PROTAC Evaluation:

Once a PROTAC is synthesized, its biological activity needs to be evaluated through a series of in vitro and in vivo experiments.

PROTAC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Target Protein Binding Assay C Ternary Complex Formation Assay A->C B E3 Ligase Binding Assay B->C D Western Blot for Protein Degradation C->D E Cell Viability/Proliferation Assays D->E F Pharmacokinetics (PK) Studies E->F G Pharmacodynamics (PD) Studies (Target Degradation in Tissue) F->G H Efficacy Studies in Disease Models G->H

Caption: Workflow for evaluating PROTAC efficacy.

Signaling Pathway Context

PROTACs do not directly interact with signaling pathways in the traditional sense of being agonists or antagonists. Instead, they modulate signaling pathways by inducing the degradation of key protein components within those pathways. For example, if a PROTAC is designed to degrade a specific kinase involved in a cancer-related signaling cascade, the functional outcome would be the downregulation of that pathway's activity. The specific signaling pathway affected is entirely dependent on the target protein for which the PROTAC is designed.

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC (containing this compound linker) TargetProtein Target Protein (e.g., Kinase) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Degradation DownstreamSignal Downstream Signaling (Pathway Inactivation) CellularResponse Cellular Response (e.g., Apoptosis) DownstreamSignal->CellularResponse

Caption: PROTAC mechanism of action on a signaling pathway.

Conclusion

This compound is a valuable chemical entity with well-defined properties that make it an important tool for researchers in drug discovery and development. Its role as a linker in the rapidly advancing field of PROTACs highlights its significance in modern medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, along with detailed experimental protocols and a discussion of its application in a key therapeutic modality. A thorough understanding of this molecule will undoubtedly facilitate further innovation in the development of novel therapeutics.

References

Spectroscopic Profile of 3-(4-Aminophenyl)propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(4-Aminophenyl)propionic acid (CAS No. 2393-17-1), a compound of interest in various research and development applications. This document outlines its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 (Broad)Singlet1HCarboxylic Acid (-COOH)
6.86Doublet2HAromatic (H-2, H-6)
6.48Doublet2HAromatic (H-3, H-5)
4.85 (Broad)Singlet2HAmine (-NH₂)
2.64Triplet2H-CH₂-Ar
2.42Triplet2H-CH₂-COOH

Note: The chemical shifts for the amine and carboxylic acid protons are broad and can vary with concentration and temperature.

Table 2: ¹³C NMR Spectral Data

As of the latest search, publicly accessible, experimentally verified ¹³C NMR spectral data for this compound could not be located in the referenced databases.

Table 3: Infrared (IR) Spectral Data

Sample Preparation: KBr Pellet/Nujol Mull

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadN-H stretch (Amine)
3300 - 2500Very BroadO-H stretch (Carboxylic Acid)
~3000MediumC-H stretch (Aromatic)
~2900MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1520StrongC=C stretch (Aromatic) & N-H bend (Amine)
~1440MediumC-H bend (Aliphatic)
~1230MediumC-O stretch (Carboxylic Acid)
~820Strongpara-disubstituted C-H bend (Aromatic)
Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 75 eV

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
16531.4[M]⁺ (Molecular Ion)
106100.0[M - COOH - H₂]⁺
774.3[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the proton spectrum.

    • Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized for the analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet is placed in the sample holder.

    • The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are averaged to obtain the final spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the solid sample is introduced directly into the ion source using a direct insertion probe.[1]

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]

  • Ionization: The sample is vaporized and bombarded with a beam of electrons with an energy of 75 eV to induce ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The detector measures the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Solid Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2393-17-1

This technical guide provides a comprehensive overview of 3-(4-Aminophenyl)propionic acid, a versatile bifunctional molecule with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as 4-aminohydrocinnamic acid, is a solid organic compound at room temperature.[1] Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine group, makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2393-17-1[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 133-137 °C[1][2][3]
Boiling Point 351 °C[4]
Density 1.217 g/cm³[4]
Appearance Solid[1]
Solubility Soluble in Methanol (B129727)[4]
InChI 1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12)[1]
InChIKey WXOHKMNWMKZMND-UHFFFAOYSA-N[1]
SMILES Nc1ccc(CCC(O)=O)cc1[1]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR Chemical shifts (ppm) are available.[5]
¹³C NMR Chemical shifts (ppm) are available.[6]
Infrared (IR) IR spectrum is available, showing characteristic functional group absorptions.[7]
Mass Spectrometry (MS) Predicted m/z values for various adducts: [M+H]⁺: 166.08626, [M+Na]⁺: 188.06820, [M-H]⁻: 164.07170.[8]

Synthesis

A common and effective method for the synthesis of this compound involves the reduction of its nitro precursor, 3-(4-nitrophenyl)propionic acid. This two-step process typically starts with the nitration of a suitable phenylpropanoid derivative followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-Nitrophenyl)propionic Acid

Step 2: Reduction of 3-(4-Nitrophenyl)propionic Acid to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and efficient method.[11][12]

  • Materials:

    • 3-(4-Nitrophenyl)propionic acid

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Filtration apparatus (e.g., Celite or filter paper)

    • Rotary evaporator

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-(4-nitrophenyl)propionic acid in a minimal amount of methanol or ethanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of the solvent used for the reaction.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain the final product with high purity.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and by comparing its melting point to the literature value.

Applications in Drug Discovery: A Key Linker in PROTACs

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13][14][15][16][17] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[13][14]

The structure of this compound is well-suited for this role. The carboxylic acid group can be readily coupled to a ligand that binds to an E3 ubiquitin ligase, while the amino group can be functionalized to attach a ligand for the target protein of interest. This modularity allows for the rational design and synthesis of a wide range of PROTACs targeting various disease-related proteins.

The PROTAC Mechanism

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation TargetProtein Target Protein PROTAC PROTAC (containing this compound linker) TargetProtein->PROTAC Binds to Target Ligand Proteasome Proteasome TargetProtein->Proteasome Recognition & Degradation TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Ub->TargetProtein Ubiquitination DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases Peptides TernaryComplex->Ub Recruits Ubiquitin

References

An In-depth Technical Guide to 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Aminophenyl)propionic acid, a valuable building block in organic synthesis and drug discovery. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow for its characterization.

Core Compound Data

This compound, also known as 3-(4-aminophenyl)propanoic acid, is a substituted aromatic amino acid. Its bifunctional nature, possessing both a primary amine and a carboxylic acid group, makes it a versatile reagent in the synthesis of a wide range of organic molecules, including peptidomimetics and other compounds of pharmaceutical interest.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
CAS Number 2393-17-1[1]
Appearance Solid
Melting Point 133-137 °C
Synonyms 3-(4-Aminophenyl)propanoic acid
InChI Key WXOHKMNWMKZMND-UHFFFAOYSA-N
SMILES Nc1ccc(CCC(O)=O)cc1

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below. The process begins with the chemical synthesis of the target compound, followed by purification and comprehensive structural analysis to confirm its identity and purity.

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Material: 3-(4-Nitrophenyl)propionic acid reaction Catalytic Hydrogenation (e.g., Pd/C, H2) start->reaction product Crude Product: This compound reaction->product purification Recrystallization or Chromatography product->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir purity Purity Assessment (e.g., HPLC, Assay) purification->purity final_product Pure this compound purity->final_product

Caption: A flowchart illustrating the synthesis of this compound from its nitro precursor, followed by purification and structural characterization.

Experimental Protocols

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitro precursor, 3-(4-nitrophenyl)propionic acid. This method is widely used for the reduction of aromatic nitro compounds to their corresponding anilines due to its high efficiency and selectivity.

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 3-(4-nitrophenyl)propionic acid to this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials:

  • 3-(4-Nitrophenyl)propanoic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-(4-nitrophenyl)propanoic acid in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol% of the substrate) to the solution.

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (the pressure will depend on the apparatus, from a balloon atmosphere to several bars in a dedicated hydrogenator).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

  • Isolation of Product: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain the final product in high purity.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition.

  • Conduct the reaction in a well-ventilated fume hood.

Characterization of this compound

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the two methylene (B1212753) groups of the propionic acid chain, and the amine and carboxylic acid protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbons, and the carboxyl carbon.

2. Mass Spectrometry (MS):

  • Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound (165.19 g/mol ).

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key stretches to look for include the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

4. Purity Assessment:

  • The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or by determining its melting point and comparing it to the literature value. A sharp melting point range is indicative of high purity. The assay of the compound can also be determined using titration or other quantitative methods. A typical purity for a commercially available product is around 97%.

References

Technical Guide: Physicochemical Properties of 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-(4-Aminophenyl)propionic acid, including detailed experimental protocols for their determination. This information is critical for the characterization, purity assessment, and formulation development of this compound in a research and drug development context.

Core Physicochemical Data

The melting and boiling points are fundamental physical constants that provide insights into the purity and identity of a chemical substance.

PropertyValueSource
Melting Point 133-137 °C (literature)[1]
Boiling Point 351 °C[2]

Experimental Protocols

Accurate determination of melting and boiling points is essential for compound verification. The following sections detail standard laboratory procedures for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[3] A pure substance typically melts over a narrow range of 1-2°C.[4] Impurities tend to depress the melting point and broaden the melting range.[4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[3]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom.[4][6] Repeat until the sample column is 2-3 mm high.[4][6]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[4][6]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.[4][5]

  • Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[6] Insert a new, properly prepared capillary tube.

  • Heating and Observation: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, when approaching the expected melting point.[5][6]

  • Recording the Melting Range: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2.[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] The Thiele tube method is a convenient micro-scale technique for this determination.[9]

Apparatus:

  • Thiele tube

  • Heat-resistant oil (e.g., mineral oil)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with this compound (in its liquid state, which would require pre-heating given its high boiling point).[9]

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down (sealed end up).[9]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, making sure the sample is below the level of the oil.[9] Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[8]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[8][9]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

  • Recording the Boiling Point: The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[8][9] Record this temperature.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load place Place Tube in Apparatus load->place heat_fast Heat Rapidly for Approximate MP place->heat_fast Optional First Pass heat_slow Heat Slowly (1-2°C/min) place->heat_slow Accurate Measurement cool Cool Apparatus heat_fast->cool cool->place New Sample observe Observe Melting heat_slow->observe record Record T1 (First Liquid) and T2 (All Liquid) observe->record end End record->end

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow start Start setup Assemble Sample, Inverted Capillary, and Thermometer in Thiele Tube start->setup heat Gently Heat Thiele Tube Side Arm setup->heat observe_bubbles Observe for Rapid, Continuous Stream of Bubbles heat->observe_bubbles remove_heat Remove Heat Source observe_bubbles->remove_heat Condition Met cool_observe Allow to Cool and Observe remove_heat->cool_observe record Record Temperature When Liquid Enters Capillary cool_observe->record end End record->end

Caption: Workflow for Boiling Point Determination.

References

Solubility Profile of 3-(4-Aminophenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Aminophenyl)propionic acid, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, a qualitative solubility summary based on its chemical structure, and a logical workflow for solubility assessment.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility in different solvent systems is essential for formulation development, purification processes, and predicting its behavior in biological systems.

The solubility of a compound is influenced by several factors, including:

  • Polarity of the solute and solvent: The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

  • Temperature: The solubility of most solid compounds increases with temperature.

  • pH of the solution: For ionizable compounds like this compound, which possesses both an acidic carboxylic acid group and a basic amino group, pH plays a crucial role in determining solubility.

  • Crystal form (polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Solubility Data for this compound

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in a range of common solvents. One source indicates that it is "soluble in Methanol (B129727)," but provides no numerical value[1].

Based on its chemical structure, which contains a polar amino group, a polar carboxylic acid group, and a moderately non-polar phenylpropionic acid backbone, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterSparingly SolubleThe presence of both acidic and basic functional groups suggests some water solubility, likely influenced by pH. Zwitterionic nature at its isoelectric point may limit solubility.
MethanolSolubleThe polarity of methanol and its ability to hydrogen bond would facilitate the dissolution of the polar functional groups of the molecule.[1]
EthanolLikely SolubleSimilar to methanol, but potentially to a lesser extent due to its slightly lower polarity.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetone (B3395972)Sparingly SolubleThe moderate polarity of acetone may allow for some dissolution, but likely less than more polar solvents like methanol or DMSO.
Non-Polar
Hexane (B92381)InsolubleThe significant difference in polarity between the highly polar functional groups of the compound and non-polar hexane would result in very poor solubility.
Toluene (B28343)InsolubleSimilar to hexane, the non-polar nature of toluene makes it a poor solvent for this compound.

Note: This table is based on general principles of solubility and the known qualitative solubility in methanol. Experimental verification is required to determine quantitative values.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for measuring thermodynamic solubility.[2][3][4]

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, hexane)

  • Buffer solutions of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)[5]

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

  • pH meter

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent or buffer to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, depending on the application.[5][6]

    • Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC.

    • Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

    • The temperature and pH (for aqueous solutions) at which the solubility was determined must be reported.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Solid Compound prep_solvent Prepare Solvents/ Buffer Systems start->prep_solvent add_excess Add Excess Compound to Solvent start->add_excess prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h Shake-Flask) add_excess->equilibrate phase_sep Phase Separation (Centrifugation/ Filtration) equilibrate->phase_sep analysis Analyze Supernatant (e.g., HPLC) phase_sep->analysis quantify Quantify Concentration against Calibration Curve analysis->quantify report Report Solubility Data (mg/mL, Temp, pH) quantify->report end End report->end

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to the Safety and Handling of 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and potential toxicological profile of 3-(4-Aminophenyl)propionic acid (CAS No. 2393-17-1). This document is intended for professionals in research, and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][[“]] It is commonly used in peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).[[“]]

PropertyValueReference
CAS Number 2393-17-1[1][[“]]
Molecular Formula C₉H₁₁NO₂[1][[“]]
Molecular Weight 165.19 g/mol [1][[“]]
Appearance Solid[1]
Melting Point 133-137 °C[1]
Flash Point Not applicable[1]

Hazard Identification and Safety Precautions

According to Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

GHS Hazard Classification:

Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE). Avoid creating dust. Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Toxicological Data

Cytotoxicity Data: A study investigating the effects of this compound on normal human liver cells (THLE-2) and cancerous human liver cells (HEP-G2) using an MTT assay demonstrated a dose-dependent reduction in cell viability. The compound was found to be moderately cytotoxic to THLE-2 cells.

Concentration (µM)THLE-2 Cell Viability (%)
10079.50
50Not Reported
25Not Reported
12.5Not Reported
6.25Not Reported
3.125Not Reported
1.5625Not Reported

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound. The assay measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Potential Mechanism of Toxicity and Signaling Pathway

The exact signaling pathway of this compound-induced toxicity has not been fully elucidated. However, its structural similarity to 3-nitropropionic acid, a known mitochondrial toxin, suggests a potential mechanism involving mitochondrial dysfunction. 3-nitropropionic acid is an irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain, leading to impaired ATP production, excitotoxicity, and oxidative stress.[3][4][5] This disruption can lead to the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death.[[“]][6][7][8][9]

Below is a hypothetical signaling pathway for this compound-induced cytotoxicity based on its potential action as a mitochondrial toxin.

Potential_Toxicity_Pathway_of_3-4-Aminophenylpropionic_acid cluster_cell Cell cluster_mito Mitochondrion 3-4APPA This compound Mitochondrion Mitochondrion 3-4APPA->Mitochondrion Enters ETC_Complex_II Electron Transport Chain (Complex II) ATP_Production ATP Production ETC_Complex_II->ATP_Production Inhibits ROS_Generation Increased ROS ETC_Complex_II->ROS_Generation Leads to Cell_Death Cell Death ATP_Production->Cell_Death Contributes to mPTP_Opening mPTP Opening ROS_Generation->mPTP_Opening Induces mPTP_Opening->Cell_Death Triggers

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic potential of a compound like this compound.

Cytotoxicity_Workflow Start Start: Compound of Interest (this compound) Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Compound_Treatment 2. Compound Dilution & Cell Treatment Cell_Culture->Compound_Treatment Incubation 3. Incubation Period (e.g., 24, 48, 72h) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: A standard workflow for determining the in vitro cytotoxicity of a chemical compound.

Logical Relationship of Handling Precautions

This diagram illustrates the logical flow of safety measures when working with this compound.

Handling_Precautions_Logic Start Handling this compound Risk_Assessment 1. Assess Risks: - Skin/Eye Irritant - Respiratory Irritant Start->Risk_Assessment Engineering_Controls 2. Use Engineering Controls: - Fume Hood - Good Ventilation Risk_Assessment->Engineering_Controls PPE 3. Wear Personal Protective Equipment: - Gloves - Safety Goggles - Lab Coat Engineering_Controls->PPE Safe_Handling 4. Follow Safe Handling Practices: - Avoid dust generation - Wash hands after use PPE->Safe_Handling Emergency_Preparedness 5. Be Prepared for Emergencies: - Know location of eyewash/shower - Have spill kit ready Safe_Handling->Emergency_Preparedness Proper_Storage 6. Store Properly: - Tightly closed container - Well-ventilated area Emergency_Preparedness->Proper_Storage End Safe Use Proper_Storage->End

Caption: Logical steps for the safe handling of this compound in a laboratory setting.

References

In-Depth Technical Guide to the Biological Activity of 3-(4-Aminophenyl)propionic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 3-(4-Aminophenyl)propionic acid and its structurally related derivatives. While the parent compound, this compound, primarily serves as a crucial linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), its derivatives have emerged as a versatile class of bioactive molecules with significant therapeutic potential. This document details the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action and relevant signaling pathways.

This compound: A Versatile Linker in PROTAC Technology

This compound is a foundational molecule in the field of targeted protein degradation.[1][2] Its primary application lies in its use as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in various diseases.

Mechanism of Action in PROTACs

The core function of a PROTAC is to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This is achieved through the PROTAC's two distinct ligands connected by a linker, for which this compound often serves as a structural component. The induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (Linker: this compound derivative) POI->PROTAC Degradation Protein Degradation POI->Degradation  Degraded Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Degradation

Figure 1: PROTAC Mechanism of Action.
Intrinsic Biological Activity

Currently, there is a lack of significant evidence in the public domain detailing the intrinsic biological activity of this compound itself. Its utility is predominantly as a synthetic building block and linker in the construction of more complex bioactive molecules.

Antimicrobial Activity of this compound Derivatives

A notable area of research has been the development of antimicrobial agents based on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These compounds have demonstrated promising activity against a range of multidrug-resistant bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for key derivatives against various pathogens.

Table 1: Antibacterial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives (µg/mL) [3][4][5][6]

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Escherichia coliKlebsiella pneumoniae
Hydrazone 7 (phenyl) 32>646464
Compound 29 (phenyl) 16>64>64>64
Compound 30 (4-NO2-phenyl) 16163264
Hydrazones 14-16 (heterocyclic) 1 - 80.5 - 28 - 648 - 64

Table 2: Antifungal Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives (µg/mL) [3][4][5]

CompoundCandida aurisCandida albicans (drug-resistant)
Derivatives 2-37 0.5 - 64-
Hydrazones 14-16 (heterocyclic) 8 - 648 - 64
Experimental Protocols

A general synthetic route involves a multi-step process:

  • Esterification/Amidation: 4-aminophenol (B1666318) is reacted with methyl acrylate (B77674) or acrylic acid to yield N-(4-hydroxyphenyl)-β-alanine methyl ester or the corresponding acid.

  • Hydrazinolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like propan-2-ol under reflux to produce N-(4-hydroxyphenyl)-β-alanine hydrazide.

  • Condensation: The hydrazide is then condensed with various aromatic or heterocyclic aldehydes in methanol (B129727) at reflux temperature to yield the final hydrazone derivatives.

Hydrazone_Synthesis Start 4-Aminophenol + Methyl Acrylate Intermediate1 N-(4-hydroxyphenyl)-β-alanine methyl ester Start->Intermediate1 Reflux Intermediate2 N-(4-hydroxyphenyl)-β-alanine hydrazide Intermediate1->Intermediate2 Hydrazine Hydrate, Reflux Final_Product Hydrazone Derivative Intermediate2->Final_Product Reflux Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Final_Product

Figure 2: Synthesis of Hydrazone Derivatives.

The MIC is determined using broth microdilution methods. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compounds. The plate is incubated at an appropriate temperature for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.

Mechanism of Action

While the precise molecular targets are still under investigation, the mechanism of action for such antimicrobial agents may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The presence of the hydrazone linkage and various aromatic/heterocyclic moieties appears to be crucial for their activity.[7][8][9][10]

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly those incorporating aminothiazole and other heterocyclic systems, have demonstrated significant anticancer properties.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

Table 3: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives (IC50 in µM) [1]

CompoundA549 (Lung Adenocarcinoma)HEK293 (Non-cancerous)
Oxime 21 5.4214.63
Oxime 22 2.4737.99
Carbohydrazide 25 8.0510.69
Carbohydrazide 26 25.413.75
Cisplatin (Control) 11.715.57

Table 4: Anticancer Activity of other 2-Aminothiazole (B372263) and Propanoic Acid Derivatives (IC50 in µM) [11][12][13][14][15]

Compound Class/DerivativeCancer Cell LineIC50 (µM)
Aminothiazole-Paeonol Derivative 13c AGS (Gastric)4.0
HT-29 (Colorectal)4.4
HeLa (Cervical)5.8
Aminothiazole-Amino Acid Conjugate S3c A2780 (Ovarian)15.57
A2780CISR (Cisplatin-resistant Ovarian)11.52
Organotin(IV) CarboxylatesPC-3, HT-29, MCF-7, HepG20.100 - 0.758
Experimental Protocols

The synthesis of these derivatives involves several steps, including:

  • Esterification, oximation, hydrazinolysis, and condensation reactions to build the core structure.

  • The key feature is the presence of an oxime moiety, which significantly enhances the antiproliferative activity.

The MTT assay is a colorimetric assay used to assess cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance in treated cells compared to controls indicates reduced cell viability.

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan_Formation Viable Cells Convert MTT to Formazan Add_MTT->Formazan_Formation Solubilize Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Figure 3: MTT Assay Experimental Workflow.
Signaling Pathways in Anticancer Activity

The anticancer mechanisms of 2-aminothiazole derivatives are multifaceted and can involve:

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[16]

  • Cell Cycle Arrest: They can halt cell proliferation by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M phases.[16]

  • Kinase Inhibition: 2-aminothiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and survival.[17]

  • Inhibition of Importin Pathway: Some derivatives have been found to inhibit the importin pathway, which is involved in the nuclear transport of key proteins like EGFR and STAT3.[18]

Anticancer_Pathways Derivative 2-Aminothiazole Derivative Kinase Protein Kinase Inhibition Derivative->Kinase Apoptosis Apoptosis Induction (e.g., Bax/Bcl-2 modulation) Derivative->Apoptosis Cell_Cycle Cell Cycle Arrest (e.g., G2/M phase) Derivative->Cell_Cycle Cancer_Cell_Death Cancer Cell Death and Inhibition of Proliferation Kinase->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle->Cancer_Cell_Death

Figure 4: Anticancer Signaling Pathways.

Anti-inflammatory Activity of Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[19] Their mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

Aryl propionic acid derivatives non-selectively or selectively inhibit COX-1 and COX-2 enzymes.[19] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.

Experimental Protocols

This is a standard in vivo model to assess the anti-inflammatory activity of new compounds.

  • A pre-determined dose of the test compound is administered to rats.

  • After a specific time, a solution of carrageenan is injected into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

  • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • A reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with diverse biological applications. While the parent molecule is a key component in the rapidly advancing field of targeted protein degradation, its derivatives have shown significant promise as antimicrobial and anticancer agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these derivatives for various therapeutic targets.

References

Potential Toxicological Effects of 3-(4-Aminophenyl)propionic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3-(4-Aminophenyl)propionic acid have not been thoroughly investigated. This document summarizes the currently available data; however, significant information gaps exist. Caution is advised when handling this compound.

Introduction

This compound, a derivative of cinnamic acid, is a compound of interest in various research and development sectors, including peptide synthesis and as a PROTAC linker.[1][2] Despite its applications, a comprehensive toxicological profile for this compound is not publicly available. This technical guide aims to consolidate the existing, albeit limited, toxicological information on this compound to inform researchers and professionals in drug development about its potential hazards. The available data is primarily derived from supplier safety data sheets and a single comparative cytotoxicity study. Information on related compounds is also discussed to provide a broader context for potential toxicological endpoints.

Hazard Identification and Classification

According to safety data sheets from suppliers, this compound is classified as a hazardous substance. The primary hazards identified are irritation to the skin, eyes, and respiratory system.[1][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet[1][3]

The logical relationship of these hazard classifications is illustrated in the diagram below.

Hazard_Classification cluster_compound This compound cluster_exposure Routes of Exposure cluster_effects Toxicological Effects Compound This compound Inhalation Inhalation Compound->Inhalation Skin_Contact Skin Contact Compound->Skin_Contact Eye_Contact Eye Contact Compound->Eye_Contact Respiratory_Irritation Respiratory Irritation (STOT SE 3) Inhalation->Respiratory_Irritation Skin_Irritation Skin Irritation (Category 2) Skin_Contact->Skin_Irritation Eye_Irritation Serious Eye Irritation (Category 2) Eye_Contact->Eye_Irritation

Caption: Logical flow from the compound to routes of exposure and resulting hazards.

In Vitro Cytotoxicity

A study by Hakim et al. (2024) investigated the cytotoxicity of this compound (3-4APPA) on human liver cells. The study compared its effects on a normal liver cell line (THLE-2) and a cancerous liver cell line (HEP-G2) alongside ibuprofen (B1674241) and 3-(4-hydroxyphenyl)propionic acid.[4]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound was assessed using a 3-(4,5-Dimethylthiazole-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay.[4]

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Seed THLE-2 and HEP-G2 cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Incubate cells with varying concentrations of This compound (1.5625 µM to 100 µM) incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization readout Measure absorbance at a specific wavelength solubilization->readout analysis Calculate cell viability as a percentage of the untreated control readout->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Results

The study demonstrated that this compound induced a dose-dependent reduction in cell viability in both THLE-2 and HEP-G2 cell lines. Notably, the compound was found to be more cytotoxic to the normal THLE-2 liver cells compared to the cancerous HEP-G2 cells.[4] When compared to ibuprofen and 3-(4-hydroxyphenyl)propionic acid at a concentration of 100 µM, this compound was the most cytotoxic to THLE-2 cells.[4]

Table 2: Cytotoxicity of this compound on Liver Cell Lines

Concentration (µM)THLE-2 Cell Viability (%)HEP-G2 Cell Viability (%)
10079.50Not specified in abstract
50Not specifiedNot specified
25Not specifiedNot specified
12.5Not specifiedNot specified
6.25Not specifiedNot specified
3.125Not specifiedNot specified
1.5625Not specifiedNot specified

Source: Hakim et al., 2024.[4] Note: The full dose-response data was not available in the provided search results, only the effect at the highest concentration for THLE-2 cells.

Toxicological Data Gaps

There is a significant lack of comprehensive toxicological data for this compound. The following critical toxicological endpoints have not been reported in the public domain:

  • Acute Toxicity: No data on LD50 (oral, dermal, inhalation) is available.

  • Genotoxicity: No mutagenicity (e.g., Ames test) or clastogenicity studies were found.[5] Studies on other propionic acid derivatives like ibuprofen, ketoprofen (B1673614), and naproxen (B1676952) have shown them to be non-mutagenic in the Ames test but weakly genotoxic in vivo.[5]

  • Carcinogenicity: There are no studies on the carcinogenic potential of this compound.

  • Reproductive and Developmental Toxicity: No information is available regarding its effects on fertility or embryonic development.

  • Toxicokinetics: Data on absorption, distribution, metabolism, and excretion are absent.

Toxicological Profile of Related Compounds

Cinnamic Acid and its Derivatives

Cinnamic acid, the parent compound, is generally considered to have low toxicity.[6][7] However, its derivatives can exhibit a range of biological activities and toxicities. Many cinnamic acid derivatives are known for their antioxidant and antimicrobial properties.[7][8] The toxicological profile of these derivatives is highly dependent on the specific substitutions on the aromatic ring and the propionic acid side chain.[8]

4-Aminophenol (B1666318)

The 4-aminophenol moiety within this compound is a point of toxicological interest. 4-Aminophenol itself is known to be a nephrotoxin, causing selective necrosis of renal proximal tubules.[9] Its toxicity is mediated by its oxidation to a reactive metabolite that depletes cellular glutathione (B108866) and impairs mitochondrial function, leading to cell death.[9] It is currently unknown if this compound can be metabolized to release 4-aminophenol or if the entire molecule exhibits a similar mechanism of toxicity.

The potential metabolic pathway leading to 4-aminophenol-induced nephrotoxicity is depicted below.

Aminophenol_Toxicity cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects PAP 4-Aminophenol (PAP) Oxidation Oxidation PAP->Oxidation Reactive_Metabolite Reactive Metabolite Oxidation->Reactive_Metabolite GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolite->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ATP) Reactive_Metabolite->Mitochondrial_Dysfunction Cell_Death Proximal Tubule Cell Death GSH_Depletion->Cell_Death contributes to Mitochondrial_Dysfunction->Cell_Death

Caption: Proposed mechanism of 4-aminophenol induced renal toxicity.

Conclusion and Recommendations

The available toxicological data on this compound is sparse and limited primarily to in vitro cytotoxicity and basic hazard classifications indicating it is an irritant. The compound exhibits moderate cytotoxicity to liver cells in vitro.[4] A complete toxicological assessment is not possible at this time due to the absence of studies on key endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Given the structural alert posed by the 4-aminophenol moiety, further investigation into the potential for nephrotoxicity is warranted. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, especially when handling the solid form.[1][3] It is strongly recommended that further toxicological studies be conducted to establish a comprehensive safety profile for this compound before its widespread use in any application.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-(4-aminophenyl)propionic acid, a valuable building block in pharmaceutical and chemical research. The following sections present detailed experimental protocols, quantitative data, and visual representations of the core synthetic routes.

Introduction

This compound (also known as p-aminohydrocinnamic acid) is a bifunctional molecule incorporating both a primary aromatic amine and a carboxylic acid moiety. This unique structure makes it a versatile intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide will focus on two principal and effective methods for its synthesis: the direct reduction of its nitro precursor and a two-step approach involving the synthesis and subsequent hydrogenation of an unsaturated intermediate.

Synthesis Pathway 1: Reduction of 3-(4-Nitrophenyl)propionic Acid

This is the most direct route to this compound, involving the reduction of the nitro group of the readily available starting material, 3-(4-nitrophenyl)propionic acid. Two common and effective reduction methods are presented below: catalytic hydrogenation and chemical reduction using stannous chloride.

Method 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

  • Dissolution: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3-(4-nitrophenyl)propionic acid (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product as a solid.[1][2]

Method 1B: Chemical Reduction with Stannous Chloride (SnCl₂ • 2H₂O)

For laboratories not equipped for catalytic hydrogenation, chemical reduction with stannous chloride in an acidic medium is a reliable alternative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(4-nitrophenyl)propionic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂ • 2H₂O) (typically 3-5 eq) to the suspension.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid and heat the reaction mixture to reflux. The reaction is typically complete within a few hours.

  • Monitoring: The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8). This will precipitate tin salts.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization.

Quantitative Data for Synthesis Pathway 1
ParameterMethod 1A: Catalytic HydrogenationMethod 1B: SnCl₂ Reduction
Starting Material 3-(4-Nitrophenyl)propionic acid3-(4-Nitrophenyl)propionic acid
Reagents H₂, 10% Pd/CSnCl₂ • 2H₂O, conc. HCl
Solvent Methanol or EthanolEthanol
Temperature Room TemperatureReflux
Typical Yield >90%85-95%
Purity HighGood to High after purification

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthesis_Pathway_1 cluster_0 Method 1A cluster_1 Method 1B start 3-(4-Nitrophenyl)propionic Acid reagents_A H₂, 10% Pd/C Methanol/Ethanol, RT start->reagents_A reagents_B SnCl₂·2H₂O, conc. HCl Ethanol, Reflux start->reagents_B product This compound reagents_A->product reagents_B->product

Caption: Direct reduction routes to this compound.

Synthesis Pathway 2: From 4-Aminobenzaldehyde (B1209532) via Knoevenagel-Doebner Condensation and Subsequent Hydrogenation

This two-step pathway first constructs the carbon backbone via a Knoevenagel-Doebner condensation to form 4-aminocinnamic acid, which is then hydrogenated to the final product.

Step 1: Synthesis of 4-Aminocinnamic Acid via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq) in pyridine, add a catalytic amount of piperidine.

  • Reaction Conditions: Heat the reaction mixture at a temperature of 70-90°C for several hours.

  • Monitoring: The reaction can be monitored by TLC for the disappearance of the starting aldehyde.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 4-aminocinnamic acid can be purified by recrystallization from ethanol.[3]

Step 2: Hydrogenation of 4-Aminocinnamic Acid

The double bond in the cinnamic acid derivative is selectively reduced by catalytic hydrogenation to yield the desired propionic acid.

Experimental Protocol:

  • Dissolution: Dissolve 4-aminocinnamic acid (1.0 eq) in a suitable solvent, such as ethanol, in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (5-10 mol%) under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture at room temperature until the reaction is complete, as indicated by the cessation of hydrogen uptake or by TLC analysis.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.[4]

Quantitative Data for Synthesis Pathway 2
ParameterStep 1: Knoevenagel-DoebnerStep 2: Hydrogenation
Starting Material 4-Aminobenzaldehyde, Malonic Acid4-Aminocinnamic Acid
Reagents Pyridine, PiperidineH₂, 10% Pd/C
Solvent PyridineEthanol
Temperature 70-90°CRoom Temperature
Typical Yield 60-80%>95%
Purity Good after recrystallizationHigh

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthesis_Pathway_2 start 4-Aminobenzaldehyde + Malonic Acid intermediate 4-Aminocinnamic Acid start->intermediate Knoevenagel-Doebner (Pyridine, Piperidine) product This compound intermediate->product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Two-step synthesis via Knoevenagel-Doebner condensation.

Summary

This guide has detailed two primary and effective synthetic pathways for the preparation of this compound. The choice of pathway will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and desired purity. The direct reduction of 3-(4-nitrophenyl)propionic acid is a more convergent approach, while the two-step method starting from 4-aminobenzaldehyde offers flexibility and utilizes different starting materials. Both routes are robust and can provide the target compound in good to excellent yields.

References

Unveiling the Journey of 3-(4-Aminophenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propionic acid, a molecule of significant interest in modern chemical and pharmaceutical sciences, possesses a rich yet often overlooked history. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of this compound, offering a valuable resource for researchers and professionals in drug development. While its contemporary applications, notably as a linker in Proteasome Targeting Chimeras (PROTACs) and in peptide synthesis, are well-documented, its origins trace back to early explorations in organic chemistry. This document aims to illuminate the foundational studies that first brought this compound to light, detailing the experimental protocols of its initial synthesis and presenting key physicochemical data in a clear, comparative format.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Registry Number 2393-17-1[1]
Melting Point 133-137 °C
Appearance Solid

Historical Synthesis and Discovery

The initial synthesis of this compound is rooted in the chemical transformations of aromatic nitro compounds, a common strategy in classical organic synthesis. The most probable and historically significant route to this amine is through the reduction of its nitro precursor, 3-(4-Nitrophenyl)propionic acid. This transformation is a fundamental reaction in organic chemistry, and its application to this specific molecule represents a key step in its history.

Experimental Protocol: Synthesis of this compound via Reduction of 3-(4-Nitrophenyl)propionic acid

The following protocol outlines a plausible historical method for the synthesis of this compound. This procedure is based on well-established reduction methods for aromatic nitro compounds from the early 20th century.

Materials:

  • 3-(4-Nitrophenyl)propionic acid

  • Tin (Sn) metal, granulated

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Ethanol

  • Water

  • Litmus paper or pH indicator

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-(4-Nitrophenyl)propionic acid and granulated tin is prepared. Concentrated hydrochloric acid is added portion-wise to the mixture with gentle swirling. The reaction is exothermic and may require cooling in an ice bath to control the temperature. After the initial reaction subsides, the mixture is heated under reflux for several hours until the reduction of the nitro group is complete. The completion of the reaction can be monitored by the disappearance of the yellow color of the nitro compound.

  • Isolation of the Amine Salt: Upon completion of the reduction, the reaction mixture contains the hydrochloride salt of this compound. The excess tin is removed by filtration. The filtrate is then cooled, leading to the potential crystallization of the amine salt.

  • Liberation of the Free Amine: The filtered solution (or the redissolved amine salt) is treated with a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This step neutralizes the hydrochloric acid and precipitates the free this compound.

  • Purification: The precipitated crude product is collected by filtration and washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol-water mixture, to yield pure this compound.

  • Characterization: The identity and purity of the synthesized compound would have been historically confirmed by its melting point and elemental analysis.

Logical Workflow of the Historical Synthesis

The logical progression of the synthesis is depicted in the following workflow diagram.

G cluster_start Starting Material cluster_process Reaction cluster_intermediate Intermediate cluster_final_step Workup cluster_product Final Product start 3-(4-Nitrophenyl)propionic acid reduction Reduction with Sn/HCl start->reduction intermediate This compound Hydrochloride Salt reduction->intermediate workup Basification with NaOH intermediate->workup product This compound workup->product G cluster_protac PROTAC Action cluster_degradation Degradation Pathway PROTAC PROTAC (contains this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

A Technical Guide to 3-(4-Aminophenyl)propionic Acid Structural Analogues and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 3-(4-aminophenyl)propionic acid, focusing on their synthesis, biological properties, and underlying mechanisms of action. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate further research and development in this area.

Core Structures and Therapeutic Potential

Structural analogues of this compound have emerged as versatile scaffolds in medicinal chemistry, leading to the discovery of compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. This guide will focus on two prominent classes of analogues: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, as well as related compounds with VLA-4 antagonistic activity.

Quantitative Data Summary

The biological activities of these analogues are summarized in the tables below, providing a comparative analysis of their efficacy.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives[1][2][3]
Compound IDModificationTarget OrganismMIC (µg/mL)
6 Dihydrazide derivativeE. coli (carbapenemase-producing)64
K. pneumoniae (carbapenemase-producing)64
P. aeruginosa (multidrug-resistant)32
A. baumannii (multidrug-resistant)32
14-16 Hydrazones with heterocyclic substituentsMethicillin-resistant S. aureus (MRSA)1 - 8
Vancomycin-resistant E. faecalis (VRE)0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64
Candida auris0.5 - 64
Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells[4][5][6]
Compound IDSubstituent% Cell Viability Reduction
12 1-NaphthylReduced to 42.1%
20 2-FurylReduced by 50%
21 Not specified in snippetsReduced by 50%
22 Not specified in snippetsReduced by 50%
29 4-NO2 PhenylReduced to 31.2%
25-27 HydrazonesReduced to 52.4% - 68.7%
28 PhenylReduced to 57.8%
30 4-Cl PhenylReduced to 58.9% - 65.2%
31 DiethylaminoReduced to 58.9% - 65.2%
32 4-OH PhenylReduced to 58.9% - 65.2%
Table 3: Anticancer Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)amino]propanoic Acid Derivatives[7][8]
Compound IDCell LineIC50 (µM)
21 A5495.42
22 A5492.47
25 A549Low micromolar
26 A549Low micromolar
Cisplatin A549Higher than test compounds

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives[1]
  • Preparation of Intermediates: The initial compounds are prepared by reacting 4-aminophenol (B1666318) with methyl acrylate (B77674) in 2-propanol or acrylic acid in water under reflux.[1]

  • Esterification: Dimethyl ester derivatives are synthesized through the esterification of the corresponding carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid.[1]

  • Hydrazinolysis: Dihydrazides are obtained through hydrazinolysis of the dimethyl ester in propan-2-ol under reflux.[1]

  • Hydrazone Synthesis: Hydrazones are synthesized by reacting the corresponding hydrazide with aromatic aldehydes in methanol at reflux temperature.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well plate.

  • Serial Dilution: Create a two-fold serial dilution of the test compounds in the wells.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

VLA-4 Binding Assay

This assay is used to identify antagonists of the Very Late Antigen-4 (VLA-4) integrin.

  • Cell Preparation: Use cells expressing VLA-4 (e.g., Jurkat cells).

  • Ligand Binding: Incubate the cells with a fluorescently labeled VLA-4 ligand (e.g., LDV-FITC).

  • Antagonist Addition: Add the test compounds at various concentrations.

  • Detection: Measure the displacement of the fluorescent ligand using flow cytometry. A decrease in fluorescence indicates that the test compound is competing with the ligand for binding to VLA-4.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Proposed Anticancer Mechanism of Action

In silico studies suggest that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects by targeting and inhibiting SIRT2 and EGFR.[3] This inhibition can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation SIRT2 SIRT2 SIRT2->Proliferation Deacetylation (Regulation) Compound 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino] propanoic acid derivative Compound->EGFR Inhibition Compound->SIRT2 Inhibition

Proposed anticancer mechanism of action.
General Workflow for Evaluating Novel Anticancer Compounds

The evaluation of new chemical entities for anticancer potential typically follows a structured workflow, from initial screening to more complex biological assessments.

experimental_workflow Start Synthesized Analogues Screening 2D Cell Culture Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Validation 3D Spheroid Model Validation Hit_ID->Validation Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Validation->Mechanism End Lead Optimization Mechanism->End

Experimental workflow for anticancer drug discovery.
VLA-4 Antagonism and Anti-inflammatory Action

VLA-4 is an integrin that mediates the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. Antagonists of VLA-4 can block this interaction, thereby preventing the migration of inflammatory cells to tissues.

vla4_pathway cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Binding Adhesion Leukocyte Adhesion & Extravasation Inflammation Inflammation Adhesion->Inflammation Antagonist 3-Aminopropionic Acid -based VLA-4 Antagonist Antagonist->VLA4 Blocks Binding

Mechanism of VLA-4 antagonism in inflammation.

Conclusion

The structural backbone of this compound provides a fertile ground for the development of novel therapeutic agents. The analogues discussed in this guide demonstrate significant potential in treating infectious diseases and cancer. The provided data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation drug candidates based on this promising chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic efficacy and safety of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(4-Aminophenyl)propionic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propionic acid is a non-natural amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a propionic acid moiety and an aromatic amine, allows for its use as both a spacer to introduce distance between a peptide and a conjugated molecule and as a stable linker for the attachment of various payloads, such as small molecule drugs, imaging agents, or affinity tags. The aromatic amine provides a site for post-synthetic modification, making it particularly valuable in the development of peptide-drug conjugates (PDCs) and other functionalized peptide constructs.

These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-3-(4-aminophenyl)propionic acid into peptide sequences using standard Fmoc-based solid-phase synthesis strategies.

Core Applications

  • Spacers in Peptide Conjugates: The propionic acid chain provides a defined spatial separation between the peptide backbone and a conjugated moiety, which can be crucial for maintaining the biological activity of the peptide and the function of the attached molecule.

  • Linkers for Drug Conjugation: The free amino group on the phenyl ring serves as a handle for the covalent attachment of drugs or other molecules after the peptide chain has been assembled. This approach is instrumental in the construction of targeted therapeutics like PDCs.

  • Modification of Peptide Properties: Incorporation of this building block can influence the overall physicochemical properties of a peptide, such as its solubility and conformational flexibility.

Data Presentation: Reagent and General Parameter Overview

For successful incorporation of Fmoc-3-(4-aminophenyl)propionic acid, standard Fmoc-SPPS reagents and conditions are generally applicable. The following tables provide a summary of typical reagents and parameters. Specific modifications for this particular amino acid derivative are noted in the experimental protocols.

Reagent Purpose Typical Concentration/Ratio Notes
Resin Solid support for peptide synthesis0.1 - 1.0 mmol/g substitutionRink Amide or Wang resin are commonly used for C-terminal amides or acids, respectively.
Fmoc-3-(4-aminophenyl) propionic acid Building block to be incorporated2-5 equivalents (relative to resin substitution)Ensure high purity of the Fmoc-protected amino acid.
Coupling Agents Activation of the carboxylic acid for amide bond formation2-5 equivalents (relative to resin substitution)HBTU, HATU, or HCTU are recommended.
Base Activation and neutralization4-10 equivalents (relative to resin substitution)N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Solvent Reaction medium-N,N-Dimethylformamide (DMF) is the most common solvent.
Deprotection Reagent Removal of the Fmoc protecting group20% Piperidine (B6355638) in DMF (v/v)Standard reagent for Fmoc-SPPS.
Cleavage Cocktail Cleavage of the peptide from the resin and removal of side-chain protecting groups-A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
Parameter Typical Condition Notes
Resin Swelling Time 30-60 minutes in DMFEnsures proper solvation of the resin beads.
Fmoc Deprotection Time 2 x 10-15 minutesTwo treatments with fresh reagent ensure complete deprotection.
Coupling Reaction Time 1-4 hoursMay require longer coupling times compared to standard proteinogenic amino acids due to potential steric hindrance. Monitoring the reaction is recommended.
Washing Steps 3-5 washes with DMF after each deprotection and coupling stepCrucial for removing excess reagents and byproducts.
Cleavage Time 2-3 hours at room temperatureDependent on the specific peptide sequence and protecting groups used.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol of Rink Amide resin) in a fritted reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time with a fresh portion of the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-3-(4-aminophenyl)propionic acid
  • In a separate vial, dissolve Fmoc-3-(4-aminophenyl)propionic acid (3 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Capping of Unreacted Amines (Optional but Recommended)
  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Drain the capping solution and wash the resin with DMF (3-5 times).

Protocol 5: Chain Elongation

Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Coupling) for each subsequent amino acid to be added to the peptide sequence.

Protocol 6: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether to precipitate the peptide.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 7: Post-Cleavage Modification (Drug Conjugation)

This protocol assumes the N-terminal of the peptide is protected (e.g., with an acetyl group) or that the drug conjugation is specific to the aromatic amine of the this compound residue.

  • Dissolve the purified peptide containing the free 4-aminophenyl group in a suitable solvent (e.g., DMF or DMSO).

  • Activate the carboxylic acid of the drug molecule to be conjugated using a suitable coupling agent (e.g., HBTU/DIPEA or EDC/NHS).

  • Add the activated drug to the peptide solution.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by HPLC.

  • Upon completion, purify the peptide-drug conjugate by preparative reverse-phase HPLC.[1]

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Repeat->Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify Peptide Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Linker_Application cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Solution Phase Conjugation Peptide_Resin Peptide Chain on Resin Incorporate_Linker Incorporate Fmoc-3-(4-Aminophenyl)propionic acid Peptide_Resin->Incorporate_Linker Peptide_Linker_Resin Peptide-Linker on Resin Incorporate_Linker->Peptide_Linker_Resin Cleavage Cleavage from Resin Peptide_Linker_Resin->Cleavage Peptide_Linker Peptide with Linker (free amino group) Cleavage->Peptide_Linker Conjugation Conjugation Reaction Peptide_Linker->Conjugation Drug Drug Molecule (activated) Drug->Conjugation PDC Peptide-Drug Conjugate Conjugation->PDC

Caption: Logical workflow for using this compound as a linker.

References

Application Notes and Protocols for Incorporating 3-(4-Aminophenyl)propionic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful incorporation of the non-natural amino acid 3-(4-Aminophenyl)propionic acid (APPA) into peptide sequences. The inclusion of APPA can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and development. These protocols cover both solid-phase and solution-phase synthesis methods, along with purification and characterization techniques.

Introduction to this compound (APPA)

This compound is a non-proteinogenic amino acid that can be incorporated into peptide chains to introduce a flexible linker with an aromatic side chain. Its unique structure can influence peptide conformation, stability, and receptor binding affinity. The primary amino group on the phenyl ring also offers a site for further chemical modification or conjugation.

Chemical Structure:

Protecting Group Strategies for APPA

Proper protection of the functional groups of APPA is critical for successful peptide synthesis. Both the α-amino group (if present in a different isomeric form) or the aniline (B41778) amino group, and the carboxylic acid group must be appropriately protected to prevent unwanted side reactions. The most common protecting group strategies in peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches.

Fmoc/tBu Strategy (Solid-Phase Peptide Synthesis):

  • Amino Group Protection: The amino group of APPA is typically protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1]

  • Carboxyl Group Activation: The carboxylic acid is activated for coupling using standard coupling reagents.

Boc/Bzl Strategy (Solid-Phase and Solution-Phase Synthesis):

  • Amino Group Protection: The amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group.[2]

  • Carboxyl Group Protection/Activation: For solution-phase synthesis, the carboxyl group can be protected as a benzyl (B1604629) (Bzl) ester. In solid-phase synthesis, the carboxyl group is anchored to the resin.

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the most common method for synthesizing peptides in a laboratory setting.[3] The following are generalized protocols for incorporating Fmoc-APPA-OH into a peptide sequence using a manual or automated peptide synthesizer.

Materials and Reagents
  • Fmoc-3-(4-aminophenyl)propionic acid (Fmoc-APPA-OH)

  • Peptide synthesis grade resins (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[4]

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma[5]

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[4]

  • Ether (cold, for precipitation)

SPPS Workflow

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 APPA_Coupling Fmoc-APPA-OH Coupling (e.g., HATU/DIPEA in DMF) Wash1->APPA_Coupling Wash2 DMF Wash APPA_Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating Fmoc-APPA-OH.
Detailed SPPS Protocol

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 2 x 10 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • APPA Coupling:

    • Pre-activate Fmoc-APPA-OH (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.[5]

    • Add the activated APPA solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), a recoupling step may be necessary.[7]

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis is often used for large-scale production or for the synthesis of short peptides.[8]

Materials and Reagents
  • Boc-3-(4-aminophenyl)propionic acid (Boc-APPA-OH)

  • N-protected amino acid or peptide ester (e.g., H-Gly-OMe)

  • Coupling reagent: EDC/HOBt or TBTU

  • Base: DIPEA or NMM

  • Solvents: DMF, DCM, Ethyl Acetate (EtOAc)

  • Aqueous solutions for work-up: 1 M HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Solution-Phase Workflow

Solution_Phase_Workflow Reactants Dissolve Boc-APPA-OH and Amino Acid Ester in DMF Coupling Add Coupling Reagent (e.g., TBTU) and Base (DIPEA) Reactants->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification

Figure 2: Solution-Phase Peptide Synthesis Workflow for coupling Boc-APPA-OH.
Detailed Solution-Phase Protocol

  • Dissolution: Dissolve Boc-APPA-OH (1 equivalent) and the C-terminally protected amino acid or peptide (1 equivalent) in DMF.

  • Coupling:

    • Add the coupling reagent (e.g., TBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography on silica (B1680970) gel or by recrystallization.

  • Deprotection: The Boc group can be removed using TFA in DCM to allow for further chain elongation.

Purification and Characterization

Purification by HPLC

Crude peptides containing APPA are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Typical HPLC Conditions:

ParameterCondition
Column C18 stationary phase, e.g., Agilent PLRP-S or Waters XBridge Peptide BEH C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient of 5% to 65% B over 30-60 minutes is a good starting point for analytical separations.
Flow Rate 1 mL/min for analytical; scalable for preparative.
Detection UV at 220 nm and 280 nm (the phenyl ring of APPA will absorb at 280 nm).

Note: The gradient may need to be optimized depending on the overall hydrophobicity of the peptide.

Characterization by Mass Spectrometry

The identity of the purified APPA-containing peptide should be confirmed by mass spectrometry (MS).[11][12]

Expected Mass: The calculated molecular weight of the peptide should be confirmed by ESI-MS or MALDI-TOF MS.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the position of the APPA residue.[13]

Quantitative Data Summary

The following table summarizes typical, illustrative yields and purities that can be expected. Actual results will vary depending on the peptide sequence, coupling efficiency, and purification effectiveness.

Synthesis StepParameterTypical ValueNotes
SPPS Coupling Single Coupling Efficiency>99%Monitor with ninhydrin test. Difficult couplings may require double coupling or alternative coupling reagents.[14] The efficiency can decrease with longer peptides.[14]
Overall SPPS Yield Crude Peptide Yield50-80%Highly sequence-dependent. Aggregation can reduce yield.
Solution-Phase Yield Per Coupling Step70-95%Dependent on purification at each step.
HPLC Purification Final Purity>95% - >98%Purity is determined by the application requirements.[15]
Recovery from HPLC50-80%Can be lower for very hydrophobic or very hydrophilic peptides.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of APPA Steric hindrance; aggregation of the peptide chain.Use a more powerful coupling reagent (e.g., HATU); increase coupling time; perform a double coupling; use a higher temperature (if using a microwave synthesizer).
Low Crude Peptide Yield Incomplete deprotection or coupling at multiple steps; peptide aggregation.Ensure complete deprotection and coupling at each step; consider using pseudo-prolines or other backbone modifications to disrupt aggregation.
Poor HPLC Resolution Inappropriate gradient or column chemistry.Optimize the HPLC gradient; try a different stationary phase (e.g., C4 for very hydrophobic peptides).
Side Reactions during Cleavage Presence of sensitive amino acids (e.g., Trp, Met, Cys).Use appropriate scavengers in the cleavage cocktail (e.g., TIS, EDT).

Conclusion

The incorporation of this compound into peptide sequences is achievable using standard solid-phase and solution-phase synthesis methodologies. Careful selection of protecting groups, efficient coupling strategies, and robust purification techniques are essential for obtaining high-purity APPA-containing peptides for research and drug development applications. The protocols and data presented here provide a comprehensive guide for the successful synthesis and characterization of these modified peptides.

References

Application Notes and Protocols for 3-(4-Aminophenyl)propionic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propionic acid is a versatile bifunctional linker molecule increasingly utilized in the field of bioconjugation. Its structure, featuring a carboxylic acid and an aromatic amine, allows for the covalent attachment of a wide range of molecules, including proteins, peptides, drugs, and imaging agents. The propionic acid group provides a handle for conjugation to amine-containing biomolecules via stable amide bond formation, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS). The aromatic amine can be further functionalized, making it a valuable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation workflows.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in bioconjugation.

PropertyValueReference
Chemical Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 2393-17-1[1]
Appearance Solid
Melting Point 133-137 °C
Purity ≥97% (HPLC)
Solubility Soluble in organic solvents like DMF and DMSO. Solubility in aqueous buffers is pH-dependent; deprotonation of the carboxylic acid at higher pH increases water solubility.

Applications in Bioconjugation

The unique structure of this compound makes it suitable for a variety of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[2][3]

  • PROTACs: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1]

  • Peptide Synthesis: It is utilized as a building block in peptide synthesis.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microplates, for the immobilization of biomolecules.

  • Fluorescent Labeling: Fluorophores can be attached to biomolecules for imaging and diagnostic applications.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein

This protocol describes the two-step activation of the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to the primary amines (e.g., lysine (B10760008) residues) of a protein.

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in an organic solvent like DMF or DMSO. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions in Activation Buffer.

    • A typical starting molar ratio is 1:2:5 (Linker:EDC:NHS), but this should be optimized for each specific application.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution in Coupling Buffer. The molar excess of the activated linker over the protein will determine the degree of labeling and should be optimized. Start with a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess linker, unreacted reagents, and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Optimization:

  • Molar Ratios: The optimal molar ratios of linker, EDC, and NHS to the protein depend on the desired degree of conjugation and the number of available amine groups on the protein. It is recommended to perform a titration experiment to determine the optimal ratios.[4][5][6][7]

  • pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (5.0-6.0), while the reaction of the NHS-ester with primary amines is favored at a neutral to slightly basic pH (7.2-8.0). A two-buffer system can be employed for optimal efficiency.

  • Reaction Time: The incubation times for both the activation and conjugation steps can be optimized to achieve the desired level of labeling.

Protocol 2: Characterization of the Bioconjugate

1. Determination of Conjugation Efficiency (Protein Concentration and Degree of Labeling):

  • Protein Concentration: The concentration of the purified conjugate can be determined using a standard protein assay such as the Bradford or BCA assay. Alternatively, UV-Vis spectrophotometry can be used by measuring the absorbance at 280 nm, correcting for the absorbance of the linker if it absorbs at this wavelength.

  • Degree of Labeling (Drug-to-Antibody Ratio - DAR for ADCs):

    • UV-Vis Spectrophotometry: If the attached molecule has a distinct UV-Vis absorbance maximum, the degree of labeling can be estimated by measuring the absorbance at two wavelengths (one for the protein and one for the attached molecule) and solving a set of simultaneous equations.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate. The shift in molecular weight compared to the unconjugated protein allows for the calculation of the average number of linker-molecule adducts per protein.

    • Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC-HPLC is a powerful technique to separate species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

2. Confirmation of Covalent Bond Formation:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be used to detect the formation of the amide bond, which typically shows a characteristic absorption band around 1650 cm⁻¹.

  • ¹H-NMR Spectroscopy: While challenging for large proteins, ¹H-NMR can be used to characterize the conjugation of smaller molecules or peptides, confirming the presence of signals from both the biomolecule and the linker.

Visualization of Workflows and Concepts

Chemical Structure of this compound

G cluster_workflow EDC/NHS Bioconjugation Workflow Linker This compound (Linker-COOH) ActivatedLinker Activated Linker (Linker-CO-NHS) Linker->ActivatedLinker Activation EDC_NHS EDC + NHS in Activation Buffer (pH 5-6) EDC_NHS->ActivatedLinker Conjugate Bioconjugate (Linker-CO-NH-Biomolecule) ActivatedLinker->Conjugate Conjugation (in Coupling Buffer, pH 7.2-7.4) Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Conjugate Quench Quenching (e.g., Tris, Glycine) Conjugate->Quench Purify Purification (e.g., Desalting Column) Quench->Purify FinalProduct Purified Bioconjugate Purify->FinalProduct G cluster_pathway Mechanism of Action of an ADC ADC Antibody-Drug Conjugate (Ab-Linker-Drug) Binding Binding ADC->Binding TumorCell Tumor Cell (with Target Antigen) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

References

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel antimicrobial derivatives based on the 3-(4-aminophenyl)propionic acid scaffold. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for developing new potential therapeutic agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. This compound presents a versatile starting material for the synthesis of novel derivatives. Its structure features two key functional groups amenable to chemical modification: a primary aromatic amine and a carboxylic acid. By targeting these groups, a diverse library of compounds, including Schiff bases, amides, and esters, can be generated and screened for antimicrobial activity. This document details the proposed synthetic routes and experimental protocols for the preparation and evaluation of these derivatives.

Synthesis of Antimicrobial Derivatives

The synthetic strategy revolves around the chemical modification of the amino and carboxylic acid functional groups of this compound to yield three main classes of derivatives: Schiff bases, amides, and esters.

Diagram: Overall Synthetic Workflow

Synthetic Workflow cluster_schiff Schiff Base Synthesis cluster_amide Amide Synthesis cluster_ester Ester Synthesis start This compound schiff_reaction Condensation start->schiff_reaction amide_reaction Amidation start->amide_reaction ester_reaction Esterification start->ester_reaction aldehyde Aromatic Aldehydes aldehyde->schiff_reaction schiff_product Schiff Base Derivatives schiff_reaction->schiff_product evaluation Antimicrobial Evaluation schiff_product->evaluation amine Primary/Secondary Amines amine->amide_reaction amide_product Amide Derivatives amide_reaction->amide_product amide_product->evaluation alcohol Alcohols alcohol->ester_reaction ester_product Ester Derivatives ester_reaction->ester_product ester_product->evaluation

Caption: Synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between the primary amine of this compound and various aromatic aldehydes to form Schiff bases (imines).

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.65 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of the respective aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Amide Derivatives

This protocol details the formation of amide derivatives by reacting the carboxylic acid group of this compound with various primary and secondary amines.

Materials:

Procedure:

  • Acid Chloride Formation: In a 100 mL round bottom flask, suspend 1.65 g (10 mmol) of this compound in 20 mL of dry DCM.

  • Cool the suspension in an ice bath and slowly add 1.1 mL (15 mmol) of thionyl chloride dropwise.

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in 20 mL of dry DCM.

  • In a separate flask, dissolve 10 mmol of the desired amine and 1.4 mL (10 mmol) of triethylamine in 10 mL of dry DCM.

  • Cool the amine solution in an ice bath and add the acid chloride solution dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic techniques.

Protocol 3: Synthesis of Ester Derivatives

This protocol outlines the Fischer-Speier esterification of the carboxylic acid group of this compound with various alcohols.

Materials:

  • This compound

  • An appropriate alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (catalyst)

  • Round bottom flask with reflux condenser

  • Stirring and heating apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.65 g (10 mmol) of this compound in 40 mL of the desired alcohol.

  • Carefully add 0.5 mL of concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography.

  • Characterize the synthesized ester by spectroscopic analysis.

Antimicrobial Evaluation

The synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth/agar for bacteria

  • Sabouraud dextrose broth/agar for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the respective broth in 96-well microtiter plates to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a standardized inoculum of the test microorganisms (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add 10 µL of the microbial inoculum to each well containing 90 µL of the diluted compound.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

The antimicrobial activity data for the synthesized derivatives should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives (µg/mL)

Compound IDR-group (from aldehyde)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
SB-1 -H64128256512>512>512
SB-2 -4-Cl3264128256256512
SB-3 -4-OH128256512512>512>512
Ciprofloxacin -42816--
Fluconazole -----816

Table 2: Minimum Inhibitory Concentration (MIC) of Amide Derivatives (µg/mL)

Compound IDAmine MoietyS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
AM-1 Aniline12864256>512>512>512
AM-2 Morpholine6432128256512>512
AM-3 Piperidine321664128256512
Ciprofloxacin -42816--
Fluconazole -----816

Table 3: Minimum Inhibitory Concentration (MIC) of Ester Derivatives (µg/mL)

Compound IDAlcohol MoietyS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
ES-1 Methanol256512>512>512>512>512
ES-2 Ethanol128256512>512>512>512
ES-3 Propanol64128256512>512>512
Ciprofloxacin -42816--
Fluconazole -----816

Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action of these novel compounds are yet to be elucidated, many antimicrobial agents function by disrupting key cellular processes in microorganisms.

Diagram: Potential Antimicrobial Mechanisms of Action

Antimicrobial Mechanisms cluster_targets Potential Cellular Targets Compound Synthesized Derivatives (Schiff Bases, Amides, Esters) CellWall Cell Wall Synthesis (e.g., Peptidoglycan) Compound->CellWall Inhibition CellMembrane Cell Membrane Integrity (Disruption, Depolarization) Compound->CellMembrane Disruption ProteinSynthesis Protein Synthesis (Ribosome Inhibition) Compound->ProteinSynthesis Inhibition DNASynthesis DNA Replication & Repair (e.g., DNA Gyrase) Compound->DNASynthesis Inhibition Outcome Bacterial/Fungal Cell Death or Growth Inhibition CellWall->Outcome CellMembrane->Outcome ProteinSynthesis->Outcome DNASynthesis->Outcome

Caption: Potential mechanisms of antimicrobial action.

Further studies, such as cell viability assays, membrane permeability assays, and enzyme inhibition assays, would be required to determine the specific molecular targets of the most potent derivatives.

Application Notes and Protocols: Development of Anticancer Agents Using a 3-(4-Aminophenyl)propionic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-aminophenyl)propionic acid scaffold has emerged as a promising framework in the design and synthesis of novel anticancer agents. Its structural versatility allows for the introduction of various functional groups, leading to derivatives with potent and selective anticancer activity. This document provides a summary of recent findings, quantitative data on the efficacy of these compounds, detailed experimental protocols for their synthesis and evaluation, and visualizations of the key signaling pathways and experimental workflows involved in their development. The information presented here is intended to guide researchers in the exploration of this chemical scaffold for the discovery of new cancer therapeutics.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives based on the this compound scaffold. The half-maximal inhibitory concentration (IC50) values are presented for different cancer cell lines, providing a quantitative measure of the compounds' potency.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]

Compound IDModification on Propanoic Acid ScaffoldIC50 (µM)
21 Carboxylic acid with hydroxyimino fragment5.42
22 Carboxylic acid with hydroxyimino fragment2.47
25 Carbohydrazide with hydroxyimino fragment8.05
26 Carbohydrazide with hydroxyimino fragment25.4
Cisplatin Standard Chemotherapeutic Agent11.71

Table 2: Cytotoxicity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancerous Cells [2][3]

Compound IDModification on Propanoic Acid Scaffold% Cell Viability Reduction (at 100 µM)
12 Hydrazone with 1-naphthyl substituentReduced to 42.1%
20 Derivative with 2-furyl substituentReduced by over 50%
21 Not specified in detailReduced by over 50%
22 Not specified in detailReduced by over 50%
29 Not specified in detailReduced by over 50%

Experimental Protocols

Protocol 1: General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

This protocol outlines the synthesis of N-(4-hydroxyphenyl)-β-alanine derivatives, which serve as key intermediates.

Materials:

Procedure:

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester:

    • React 4-aminophenol with methyl acrylate in 2-propanol at reflux.

  • Synthesis of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid:

    • React 4-aminophenol with acrylic acid in water at reflux.

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide:

    • Synthesize from the corresponding ester.

  • Esterification to Dimethyl Ester:

    • Esterify 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid with an excess of methanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis to Dihydrazide:

    • Obtain dihydrazide through hydrazinolysis of the dimethyl ester in propan-2-ol under reflux.

  • Synthesis of Hydrazones:

    • Synthesize hydrazones in good yields (58–94%) through the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature.

Protocol 2: Synthesis of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives

This protocol describes the synthesis of thiazole-containing derivatives.

Materials:

  • 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids

  • 4'-Fluorobenzaldehyde

  • Aqueous potassium hydroxide (B78521) solution

  • Dilute acetic acid

Procedure:

  • Condensation Reaction:

    • Condense 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids with 4'-fluorobenzaldehyde in an aqueous potassium hydroxide solution at 60 °C for 10 hours.

  • Isolation of Potassium Salts:

    • Filter the resulting potassium salts.

  • Acidification:

    • Dissolve the salts in water and acidify with dilute acetic acid to yield the final chalcone (B49325) products.

Protocol 3: In Vitro Anticancer Activity Screening using MTT Assay

This protocol details the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., A549, H69, H69AR)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like cisplatin).

    • Incubate the plates for another 24-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these anticancer agents and a typical experimental workflow for their evaluation.

signaling_pathway cluster_EGFR EGFR Signaling cluster_SIRT2 SIRT2 Regulation EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 Kras Kras SIRT2->Kras Deacetylation MEK1 MEK1 SIRT2->MEK1 Deacetylation (Inhibition) Oncogenic_Activity Oncogenic Activity Kras->Oncogenic_Activity MEK1->Oncogenic_Activity Compound 3-(4-Aminophenyl)propionic Acid Derivative Compound->EGFR Inhibition Compound->SIRT2 Inhibition

Caption: Targeted EGFR and SIRT2 signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Lead Optimization Start Starting Materials (this compound scaffold) Synthesis Chemical Synthesis (e.g., condensation, esterification) Start->Synthesis Purification Purification (e.g., chromatography, recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cancer Cell Line Culture (e.g., A549, H69) Characterization->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for EGFR/SIRT2 targets) IC50->Pathway_Analysis Migration_Assay Cell Migration/Invasion Assay IC50->Migration_Assay SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: Experimental workflow for anticancer drug development.

References

Application of 3-(4-Aminophenyl)propionic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)propionic acid is a versatile molecule that holds potential as a building block for novel drug delivery systems. Its structure, featuring both an amine and a carboxylic acid group on an aromatic backbone, allows for its incorporation into various polymeric architectures such as polyamides and poly(amic acid)s. These polymers can be designed to be biodegradable and biocompatible, making them suitable for biomedical applications. The phenyl group provides a degree of hydrophobicity that can be exploited for the encapsulation of poorly water-soluble drugs, while the functional groups offer sites for further modification, such as the attachment of targeting ligands or stimuli-responsive moieties. This document provides an overview of the potential applications, along with detailed, representative protocols for the synthesis and characterization of drug delivery systems that could be developed using this compound or structurally related monomers.

Introduction

The development of advanced drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing side effects. Polymeric nanoparticles, hydrogels, and micelles are at the forefront of this research, offering platforms for controlled and targeted drug release. Aromatic amino acids are valuable monomers for the synthesis of polymers used in these systems due to their biocompatibility and the ability to impart specific physicochemical properties to the resulting polymer.[1]

This compound, with its distinct chemical functionalities, is a candidate for the synthesis of biodegradable polyamides and related polymers for drug delivery.[2] The amide linkages in such polymers can be susceptible to enzymatic or hydrolytic degradation, leading to the release of the encapsulated drug and biocompatible byproducts. Furthermore, the aromatic nature of the monomer can contribute to the formation of stable nanoparticle cores for hydrophobic drug loading. The presence of the carboxylic acid and amine groups also opens up possibilities for creating pH-responsive systems that can trigger drug release in the acidic microenvironment of tumors or endosomes.[3]

While specific, detailed studies on drug delivery systems derived exclusively from this compound are not extensively reported in publicly available literature, this document provides a comprehensive guide based on the principles of polymer chemistry and drug delivery science, using methodologies applied to structurally analogous systems.

Potential Applications in Drug Delivery

  • Biodegradable Nanoparticles for Hydrophobic Drug Delivery: Polymers synthesized from this compound can self-assemble into nanoparticles, encapsulating hydrophobic drugs within their core and protecting them from degradation in the bloodstream.

  • pH-Responsive Hydrogels for Controlled Release: The amine and carboxylic acid groups can be utilized to create hydrogels that swell or shrink in response to changes in pH, allowing for triggered drug release in specific physiological environments.[4]

  • Targeted Drug Carriers: The functional groups on the polymer backbone can be conjugated with targeting ligands, such as antibodies or peptides, to direct the drug delivery system to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of drug delivery systems based on polymers that could be synthesized using this compound.

Protocol 1: Synthesis of a Polyamide based on this compound and a Dicarboxylic Acid

This protocol describes the synthesis of a polyamide via direct polycondensation, a common method for preparing polyamides from amino acids and dicarboxylic acids.

Materials:

  • This compound

  • Sebacoyl chloride (or other diacid chloride)

  • N,N-Dimethylacetamide (DMAc)

  • Pyridine

  • Triphenyl phosphite (B83602)

  • Calcium chloride (CaCl2)

  • Methanol (B129727)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of a dicarboxylic acid (e.g., sebacic acid) in a mixture of NMP and pyridine.

  • Add triphenyl phosphite and calcium chloride to the solution.

  • Heat the reaction mixture to 100°C and maintain for 3-5 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate, wash thoroughly with methanol and water, and dry under vacuum at 60°C for 24 hours.

Characterization:

  • The chemical structure of the synthesized polyamide can be confirmed using FTIR and ¹H NMR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

Protocol 2: Preparation of Drug-Loaded Polyamide Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles from the synthesized polyamide using the nanoprecipitation method.

Materials:

  • Synthesized polyamide

  • Drug of choice (e.g., Paclitaxel)

  • N,N-Dimethylformamide (DMF)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

Procedure:

  • Dissolve the synthesized polyamide and the drug in DMF to form an organic solution.

  • Add the organic solution dropwise to the aqueous PVA solution under constant stirring.

  • Continue stirring for 2-4 hours to allow for the formation of nanoparticles and the evaporation of the organic solvent.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles.

  • Wash the nanoparticles with deionized water to remove any unentrapped drug and excess PVA.

  • Lyophilize the nanoparticles to obtain a dry powder.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes how to quantify the amount of drug loaded into the nanoparticles.

Procedure:

  • Accurately weigh a small amount of the lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMF) to release the encapsulated drug.

  • Determine the concentration of the drug in the solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol outlines the procedure for studying the release of the drug from the nanoparticles over time.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the dispersion in a dialysis bag and immerse it in a larger volume of the release medium at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Data Presentation

The following tables provide a template for summarizing quantitative data from the characterization and evaluation of the drug delivery system.

Table 1: Physicochemical Properties of Polyamide Nanoparticles

Formulation CodePolymer Concentration (mg/mL)Drug-to-Polymer Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PN-151:10150 ± 100.15 ± 0.02-25 ± 2
PN-2101:10200 ± 150.20 ± 0.03-22 ± 3
PN-351:5180 ± 120.18 ± 0.02-28 ± 2

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)
PN-18.5 ± 0.585 ± 5
PN-28.2 ± 0.682 ± 6
PN-314.3 ± 0.871 ± 4

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows and relationships in the application of this compound in drug delivery systems.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Evaluation monomer This compound + Dicarboxylic Acid polymerization Polycondensation monomer->polymerization polyamide Polyamide polymerization->polyamide nanoprecipitation Nanoprecipitation polyamide->nanoprecipitation drug Hydrophobic Drug drug->nanoprecipitation nanoparticles Drug-Loaded Nanoparticles nanoprecipitation->nanoparticles characterization Size, PDI, Zeta Potential nanoparticles->characterization drug_loading Drug Loading & EE nanoparticles->drug_loading release_study In Vitro Release nanoparticles->release_study signaling_pathway cluster_delivery Drug Delivery & Cellular Uptake cluster_release Stimuli-Responsive Release cluster_action Therapeutic Action nanoparticle Targeted Nanoparticle receptor Cell Surface Receptor nanoparticle->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome (pH ~5.5-6.0) endocytosis->endosome destabilization Nanoparticle Destabilization endosome->destabilization Low pH Trigger drug_release Drug Release destabilization->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

References

Application Notes and Protocols for the Analysis of 3-(4-Aminophenyl)propionic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-(4-Aminophenyl)propionic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are crucial for purity assessment, stability testing, and structural confirmation in research, development, and quality control settings.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine, makes it a versatile synthon for the synthesis of a variety of derivatives, including peptides and polymers.[1][2] Accurate and reliable analytical methods are therefore essential to ensure the quality and integrity of this compound and its subsequent products. This document outlines robust protocols for HPLC and NMR analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a powerful technique for the separation and quantification of this compound from impurities and starting materials. The method described here utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer, providing excellent resolution and peak shape.

Experimental Protocol: HPLC

2.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: Mobile Phase A.

  • Standard: this compound, reference standard grade.

2.1.2. Preparation of Solutions

  • Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the sample diluent. Filter the sample through a 0.45 µm syringe filter before injection.

2.1.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.1.4. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/ Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Gradient Gradient Elution (ACN/H2O/H3PO4) HPLC->Gradient Detection UV Detection (254 nm) Gradient->Detection Integrate Integrate Peaks Detection->Integrate Quantify Quantify (Peak Area) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Expected Results and Data Presentation

Under the specified conditions, this compound should be well-retained and elute as a sharp, symmetrical peak. The retention time will be dependent on the exact column and system used but can be used for identification in conjunction with the reference standard. Quantitative analysis is performed by comparing the peak area of the analyte in the sample to that of the reference standard.

Table 1: Expected HPLC Data

AnalyteRetention Time (min)UV λmax (nm)
This compound~ 5-7254

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: NMR

3.1.1. Instrumentation and Materials

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as a reference (δ 0.00 ppm).

3.1.2. Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube and gently invert to ensure homogeneity.

3.1.3. NMR Workflow Diagram

NMR_Workflow cluster_prep NMR Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_H1 Acquire ¹H Spectrum Filter->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Process Spectra (FT, Phasing) Acquire_C13->Process Assign Assign Peaks Process->Assign Interpret Interpret Structure Assign->Interpret

Caption: Workflow for the NMR analysis of this compound.

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for this compound in DMSO-d₆.

Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-COOH~12.0br s1H
Aromatic (CH)~6.8-7.0d2H
Aromatic (CH)~6.5-6.7d2H
-NH₂~4.9br s2H
-CH₂- (adjacent to phenyl)~2.6t2H
-CH₂- (adjacent to COOH)~2.3t2H

Table 3: Expected ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon AtomExpected Chemical Shift (δ, ppm)
-C=O~174
Aromatic (C-NH₂)~145
Aromatic (C-CH₂)~129
Aromatic (CH)~128
Aromatic (CH)~114
-CH₂- (adjacent to COOH)~35
-CH₂- (adjacent to phenyl)~30

Conclusion

The HPLC and NMR methods detailed in this document provide a comprehensive framework for the analysis of this compound. The HPLC protocol is suitable for routine quality control, offering reliable separation and quantification. The NMR protocols are essential for unambiguous structural confirmation and can be used to identify impurities with different chemical structures. Adherence to these protocols will ensure accurate and reproducible results for researchers and professionals in the field of drug development and chemical synthesis.

References

Derivatization of 3-(4-Aminophenyl)propionic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-(4-aminophenyl)propionic acid. This versatile bifunctional molecule, featuring both a primary amine and a carboxylic acid, serves as a valuable building block and linker in various biomedical and research applications. Its rigid phenylpropionic acid backbone offers a defined spatial orientation, which is crucial in the design of complex molecular architectures.

Application Note 1: Synthesis of PROTACs using this compound as a Linker

Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC. This compound is an effective linker component, providing a rigid spacer to which polyethylene (B3416737) glycol (PEG) or alkyl chains can be attached to achieve the optimal length and flexibility for ternary complex formation.

Experimental Workflow:

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A This compound B Amine Protection (e.g., Boc) A->B Step 1 C Carboxylic Acid Activation (e.g., EDC/NHS) B->C Step 2 D Couple to E3 Ligase Ligand with Linker Moiety C->D Step 3 E Amine Deprotection D->E Step 4 F Couple to Target Protein Ligand E->F Step 5 G Purification and Characterization F->G Step 6 H In vitro Protein Degradation Assay (e.g., Western Blot) G->H I Cell Viability/Proliferation Assay H->I J Ternary Complex Formation Studies I->J

Caption: Workflow for the synthesis and evaluation of a PROTAC using a this compound-based linker.

Protocol: Amide Bond Formation for PROTAC Synthesis

This protocol describes the coupling of the carboxylic acid group of N-Boc-3-(4-aminophenyl)propionic acid to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

  • N-Boc-3-(4-aminophenyl)propionic acid

  • Amine-functionalized E3 ligase ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve N-Boc-3-(4-aminophenyl)propionic acid (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the E3 ligase ligand solution.

    • Slowly add the activated N-Boc-3-(4-aminophenyl)propionic acid solution to the E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified product in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the amine-deprotected intermediate. This intermediate can then be coupled to an activated carboxylic acid on the target protein ligand.

Quantitative Data:

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEADMF>90%[1]
T3P®PyridineDMFHigh Yields[2]
TiCl4PyridinePyridineModerate to Excellent[3]

Application Note 2: Bioconjugation and Fluorescent Labeling

Introduction: The primary amine of this compound can be readily derivatized with amine-reactive probes, such as N-hydroxysuccinimide (NHS) esters of fluorescent dyes. This allows for the creation of fluorescently labeled molecules that can be used in a variety of bioassays. Furthermore, the carboxylic acid group can be activated to conjugate the entire molecule to proteins, peptides, or other biomolecules, effectively introducing a fluorescent label via a rigid linker.

Experimental Workflow:

Labeling_Workflow cluster_conjugation Amine-Reactive Labeling cluster_labeling Fluorescent Dye Conjugation A Protein (e.g., Antibody) in Buffer D Couple to Protein Lysine Residues A->D B This compound C Activate Carboxylic Acid (EDC/NHS) B->C C->D E Purify Protein Conjugate D->E G React with Amine of Conjugated Linker E->G F NHS-ester of Fluorescent Dye F->G H Purify Labeled Protein G->H

Caption: Workflow for conjugating this compound to a protein followed by fluorescent labeling.

Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol details the conjugation of this compound to a protein, such as an antibody, using EDC/NHS chemistry.[4][5]

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Activation of this compound:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC (e.g., 10-fold molar excess over the protein) and Sulfo-NHS (e.g., 25-fold molar excess over the protein) to a solution of this compound (e.g., 50-fold molar excess over the protein) in Activation Buffer.

    • Incubate for 15 minutes at room temperature.

  • Coupling to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Remove excess reagents and purify the protein conjugate using a desalting column equilibrated with PBS.

The resulting protein-linker conjugate can then be reacted with an amine-reactive fluorescent dye.

Application Note 3: Linker for Antibody-Drug Conjugates (ADCs)

Introduction: Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the drug at the target site.[6] Derivatives of this compound can be employed to construct both cleavable and non-cleavable linkers. For instance, the amine group can be part of a peptide sequence susceptible to cleavage by lysosomal proteases (e.g., Val-Cit), while the carboxylic acid can be used to attach the cytotoxic payload.

Logical Relationship of ADC Components:

ADC_Components Antibody Antibody Targets tumor antigen Linker Linker This compound derivative Controls stability and release Antibody->Linker Conjugation Payload Payload Cytotoxic drug Kills cancer cells Linker->Payload Attachment

Caption: The three key components of an Antibody-Drug Conjugate (ADC) and their relationship.

Comparative Stability of ADC Linkers:

The stability of the linker in plasma is critical to minimize off-target toxicity.[7]

Linker TypeStability in Human PlasmaStability in Mouse PlasmaRelease MechanismReference
Non-cleavable (e.g., SMCC) HighHighProteolytic degradation of the antibody[7]
Valine-Citrulline (VC) HighModerate (susceptible to carboxylesterase)Cathepsin B cleavage[8]
Glutamic acid-Valine-Citrulline (EVCit) HighHighCathepsin B cleavage[9]
Hydrazone ModerateNot specifiedAcid-catalyzed hydrolysis[7]
Silyl ether-based High (t1/2 > 7 days)Not specifiedAcid-catalyzed hydrolysis[10]
Triglycyl peptide (CX) Not specifiedHigh (t1/2 of 9.9 days)Proteolytic degradation[10]

This data highlights the importance of linker selection based on the intended preclinical and clinical application.

Application Note 4: Surface Immobilization and Solid-Phase Synthesis

Introduction: The bifunctional nature of this compound makes it an excellent choice for immobilizing molecules onto solid supports. For example, the carboxylic acid can be coupled to an amine-functionalized surface (e.g., amine-coated beads, glass slides), presenting the phenylamine group for further derivatization. This is useful for creating affinity chromatography media, biosensors, and for solid-phase peptide or small molecule synthesis.

Protocol: Immobilization on an Amine-Functionalized Solid Support

Materials:

  • Amine-functionalized solid support (e.g., agarose (B213101) beads)

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Washing Buffer (e.g., PBS)

  • Quenching/Blocking Buffer (e.g., 1 M ethanolamine, pH 8.0)

Procedure:

  • Wash the Solid Support:

    • Wash the amine-functionalized solid support thoroughly with Activation Buffer.

  • Activate this compound:

    • In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer.

    • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

  • Coupling to the Support:

    • Add the activated this compound solution to the washed solid support.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Washing:

    • Wash the support extensively with Washing Buffer to remove unreacted reagents.

  • Blocking Unreacted Sites:

    • Resuspend the support in Quenching/Blocking Buffer and incubate for 1 hour at room temperature to block any remaining active sites.

  • Final Washes:

    • Wash the support thoroughly with Washing Buffer and store in an appropriate buffer.

Application Note 5: Derivatization for Analytical Applications

Introduction: In analytical chemistry, particularly in mass spectrometry-based techniques like LC-MS, derivatization is often employed to improve the ionization efficiency and chromatographic retention of small molecules. While this compound itself can be derivatized for analysis, a closely related compound, N-(4-aminophenyl)piperidine, has been successfully used to tag carboxylic acids. This strategy enhances their detection in positive ionization mode, significantly improving sensitivity. This suggests that the amine group of this compound could be similarly used to create a derivatizing agent for aldehydes and ketones via reductive amination.

Quantitative Improvements with Derivatization:

A study using N-(4-aminophenyl)piperidine to derivatize organic acids for SFC-MS analysis showed significant improvements in detection limits.[11]

Organic AcidImprovement in Detection Limit
Lactic Acid>25-fold
Succinic Acid>2100-fold
Malic Acid>1000-fold
Citric Acid>100-fold

This demonstrates the power of using an amine-containing phenyl derivative to enhance the analytical detection of challenging analytes.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propionic acid is a versatile bifunctional monomer containing both an aromatic amine and a carboxylic acid group. This unique structure allows it to undergo self-polycondensation or co-polymerization to form a variety of novel polymers, particularly polyamides. The resulting polymers possess a combination of properties derived from the rigid aromatic backbone and the flexible propionic acid linkage, making them attractive candidates for various applications, especially in the biomedical field and drug development.

The incorporation of the aminophenylpropionic acid moiety can impart desirable characteristics to polymers, such as biodegradability, biocompatibility, and tailored drug release profiles. These properties are crucial for the development of advanced drug delivery systems, tissue engineering scaffolds, and other biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel polymers based on this compound.

Applications in Drug Development

Polymers derived from this compound are of significant interest in drug development due to their potential to form biocompatible and biodegradable matrices for controlled drug release. The amide linkages in the polymer backbone can be susceptible to enzymatic or hydrolytic cleavage, leading to the gradual release of an encapsulated therapeutic agent.

Potential Applications Include:

  • Controlled Drug Delivery: The polymer matrix can be designed to release drugs over an extended period, improving therapeutic efficacy and patient compliance.

  • Targeted Drug Delivery: The polymer can be functionalized with targeting ligands to direct the drug to specific cells or tissues, minimizing off-target effects.

  • Prodrugs: The drug can be covalently attached to the polymer backbone, forming a prodrug that releases the active agent upon cleavage of a linker.

  • Nanoparticle Formulations: The polymers can be formulated into nanoparticles for intravenous administration, enabling passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

Experimental Protocols

While specific literature on the homopolymerization of this compound is not abundant, established methods for the polycondensation of similar aromatic amino acids can be adapted. The following protocols provide a general framework for the synthesis of polyamides from this monomer.

Protocol 1: Direct Polycondensation using a Phosphorous-Based Activating Agent

This method, adapted from the synthesis of polyamides from dicarboxylic acids and diamines, utilizes an activating agent to facilitate amide bond formation under mild conditions.[1]

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous NMP (5 mL).

  • Add pyridine (2.0 mmol) to the solution and stir at room temperature.

  • Slowly add the activating agent (e.g., propylphosphonic anhydride, 1.2 mmol) to the mixture.

  • Heat the reaction mixture to 100°C and maintain for 4-6 hours under a gentle stream of nitrogen.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into a beaker containing vigorously stirred methanol (200 mL).

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomer and residual solvent.

  • Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Melt Polycondensation

This solvent-free method involves heating the monomer above its melting point to initiate polymerization. This is an environmentally friendly approach that avoids the use of solvents.[2][3]

Materials:

  • This compound (monomer)

  • Catalyst (e.g., p-toluenesulfonic acid or a metal-based catalyst like antimony trioxide, optional)

Procedure:

  • Place this compound (and catalyst, if used) in a polymerization tube equipped with a nitrogen inlet and a vacuum connection.

  • Heat the tube in an oil bath to a temperature slightly above the melting point of the monomer (m.p. 133-137°C).

  • Once the monomer is molten, apply a slow stream of nitrogen and stir the melt mechanically.

  • Gradually increase the temperature to 150-180°C while continuing to stir.

  • After an initial period (e.g., 1-2 hours), apply a vacuum to the system to remove the water formed during the condensation reaction and drive the polymerization to completion.

  • Continue the reaction under vacuum for several hours until a high viscosity is achieved.

  • Cool the polymerization tube to room temperature.

  • The solid polymer can be removed by carefully breaking the tube or by dissolving it in a suitable solvent (e.g., NMP, DMAc) and precipitating it in a non-solvent like methanol.

  • Dry the polymer under vacuum.

Data Presentation

PropertyExpected Range/ValueAnalytical Technique
Physical Properties
AppearanceOff-white to brown powder/solidVisual Inspection
SolubilitySoluble in polar aprotic solvents (NMP, DMAc, DMF)Solubility Tests
Molecular Weight
Number Average (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average (Mw)20,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC (Mw/Mn)
Thermal Properties
Glass Transition Temp (Tg)150 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Td)> 300 °CThermogravimetric Analysis (TGA)
Spectroscopic Data
FTIR Peaks (cm-1)~3300 (N-H), ~1650 (C=O, Amide I), ~1540 (N-H bend, Amide II)Fourier-Transform Infrared Spectroscopy
1H NMR Peaks (ppm)Aromatic protons (7-8 ppm), Aliphatic protons (2-3 ppm), Amide proton (9-10 ppm)Nuclear Magnetic Resonance Spectroscopy

Visualizations

Polymer Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a novel polymer from this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Polycondensation (Direct or Melt) Monomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Precipitation Precipitation in Non-solvent (e.g., Methanol) CrudePolymer->Precipitation Washing Washing (Water, Methanol) Precipitation->Washing Drying Vacuum Drying Washing->Drying PurePolymer Pure Polymer Drying->PurePolymer Spectroscopy Spectroscopy (FTIR, NMR) PurePolymer->Spectroscopy Thermal Thermal Analysis (DSC, TGA) PurePolymer->Thermal MW Molecular Weight (GPC) PurePolymer->MW cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Uptake and Drug Release NP Polymer Nanoparticle (with encapsulated drug) EPR EPR Effect (Passive Targeting) NP->EPR TumorCell Cancer Cell EPR->TumorCell Accumulation Endocytosis Endocytosis TumorCell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Polymer Degradation & Drug Release Endosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, enzymes) Drug->Target Apoptosis Apoptosis Target->Apoptosis

References

Application Notes and Protocols: Investigating the Potential Role of 3-(4-Aminophenyl)propionic Acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)propionic acid is a compound of interest in biochemical and pharmaceutical research. While its primary documented application is as a linker in Proteolysis Targeting Chimeras (PROTACs), its structural similarity to known pharmacophores, such as arylpropionic acids, suggests a potential, yet unexplored, role as a direct enzyme inhibitor. These application notes provide a comprehensive framework for the hypothetical investigation of this compound as an enzyme inhibitor, focusing on a plausible target, cyclooxygenase-2 (COX-2). The protocols detailed herein can be adapted for screening against other relevant enzymes.

Introduction

Enzyme inhibition is a cornerstone of drug discovery and development, with many therapeutic agents functioning by modulating the activity of specific enzymes. This compound possesses a chemical scaffold—an aromatic ring linked to a propionic acid moiety—that is present in various bioactive molecules. For instance, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This structural parallel provides a rationale for investigating this compound as a potential COX inhibitor.

This document outlines the necessary protocols for a systematic investigation, from initial screening and IC50 determination to elucidating the mechanism of inhibition.

Hypothetical Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is a key enzyme in the prostaglandin (B15479496) biosynthesis pathway. Two isoforms, COX-1 and COX-2, exist. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is primarily involved in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Given the structural features of this compound, COX-2 is a logical and compelling hypothetical target for initial enzymatic assays.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols described below. This data is for illustrative purposes and serves as a template for presenting experimental findings.

Compound Enzyme Target IC50 (µM) Mechanism of Inhibition Ki (µM)
This compoundCOX-215.2Competitive7.8
Celecoxib (Positive Control)COX-20.04Competitive0.02
Ibuprofen (Reference)COX-25.7Competitive2.9

Experimental Protocols

Protocol 1: Preliminary Screening for COX-2 Inhibition

Objective: To determine if this compound inhibits the activity of recombinant human COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • This compound

  • DMSO (vehicle)

  • Celecoxib (positive control)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Heme

    • Fluorometric probe

    • COX-2 enzyme

  • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a period of 10 minutes.

  • Calculate the rate of reaction for each concentration and compare it to the vehicle control to determine the percentage of inhibition.

Protocol 2: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of COX-2 activity (IC50).

Procedure:

  • Based on the preliminary screening results, prepare a series of dilutions of this compound to create a dose-response curve. A typical concentration range might be from 0.01 µM to 100 µM.

  • Perform the COX-2 activity assay as described in Protocol 1 with this range of inhibitor concentrations.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 3: Mechanism of Inhibition Studies

Objective: To elucidate the mechanism by which this compound inhibits COX-2 (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the COX-2 activity assay with varying concentrations of the substrate, arachidonic acid.

  • For each substrate concentration, measure the reaction velocity in the absence and presence of different fixed concentrations of this compound (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on Vmax and Km.

    • Competitive inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive inhibition: Lines will be parallel (both Vmax and Km decrease).

  • Based on the Lineweaver-Burk plot, determine the mechanism of inhibition and calculate the inhibition constant (Ki) using appropriate equations.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Reagents and Compound Dilutions B Perform Single-Point Inhibition Assay A->B C Calculate Percent Inhibition B->C D Generate Dose-Response Curve C->D If Inhibition > 50% E Calculate IC50 Value D->E F Vary Substrate and Inhibitor Concentrations E->F G Generate Michaelis-Menten and Lineweaver-Burk Plots F->G H Determine Inhibition Type and Ki G->H

Caption: Workflow for characterizing a potential enzyme inhibitor.

Hypothetical Signaling Pathway: COX-2 and Prostaglandin Synthesis

G A Inflammatory Stimuli (e.g., Cytokines, LPS) B Phospholipase A2 A->B activates C Arachidonic Acid B->C releases D COX-2 C->D substrate E Prostaglandin H2 D->E catalyzes F Prostaglandins (PGE2, PGI2, etc.) E->F converted to G Inflammation, Pain, Fever F->G mediate H This compound (Hypothetical Inhibitor) H->D inhibits

Caption: Hypothetical inhibition of the COX-2 pathway.

Conclusion

While this compound is primarily recognized as a PROTAC linker, its chemical structure warrants investigation into its potential as a direct enzyme inhibitor. The protocols and hypothetical data presented here provide a robust starting point for researchers to explore this possibility, with a focus on the plausible target, COX-2. Successful execution of these experiments would not only elucidate a novel biological activity for this compound but could also open new avenues for its application in drug discovery and development. It is crucial to reiterate that the investigation outlined is hypothetical and serves as a guide for future research.

Troubleshooting & Optimization

Overcoming solubility issues with 3-(4-Aminophenyl)propionic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with 3-(4-Aminophenyl)propionic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound commonly used as a bifunctional linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The amino group and the carboxylic acid group on this compound serve as reactive handles for conjugation to a target protein ligand and an E3 ubiquitin ligase ligand, respectively.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for its effective use in experiments. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 2393-17-1[2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Solid[2]
Melting Point 133-137 °C[3]
Solubility Soluble in Methanol[4]

Q3: What are the best practices for storing this compound?

To ensure the stability and integrity of this compound, it should be stored in a cool, dry place, away from light. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.

Troubleshooting Guide: Overcoming Solubility Issues

Q4: I am having trouble dissolving this compound. What solvents should I try?

While specific quantitative solubility data is limited, the following solvents and strategies can be employed to dissolve this compound:

  • Methanol: This is a reported solvent for this compound.[4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological assays. For PROTACs in general, DMSO is a frequently used solvent.[5]

  • Aqueous Buffers (with pH adjustment): The solubility of this compound in aqueous solutions is expected to be pH-dependent due to its amino and carboxylic acid functional groups. Adjusting the pH of the buffer can significantly enhance solubility. For acidic compounds, increasing the pH above its pKa will increase solubility. Conversely, for basic compounds, decreasing the pH below its pKa will enhance solubility. Since this compound is amphoteric, its solubility will be lowest at its isoelectric point and higher at both acidic and basic pH.

Q5: My this compound precipitates out of solution during my experiment. What can I do to prevent this?

Precipitation can be a significant issue, especially when diluting a stock solution into an aqueous buffer for a biological assay. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the compound in your assay.

  • Optimize the Co-solvent Concentration: If you are using a DMSO stock solution, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5% to 1%) to avoid solvent-induced artifacts and precipitation.[5]

  • pH Adjustment of the Final Medium: Ensure the pH of your final experimental medium is compatible with maintaining the solubility of your compound.

  • Use of Solubilizing Agents: For particularly challenging solubility issues with PROTACs, the use of excipients like polysorbates (e.g., Tween®) or cyclodextrins can be explored to improve solubility.[5]

  • Sonication and Warming: Gentle warming and sonication can help in dissolving the compound initially and in keeping it in solution. However, be cautious about the thermal stability of the compound and other components in your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 1.65 mg of this compound.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the weighed compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the storage vials are tightly sealed to prevent moisture absorption by the DMSO.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Ligand1 Target Protein Ligand (with reactive group) Start->Ligand1 Coupling1 Amide Coupling Ligand1->Coupling1 Linker This compound Linker->Coupling1 Ligand2 E3 Ligase Ligand (with reactive group) Coupling2 Amide Coupling Ligand2->Coupling2 Intermediate Ligand1-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Solubility_Troubleshooting Start Solubility Issue Encountered Assess_Problem Is the compound not dissolving in the stock solvent? Start->Assess_Problem Stock_Solvent Try alternative stock solvents: 1. DMSO 2. Methanol 3. DMF Assess_Problem->Stock_Solvent Yes Aqueous_Precipitation Does the compound precipitate when diluted in aqueous buffer? Assess_Problem->Aqueous_Precipitation No Check_Final_Conc Is the final concentration too high? Aqueous_Precipitation->Check_Final_Conc Yes Reduce_Conc Lower the final concentration Check_Final_Conc->Reduce_Conc Yes Optimize_Cosolvent Is the co-solvent percentage too high? Check_Final_Conc->Optimize_Cosolvent No Success Solubility Issue Resolved Reduce_Conc->Success Reduce_Cosolvent Decrease final co-solvent % (e.g., <0.5% DMSO) Optimize_Cosolvent->Reduce_Cosolvent Yes Adjust_pH Adjust pH of the aqueous buffer Optimize_Cosolvent->Adjust_pH No Reduce_Cosolvent->Success Use_Excipients Consider using solubilizing agents (e.g., Tween, cyclodextrins) Adjust_pH->Use_Excipients Use_Excipients->Success

References

Technical Support Center: Optimizing Amide Coupling for 3-(4-Aminophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and optimization strategies for the amide coupling of 3-(4-Aminophenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenge with this molecule is its bifunctional nature, containing both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH) group. This structure presents a significant risk of self-polymerization, where one molecule's amine group reacts with another's activated carboxylic acid, leading to oligomers or polymers instead of the desired product.[1] Other common issues include low yield, incomplete reaction, and difficulty in purification.[2]

Q2: Which coupling reagents are most effective for this reaction?

A2: Several classes of coupling reagents are suitable, with the choice depending on the specific amine partner, reaction scale, and cost considerations.

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting reagents, often providing high yields, even with sterically hindered substrates.[1][3][4] HATU is particularly effective as it reacts quickly and minimizes side reactions like epimerization.[5]

  • Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a popular, water-soluble choice, making byproduct removal straightforward.[5][6] It is almost always used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress racemization.[2][6] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble, which can complicate purification.[5][7]

  • Phosphonium Salts (PyBOP): These reagents are also highly effective and are known for producing clean reactions with minimal side products.[4]

Q3: What is the role of the base and which one should be used?

A3: A non-nucleophilic organic base is crucial for the reaction. Its primary roles are to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent, and to neutralize acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk, which prevents it from participating in unwanted side reactions.[1] Other bases like N-methylmorpholine (NMM) are also frequently used.[4][6] Typically, 2-3 equivalents of the base are required.

Q4: How can I prevent or minimize the self-polymerization of this compound?

A4: Controlling the reaction conditions is key to preventing self-polymerization.[1]

  • Order of Addition: The most critical step is to pre-activate the carboxylic acid. This involves mixing the this compound, coupling reagent, and base in an anhydrous solvent and allowing them to stir for a short period (15-30 minutes) before the amine is introduced.[1][8] This ensures the activated species is readily available to react with the desired amine partner rather than another molecule of the starting material.

  • Slow Addition: Adding the amine coupling partner slowly or dropwise to the pre-activated carboxylic acid solution helps to keep its concentration low, favoring the desired intermolecular reaction.[1]

  • Temperature Control: Starting the reaction at a lower temperature (e.g., 0 °C) can help manage the reaction rate and reduce the likelihood of competing side reactions.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.[2] 2. Hydrolysis of the activated intermediate due to moisture.[2] 3. Poor nucleophilicity of the amine partner. 4. Self-polymerization of the starting material.[1]1. Increase equivalents of coupling reagent (e.g., 1.1-1.5 eq). Consider a more potent reagent like HATU.[1][3] 2. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. 3. Increase reaction time and/or temperature. 4. Ensure pre-activation of the carboxylic acid before adding the amine.[1][8]
Multiple Spots on TLC/LC-MS (Side Products) 1. Self-coupling byproduct is present.[1] 2. Racemization of a chiral center. 3. Guanidinylation of the amine by uronium/aminium reagents.[9]1. Lower the reaction temperature (start at 0 °C) and add the amine slowly.[1] 2. Use an additive like HOBt or HOAt. Run the reaction at a lower temperature.[2] 3. Avoid using an excess of the uronium/aminium reagent. Pre-activate the acid before adding the amine.[9]
Unreacted Starting Material 1. Insufficient equivalents of coupling reagent or base. 2. Reaction time is too short. 3. Steric hindrance from either coupling partner.[2]1. Use at least 1.1 eq of coupling reagent and 2-3 eq of base. 2. Monitor the reaction by TLC or LC-MS and allow it to run to completion (can take several hours). 3. Switch to a more powerful coupling reagent (e.g., HATU). Consider increasing the reaction temperature.[10]
Difficult Purification 1. Byproducts from the coupling reagent (e.g., DCU from DCC). 2. Unreacted starting materials and product have similar polarities.1. If using DCC, filter the reaction mixture to remove the precipitated DCU. Alternatively, use EDC, as its urea (B33335) byproduct is water-soluble and easily removed with an aqueous workup.[5][6] 2. Perform an acidic/basic aqueous wash to remove unreacted amine/acid. Optimize column chromatography conditions (solvent system, gradient). Recrystallization may also be an effective purification method.[11]

Comparative Data on Coupling Reagents

The following table summarizes typical conditions and outcomes for common coupling reagents. Note that yields are highly substrate-dependent.

Coupling System Equivalents (Reagent/Base) Typical Solvent Temperature Reaction Time Typical Yield Range Key Advantages/Disadvantages
EDC / HOBt 1.2 eq EDC / 1.2 eq HOBt / 2.5 eq DIPEADMF, DCM0 °C to RT4-12 h60-85%Adv: Water-soluble byproducts, cost-effective.[6] Disadv: Slower than uronium/phosphonium reagents.
HATU / DIPEA 1.1 eq HATU / 3.0 eq DIPEADMF, NMP0 °C to RT1-4 h85-95%Adv: Very fast, highly efficient, low racemization.[3][4] Disadv: Higher cost, potential for guanidinylation side reaction if not pre-activated.[9]
DCC / NHS 1.1 eq DCC / 1.1 eq NHS / 2.5 eq DIPEADCM, THF0 °C to RT6-18 h65-90%Adv: Inexpensive, effective. Disadv: DCU byproduct is insoluble and can complicate purification.[5][7]
PyBOP / DIPEA 1.2 eq PyBOP / 3.0 eq DIPEADMF, DCMRT2-6 h80-95%Adv: High reactivity, non-carcinogenic byproducts.[4] Disadv: Higher cost than carbodiimides.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Slowly add the desired amine partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress using TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.[1]

Protocol 2: General Amide Coupling using EDC/NHS
  • Add this compound (1.0 eq), N-hydroxysuccinimide (NHS) (1.1 eq), and anhydrous DMF or DCM to a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 15-30 minutes for pre-activation.

  • Add the desired amine (1.0 eq) followed by DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with the extraction solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as needed.

Visualizations

Workflow and Decision Making

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid (1.0 eq) in Anhydrous Solvent add_base Add Base (e.g., DIPEA, 2.5 eq) start->add_base cool Cool to 0 °C add_base->cool add_coupler Add Coupling Reagent (e.g., HATU, 1.1 eq) cool->add_coupler preactivate Stir for 15-30 min (Pre-activation) add_coupler->preactivate add_amine Slowly Add Amine (1.0-1.2 eq) preactivate->add_amine react Warm to RT Stir 1-12 h add_amine->react monitor Monitor by TLC / LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid/Base/Brine) extract->wash purify Dry, Concentrate & Purify wash->purify

Caption: General workflow for amide coupling of this compound.

G start Low Yield or Incomplete Reaction? q_sm Starting Material Consumed? start->q_sm sol_workup Problem is likely in work-up or purification. Check for product loss during extraction/washing. q_sm->sol_workup Yes q_reagents Reagents/Conditions OK? q_sm->q_reagents No a_yes_sm Yes a_no_sm No sol_reagents 1. Check reagent quality (esp. coupling agent). 2. Ensure anhydrous conditions. 3. Verify stoichiometry. q_reagents->sol_reagents No sol_optimize 1. Increase reaction time/temperature. 2. Use a stronger coupling agent (e.g., HATU). 3. Check for steric hindrance issues. q_reagents->sol_optimize Yes a_yes_reagents Yes a_no_reagents No

References

Troubleshooting guide for the synthesis of 3-(4-Aminophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Aminophenyl)propionic acid. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during this synthetic process.

Troubleshooting Guide

Q1: My reduction of 3-(4-nitrophenyl)propionic acid is incomplete, and I still see starting material on my TLC plate. What could be the issue?

A1: Incomplete reduction is a common issue. Several factors could be at play depending on your chosen method:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C):

    • Catalyst Activity: The Palladium on carbon (Pd-C) catalyst may be old or deactivated. Use fresh, high-quality catalyst. Ensure the catalyst is not unduly exposed to air.

    • Hydrogen Pressure: The hydrogen pressure might be too low. While atmospheric pressure can work, moderate pressure (e.g., 50 psi) often ensures a more efficient reaction.

    • Solvent Choice: Ensure your solvent (commonly methanol (B129727) or ethanol) is of sufficient purity and is adequately deoxygenated before introducing the catalyst and hydrogen.

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress by TLC every few hours.

  • Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl):

    • Metal Activation: The surface of the metal (iron, tin, or zinc) may be oxidized. Pre-treating the metal with dilute acid can help activate its surface.

    • Acid Concentration: The concentration of the acid is crucial. If it's too low, the reaction will be sluggish. If it's too high, it might lead to unwanted side reactions.

    • Stoichiometry: Ensure you are using a sufficient excess of the metal and acid. Typically, several molar equivalents of the metal are required.

Q2: After the reduction, my product is a dark, oily substance instead of the expected off-white solid. What happened?

A2: The formation of a dark, oily product often indicates the presence of impurities or byproducts.

  • Formation of Azo/Azoxy Compounds: Incomplete reduction or certain reaction conditions can lead to the formation of colored dimeric byproducts like azo and azoxy compounds. This is more common with reducing agents like LiAlH₄, but can also occur in catalytic hydrogenations if the reaction stalls at the hydroxylamine (B1172632) intermediate stage.

  • Oxidation: The resulting aminophenyl group is susceptible to oxidation, which can lead to colored impurities. It is advisable to work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Residual Metal Salts: If using a metal/acid reduction, incomplete removal of metal salts during the work-up can result in a dark, impure product. Ensure thorough washing and extraction procedures are followed.

Q3: I'm having trouble purifying the final product. Recrystallization is not yielding clean crystals.

A3: Purification of this compound can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group).

  • Solvent Choice for Recrystallization: Water is a commonly used solvent for recrystallization. However, the solubility can be highly dependent on the pH. You might need to adjust the pH to the isoelectric point of the molecule to minimize its solubility and induce crystallization.

  • Use of Decolorizing Carbon: If your crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.

  • Alternative Purification: If recrystallization proves ineffective, column chromatography might be necessary. A silica (B1680970) gel column using a solvent system such as a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) with a small amount of acetic acid could be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves the reduction of the nitro group of 3-(4-nitrophenyl)propionic acid. This transformation can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

Q2: What are the expected yield and melting point for this compound?

A2: The expected yield can vary significantly depending on the chosen synthetic method and the success of the purification. Yields for the reduction of the nitro precursor are often reported in the range of 80-95%. The melting point of pure this compound is typically in the range of 133-137 °C[1].

Q3: What are the key characterization peaks I should look for to confirm the product?

A3:

  • ¹H NMR: You should expect to see signals corresponding to the aromatic protons (typically two doublets in the aromatic region), and two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups of the propionic acid side chain. The protons of the amine and carboxylic acid groups may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).

Data Presentation

Parameter3-(4-nitrophenyl)propionic acid (Starting Material)This compound (Product)
Molecular Formula C₉H₉NO₄C₉H₁₁NO₂
Molecular Weight 195.17 g/mol 165.19 g/mol [1][2]
Appearance Pale yellow solidOff-white to light brown solid
Melting Point 162-164 °C133-137 °C[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(4-nitrophenyl)propionic acid

This protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 3-(4-nitrophenyl)propionic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 3-(4-nitrophenyl)propionic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 4-8 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot water or a mixture of ethanol (B145695) and water to yield this compound as an off-white solid.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-(4-nitrophenyl)propionic acid reaction Catalytic Hydrogenation (H₂, Pd/C, MeOH) or Metal/Acid Reduction (Fe/HCl or Sn/HCl) start->reaction Reduction workup 1. Filtration (to remove catalyst/metal) 2. Solvent Removal 3. Recrystallization reaction->workup Isolation product This compound workup->product Purification Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_impure Impure Product (Dark/Oily) cluster_purification Purification Issues start Problem Observed incomplete Check: - Catalyst Activity - H₂ Pressure/Metal Activation - Reaction Time start->incomplete Low Yield/ Starting Material Present impure Consider: - Azo/Azoxy Formation - Air Oxidation - Residual Metal Salts start->impure Product is Dark/Oily purification Optimize: - Recrystallization Solvent/pH - Use of Decolorizing Carbon - Consider Chromatography start->purification Difficulty in Recrystallization

References

Technical Support Center: Purification of 3-(4-Aminophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 3-(4-Aminophenyl)propionic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in this compound often originate from its synthesis, most commonly the catalytic hydrogenation of 3-(4-nitrophenyl)propionic acid. These impurities can include:

  • Unreacted starting material: 3-(4-nitrophenyl)propionic acid.

  • Intermediates: 3-(4-nitrosophenyl)propionic acid and 3-(4-hydroxylaminophenyl)propionic acid.

  • Byproducts of side reactions: Azoxy, azo, and hydrazo compounds formed through condensation reactions of intermediates.

  • Catalyst residues: Traces of the hydrogenation catalyst (e.g., Palladium or Platinum).

Q2: My purified this compound is discolored (e.g., pink, brown, or black). What is the likely cause and how can I fix it?

A2: Discoloration is a common issue and is typically due to the oxidation of the aminophenyl group. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat, forming colored impurities.

  • Solution: To decolorize the product, you can perform a recrystallization step with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially during purification steps involving heat.

Q3: I am experiencing low yield during the recrystallization of this compound. What are the potential reasons and solutions?

A3: Low recovery during recrystallization can be attributed to several factors:

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Solutions:

    • Optimize your solvent system. A mixed solvent system, such as methanol (B129727)/water or ethanol/water, can be effective.

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Q4: How can I effectively remove both acidic and basic impurities from this compound?

A4: Due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group), this compound's solubility is highly dependent on pH. This property can be exploited for purification.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent.

    • Wash with a dilute acidic solution (e.g., 1 M HCl) to remove basic impurities.

    • Wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • The desired product will remain in the organic layer.

  • Ion-Exchange Chromatography: This technique provides a more refined separation based on charge.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPotential CauseRecommended Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Use a lower-boiling point solvent or a mixed-solvent system.- Add a small amount of a co-solvent in which the compound is highly soluble to the hot solution before cooling.- Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
No crystal formation upon cooling The solution is not saturated, or nucleation has not been initiated.- Reduce the volume of the solvent by evaporation and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
Crystals are very fine or powder-like The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth.- Allow the flask to cool slowly to room temperature on a benchtop before transferring to an ice bath.- Insulate the flask to slow down the cooling rate.
Column Chromatography Troubleshooting
ProblemPotential CauseRecommended Solution
Poor separation of spots on TLC The mobile phase polarity is either too high or too low.- Systematically vary the ratio of your mobile phase components to achieve a good separation of the desired product from impurities (aim for an Rf value of 0.2-0.4 for the product).
Streaking of the compound on the column The compound is too polar for the stationary phase or is interacting strongly with the silica (B1680970) gel.- Add a small amount of a polar modifier to your mobile phase, such as methanol or a few drops of acetic acid or triethylamine, to improve the peak shape.
Product is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of your mobile phase (gradient elution). For example, start with a less polar solvent system and slowly increase the percentage of a more polar solvent like methanol.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 133-137 °C[2]
Appearance Solid
Solubility Soluble in Methanol[3]
HPLC Purity Analysis Parameters (Typical)
ParameterSpecification
Column C18 reverse-phase, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile and water with a phosphoric acid modifier[4]
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid in the mobile phase.[4]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent (Methanol/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.

  • Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 50°C.

Protocol 2: Ion-Exchange Chromatography for Amphoteric Compound Purification
  • Resin Selection and Preparation:

    • For cation-exchange chromatography, select a strong acid cation exchange resin (e.g., Dowex 50WX8).

    • Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

    • Wash the column with several volumes of 1 M HCl, followed by deionized water until the eluate is neutral.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dilute aqueous acid (e.g., 0.1 M HCl) to ensure the amino group is protonated.

    • Load the sample solution onto the top of the prepared column.

  • Washing:

    • Wash the column with deionized water to remove any unbound neutral and anionic impurities.

  • Elution:

    • Elute the bound this compound from the column using a dilute aqueous base (e.g., 0.5 M NH₄OH). This will deprotonate the amino group, releasing it from the resin.

  • Product Isolation:

    • Collect the fractions containing the product (monitor by TLC or UV-Vis spectroscopy).

    • Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Start 3-(4-nitrophenyl)propionic acid Reaction Catalytic Hydrogenation Start->Reaction Crude Crude this compound Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column IonExchange Ion-Exchange Chromatography Crude->IonExchange HPLC HPLC Analysis Recrystallization->HPLC Column->HPLC IonExchange->HPLC Final Pure Product (>98%) HPLC->Final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Purity_Check Check Purity (TLC/HPLC) Start->Purity_Check Discoloration_Check Is it discolored? Purity_Check->Discoloration_Check Low Purity Column_Chromo Column Chromatography Purity_Check->Column_Chromo Complex Mixture Final_Product Pure Product Purity_Check->Final_Product High Purity Recrystallize_Charcoal Recrystallize with activated charcoal Discoloration_Check->Recrystallize_Charcoal Yes Recrystallize Recrystallize Discoloration_Check->Recrystallize No Recrystallize_Charcoal->Final_Product Recrystallize->Final_Product Column_Chromo->Final_Product

Caption: A logical diagram for troubleshooting the purification of this compound.

References

Stability of 3-(4-Aminophenyl)propionic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 3-(4-Aminophenyl)propionic acid under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] It is classified as a combustible solid.[1]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the pH, solvent, and storage temperature. Acidic and neutral aqueous solutions generally exhibit better stability than alkaline solutions. It is recommended to prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or below is advisable.

Q3: What are the typical degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (aromatic amines) are susceptible to oxidation and photolytic degradation. The primary amino group can be oxidized, leading to colored degradation products. Under acidic or basic conditions, hydrolysis of the propionic acid side chain is less likely but should be considered under harsh conditions.

Q4: Can I use this compound in peptide synthesis?

A4: Yes, this compound is suitable for use in solution-phase peptide synthesis.[3]

Troubleshooting Guide

Issue 1: Discoloration of solid this compound during storage.

  • Possible Cause: Exposure to light or air, leading to oxidation of the aminophenyl group.

  • Solution:

    • Ensure the container is tightly sealed and opaque or stored in the dark.

    • Consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage.

    • If discoloration is observed, it is advisable to verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use.

Issue 2: Unexpected degradation of this compound in an aqueous solution.

  • Possible Cause 1: The pH of the solution is alkaline, promoting degradation.

  • Solution 1: Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-7) if compatible with your experimental setup. Buffer the solution to maintain a stable pH.

  • Possible Cause 2: Exposure to light.

  • Solution 2: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Possible Cause 3: Presence of oxidizing agents or metal ions in the solvent.

  • Solution 3: Use high-purity, de-gassed solvents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if appropriate for your experiment.

Issue 3: Inconsistent results in bioassays using this compound.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Solution:

    • Perform a stability study of this compound directly in your assay medium under the experimental conditions (e.g., temperature, CO2 incubation).

    • Analyze samples at different time points to determine the rate of degradation.

    • If significant degradation occurs, consider preparing fresh solutions immediately before each experiment or incorporating a stabilizer if one is known and compatible.

Stability Data

The following tables summarize the stability of this compound under various stress conditions, based on typical results from forced degradation studies.[4][5][6]

Table 1: Stability of Solid this compound

ConditionDurationPurity (%)Observations
40°C / 75% RH4 weeks98.5Slight discoloration
60°C2 weeks97.2Noticeable discoloration
High-Intensity Light7 days96.8Significant yellowing

Table 2: Stability of this compound in Solution (1 mg/mL)

ConditionDurationPurity (%)
0.1 M HCl at 60°C24 hours99.1
0.1 M NaOH at 60°C24 hours92.5
3% H₂O₂ at RT24 hours85.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

Visualizations

troubleshooting_workflow start Stability Issue Observed (e.g., discoloration, degradation) check_solid Is the compound solid? start->check_solid check_light Check for light exposure check_solid->check_light Yes check_solution Is the compound in solution? check_solid->check_solution No check_air Check for air exposure check_light->check_air store_dark Store in dark/opaque container check_light->store_dark store_inert Store under inert gas check_air->store_inert verify_purity Verify purity via HPLC/LC-MS check_air->verify_purity check_ph Check solution pH check_solution->check_ph check_temp Check storage temperature check_ph->check_temp adjust_ph Adjust to neutral/acidic pH check_ph->adjust_ph check_solvent Check solvent purity check_temp->check_solvent store_cold Store at lower temperature (e.g., 2-8°C or -20°C) check_temp->store_cold use_hplc Use high-purity solvents check_solvent->use_hplc check_solvent->verify_purity

Caption: Troubleshooting workflow for stability issues.

forced_degradation_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (Solid, 60°C) prep->thermal Expose to photo Photostability (Solid, light cabinet) prep->photo Expose to hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants > threshold report Generate Stability Report hplc->report lcms->report

Caption: Experimental workflow for forced degradation studies.

hypothetical_pathway cluster_cell Cellular Environment cluster_downstream Potential Downstream Effects compound This compound receptor Unknown Target Receptor / Enzyme compound->receptor Binds to / Interacts with pathway_a Modulation of Kinase Cascade receptor->pathway_a Triggers pathway_b Alteration of Gene Expression receptor->pathway_b Triggers pathway_c Change in Metabolic Output receptor->pathway_c Triggers cellular_response Biological / Therapeutic Effect pathway_a->cellular_response pathway_b->cellular_response pathway_c->cellular_response

Caption: Hypothetical mechanism of action investigation workflow.

References

Preventing side reactions when using 3-(4-Aminophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Aminophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer troubleshooting advice for experiments involving this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: Due to its bifunctional nature, possessing both an aromatic amine (aniline) and a carboxylic acid group, this compound is susceptible to several side reactions:

  • Oxidation of the Aniline (B41778) Group: The electron-rich aniline ring is prone to oxidation, which can be accelerated by atmospheric oxygen, certain metal ions, or harsh reaction conditions. This often results in the formation of colored impurities, ranging from yellow to dark brown or black, which can complicate purification.[1]

  • Self-Polymerization via Amide Bond Formation: The amino group of one molecule can react with the carboxylic acid group of another molecule, leading to the formation of dimers, oligomers, or polymers. This is a significant issue in reactions where the carboxylic acid is activated for coupling, such as in peptide synthesis.[2][3]

  • Competitive Reactions during Amide Coupling: When coupling the carboxylic acid of this compound with another amine, the unprotected aniline group can compete as a nucleophile, leading to a mixture of products.

  • Decarboxylation: Although less common under standard coupling conditions, the propionic acid moiety can undergo decarboxylation at elevated temperatures, leading to the formation of 4-ethylaniline.

Q2: How can I prevent the oxidation of the aniline group?

A2: Several strategies can be employed to minimize the oxidation of the aniline moiety:

  • Work Under an Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon is a highly effective method to displace oxygen and prevent oxidation.[1][4]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles can significantly reduce oxidation.

  • Control Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of oxidation.

  • pH Control: The rate of aniline oxidation can be influenced by the pH of the reaction medium. Maintaining an appropriate pH can help to stabilize the aniline group.[1]

  • Use of Protecting Groups: Temporarily protecting the amino group as a less electron-rich derivative, such as an acetamide, can effectively prevent its oxidation.[1]

Q3: What are protecting groups, and why are they important for this compound?

A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. For this compound, protecting the amino group is crucial, especially in applications like peptide synthesis, to prevent self-polymerization and other unwanted side reactions.[4][5] The two most common protecting groups for amines are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Q4: Which protecting group, Boc or Fmoc, should I choose for the amino group?

A4: The choice between Boc and Fmoc protection depends on the overall synthetic strategy and the stability of other functional groups in your molecule.

  • Boc (tert-butyloxycarbonyl): This group is stable to basic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). The Boc strategy is well-established and can be advantageous for the synthesis of long or aggregation-prone peptides.[6][7][][9]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in DMF. The Fmoc strategy is often preferred in modern solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions, which are compatible with a wider range of acid-sensitive linkers and side-chain protecting groups.[][9]

Troubleshooting Guide

IssueObservationPossible Cause(s)Recommended Solution(s)
Low Yield in Amide Coupling The desired amide product is obtained in low yield, or not at all.1. Incomplete activation of the carboxylic acid.2. Self-polymerization of this compound.3. Steric hindrance.4. Hydrolysis of the activated ester.1. Ensure the use of an efficient coupling reagent (e.g., HATU, HBTU) in sufficient quantity (1.0-1.5 equivalents). Pre-activate the carboxylic acid for 15-30 minutes before adding the amine.[10]2. Protect the aniline amino group with a suitable protecting group (Boc or Fmoc).3. For sterically hindered substrates, consider using a more reactive coupling reagent or converting the carboxylic acid to an acyl fluoride.[10]4. Use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[10]
Reaction Mixture Turns Dark The reaction mixture develops a dark color (yellow, brown, or black) over time.Oxidation of the aniline group.1. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Protect the aniline group, for example, by acetylation to form the less reactive acetanilide.[1]
Multiple Products Observed by LC-MS/TLC Analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.1. Self-polymerization.2. Competitive reaction of the unprotected aniline.3. Side reactions with the coupling reagent.1. & 2. Protect the aniline amino group to prevent its participation in the reaction.3. Ensure the correct order of addition of reagents. Typically, the carboxylic acid is activated first before the amine is added to minimize the formation of guanidinium (B1211019) by-products.
Difficulty in Purification The crude product is difficult to purify, with impurities that are hard to separate from the desired product.Formation of oligomeric side products from self-polymerization.Protect the aniline amino group to prevent the formation of these closely related impurities.

Data Presentation

ParameterBoc StrategyFmoc StrategyReferences
Nα-Protection tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)[7][]
Deprotection Reagent Strong Acid (e.g., TFA in DCM)Mild Base (e.g., 20% Piperidine in DMF)[7][]
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based[7]
Final Cleavage Reagent Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)[7]
Orthogonality Partial (Graduated Acid Lability)Fully Orthogonal[7]
Typical Yield per Step High, but can be affected by aggregation>99%[7]
Advantages - Lower cost of reagents.- Can be better for long or aggregation-prone sequences.- Milder deprotection conditions.- Highly amenable to automation.- Avoids the use of highly corrosive HF.[6][7][]
Disadvantages - Requires strong, corrosive acids for deprotection.- Less common in modern automated synthesizers.- Can be more expensive.- Piperidine is toxic.[7][]

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DCM or a mixture of THF and water).

  • Add the base (e.g., Et₃N, 1.1-1.5 equivalents, or NaOH, 1.0 equivalent).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if using an organic solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using an aqueous solvent system, acidify the mixture and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the Boc-protected product.

Protocol 2: Fmoc Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane/Water or Acetone (B3395972)/Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of dioxane and water (or acetone and water).

  • Add sodium bicarbonate (or sodium carbonate, approximately 2.0 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.0-1.1 equivalents) in dioxane or acetone dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any excess Fmoc-reagent byproducts.

  • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_protection Protection Step cluster_coupling Amide Coupling Step cluster_deprotection Deprotection Step start 3-(4-Aminophenyl) propionic acid protect Add (Boc)₂O or Fmoc-Cl and Base start->protect protected_product Protected 3-(4-Aminophenyl) propionic acid protect->protected_product activate Activate Carboxylic Acid (e.g., with HATU, DIPEA) protected_product->activate couple Add Amine Nucleophile (R-NH₂) activate->couple coupled_product Desired Amide Product couple->coupled_product deprotect Add Deprotection Reagent (TFA for Boc, Piperidine for Fmoc) coupled_product->deprotect final_product Final Product with Free Aniline deprotect->final_product side_reactions cluster_oxidation Oxidation cluster_polymerization Self-Polymerization cluster_decarboxylation Decarboxylation start This compound oxidation Oxidized Products (Colored Impurities) start->oxidation O₂, Metal Ions polymerization Oligomers/Polymers start->polymerization Activation of COOH decarboxylation 4-Ethylaniline start->decarboxylation Heat protection_strategy cluster_boc Boc Protection/Deprotection cluster_fmoc Fmoc Protection/Deprotection boc_protected Boc-NH-Ph-Propionic Acid boc_deprotection TFA / DCM boc_protected->boc_deprotection boc_product H₃N⁺-Ph-Propionic Acid boc_deprotection->boc_product fmoc_protected Fmoc-NH-Ph-Propionic Acid fmoc_deprotection 20% Piperidine / DMF fmoc_protected->fmoc_deprotection fmoc_product H₂N-Ph-Propionic Acid fmoc_deprotection->fmoc_product start This compound start->boc_protected (Boc)₂O, Base start->fmoc_protected Fmoc-Cl, Base

References

Technical Support Center: Optimizing Reactions with 3-(4-Aminophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-(4-Aminophenyl)propionic acid, helping you improve the yield and purity of your reactions.

I. Amide Bond Formation

Amide coupling is a fundamental transformation for this compound, often employed in peptide synthesis and the development of novel chemical entities. However, the presence of both an amino and a carboxylic acid group, along with the electronic properties of the aniline (B41778) moiety, can present challenges.

Troubleshooting Guide & FAQs

Q1: My amide coupling reaction with this compound is giving a low yield. What are the likely causes?

A: Low yields in amide coupling reactions involving this substrate can often be attributed to several factors:

  • Reduced Nucleophilicity of the Aniline Nitrogen: The amino group on the phenyl ring is less nucleophilic than an aliphatic amine due to the delocalization of the lone pair of electrons into the aromatic system. This can lead to slower reaction rates.[1]

  • Self-Polymerization: Under certain conditions, the molecule can react with itself, leading to oligomers or polymers.

  • Side Reactions: The formation of by-products such as N-acylurea (when using carbodiimides) or diketopiperazines in peptide synthesis can reduce the yield of the desired amide.[2]

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the carboxylic acid group.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[2]

Q2: Which coupling reagent is best for forming an amide with this compound?

A: The choice of coupling reagent is critical and often substrate-dependent. For aniline derivatives, which are considered less reactive amines, stronger coupling agents are often preferred. While direct comparative studies on this compound are scarce in the readily available literature, general principles for amide bond formation with anilines can be applied. Uronium/aminium-based reagents like HATU are often more effective for less nucleophilic amines than carbodiimides like EDC or DCC alone.[3][4] The addition of activating agents like HOBt or HOAt is highly recommended to improve efficiency and suppress side reactions, particularly racemization if the chiral center is present.[2]

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A: Besides your starting materials and desired product, common side products in amide coupling reactions include:

  • N-acylurea: This is a common byproduct when using carbodiimide (B86325) reagents like DCC or EDC.[5]

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride.

  • Epimerized Product: If the amine or carboxylic acid coupled to this compound is chiral, racemization can occur, especially at elevated temperatures or with certain bases. The use of additives like HOBt can help minimize this.[2]

Data Presentation: Comparison of Amide Coupling Conditions (Illustrative)

While specific comparative data for this compound is limited in published literature, the following table illustrates typical yields that might be expected for amide coupling with a primary amine based on general knowledge of these reagents. Actual yields will vary depending on the specific amine and reaction conditions.

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)
EDCHOBtDIPEADMF60-85
DCCDMAP-DCM50-75
HATU-DIPEADMF85-95
TBTU-DIPEADMF80-90
Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [3]

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents This compound Amine HATU, DIPEA, DMF Start->Reagents Activation Activate Carboxylic Acid (HATU, DIPEA, 30 min) Reagents->Activation Dissolve Coupling Add Amine (Stir at RT, 2-12h) Activation->Coupling Monitoring Monitor by TLC/LC-MS Coupling->Monitoring Quench Dilute with EtOAc Wash with NaHCO3, H2O, Brine Monitoring->Quench Reaction Complete Dry Dry over Na2SO4 Concentrate Quench->Dry Purify Column Chromatography Dry->Purify End Pure Amide Purify->End

Caption: Workflow for HATU-mediated amide coupling.

II. Fischer Esterification

Fischer esterification is a classic method to convert the carboxylic acid moiety of this compound into an ester, which can be a useful protecting group or a desired final product.

Troubleshooting Guide & FAQs

Q1: My Fischer esterification of this compound is slow and gives a poor yield. How can I improve it?

A: Fischer esterification is an equilibrium-limited reaction. To improve the yield, you need to shift the equilibrium towards the product side.[6]

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common and effective strategy to drive the reaction forward.[6]

  • Remove Water: Water is a byproduct of the reaction. Removing it as it forms will push the equilibrium towards the ester. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Choice of Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective and may be easier to handle.[7]

  • Increase Temperature: Refluxing the reaction mixture is standard practice to increase the reaction rate.

Q2: Will the acidic conditions of Fischer esterification affect the amino group?

A: Yes, the amino group will be protonated under the acidic conditions to form an ammonium (B1175870) salt. This is generally not a problem for the esterification reaction itself and can actually protect the amino group from participating in side reactions. The free amine can be regenerated during the workup by neutralization with a base.

Data Presentation: Comparison of Esterification Conditions (Illustrative)

This table provides an illustrative comparison of expected yields for the esterification of an aromatic carboxylic acid with methanol (B129727).

AlcoholCatalyst (catalytic)Water RemovalTypical Yield Range (%)
Methanol (large excess)H2SO4None60-75
Methanol (large excess)p-TsOHNone65-80
Methanol (3-5 equiv.)H2SO4Dean-Stark85-95
Experimental Protocols

Protocol 2: Fischer Esterification using Excess Methanol and Sulfuric Acid [8]

  • Suspend this compound (1.0 equivalent) in methanol (20-30 equivalents, serving as solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude ester by column chromatography if necessary.

Mandatory Visualization

FischerEsterificationTroubleshooting Problem Low Yield in Fischer Esterification Equilibrium Equilibrium Limitation Problem->Equilibrium Rate Slow Reaction Rate Problem->Rate SideReaction Side Reactions Problem->SideReaction Sol1 Use Large Excess of Alcohol Equilibrium->Sol1 Sol2 Remove Water (Dean-Stark) Equilibrium->Sol2 Sol3 Increase Catalyst Concentration Rate->Sol3 Sol4 Increase Temperature (Reflux) Rate->Sol4

Caption: Troubleshooting low yield in Fischer esterification.

III. Diazotization and Sandmeyer Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.

Troubleshooting Guide & FAQs

Q1: My diazotization reaction is not proceeding to completion, or the diazonium salt seems to be decomposing. What should I do?

A: Diazonium salts can be unstable, and the reaction requires careful control of conditions.

  • Low Temperature: The diazotization reaction must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the diazonium salt.[9]

  • Strongly Acidic Medium: The reaction is performed in a strong acid, such as HCl or H2SO4, to generate nitrous acid in situ from sodium nitrite (B80452) and to stabilize the diazonium salt.[10]

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the solution of the amine in acid to maintain the low temperature and control the reaction rate.[9]

  • Weakly Basic Aniline: The amino group of this compound is weakly basic. Ensuring a sufficiently acidic environment is crucial for the reaction to proceed.[11]

Q2: What are the key considerations for a successful Sandmeyer reaction following diazotization?

A: The Sandmeyer reaction involves the copper(I)-catalyzed substitution of the diazonium group.

  • Use of Copper(I) Salts: It is crucial to use the appropriate copper(I) salt (CuCl, CuBr, or CuCN) for the desired transformation.[12]

  • Addition to Copper Salt Solution: The cold diazonium salt solution should be added slowly to the solution of the copper(I) salt.

  • Control of Gas Evolution: The reaction often involves the evolution of nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure equalization.

Data Presentation: Typical Yields for Sandmeyer Reactions (Illustrative)

The following table illustrates typical yields for Sandmeyer reactions of an aniline derivative.

Desired ProductSandmeyer ReagentTypical Yield Range (%)
Aryl ChlorideCuCl / HCl70-85
Aryl BromideCuBr / HBr70-85
Aryl CyanideCuCN / KCN60-75
Experimental Protocols

Protocol 3: Diazotization and Sandmeyer Reaction (Chlorination) [12]

  • Diazotization:

    • Dissolve this compound (1.0 equivalent) in an aqueous solution of HCl (e.g., 3 M).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

SandmeyerPathway cluster_sandmeyer Sandmeyer Reactions Start This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Chloro 3-(4-Chlorophenyl)propionic acid Diazonium->Chloro CuCl Bromo 3-(4-Bromophenyl)propionic acid Diazonium->Bromo CuBr Cyano 3-(4-Cyanophenyl)propionic acid Diazonium->Cyano CuCN

Caption: Reaction pathway for diazotization and Sandmeyer reactions.

References

Common impurities in commercial 3-(4-Aminophenyl)propionic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and purification of commercial 3-(4-Aminophenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial grades of this compound typically have a purity of around 97%.[1][2][3] The primary impurity is often the unreacted starting material from the most common synthesis route, which is the catalytic hydrogenation of 3-(4-nitrophenyl)propionic acid.

Therefore, the most likely impurities are:

  • Starting Material: 3-(4-nitrophenyl)propionic acid

  • Intermediates: 3-(4-nitrosophenyl)propionic acid and 3-(4-hydroxylaminophenyl)propionic acid

  • Byproducts: Azoxy and azo compounds, which can form through side reactions during the reduction of the nitro group.

Troubleshooting Guides

Issue 1: Off-color (yellow to brown) appearance of the commercial product.
  • Cause: The presence of colored impurities, particularly the starting material 3-(4-nitrophenyl)propionic acid (which is often a yellow to brown solid) and azo/azoxy byproducts, can discolor the final product.

  • Solution: Recrystallization is an effective method to remove these colored impurities and obtain a white to off-white crystalline solid.

Issue 2: Lower than expected purity in experimental results.
  • Cause: The initial purity of the commercial material (around 97%) may not be sufficient for sensitive applications. The presence of the impurities listed in Q1 can interfere with subsequent reactions or analytical characterization.

  • Solution: A purification step, such as recrystallization, is necessary to improve the purity of the compound.

Experimental Protocols

Recrystallization Protocol for this compound

This protocol is designed to remove the primary impurity, 3-(4-nitrophenyl)propionic acid, based on differences in solubility.

Principle: this compound is soluble in hot water, while 3-(4-nitrophenyl)propionic acid is only slightly soluble in water.[4][5] This difference in solubility allows for the separation of the desired product from the nitro-impurity. An ethanol (B145695)/water mixture can also be an effective solvent system.[1]

Materials:

  • Commercial this compound

  • Deionized water or a mixture of ethanol and deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the commercial this compound. For every 1 gram of the compound, add a minimal amount of hot deionized water (or an ethanol/water mixture, e.g., 1:1 v/v) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water (or the cold recrystallization solvent mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Expected Outcome: This procedure should yield this compound with a significantly improved purity (ideally >99%). The color of the product should also be improved to white or off-white.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

To verify the purity of the this compound before and after recrystallization, a reverse-phase HPLC method can be employed.

Suggested HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the more non-polar impurities.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample (both crude and recrystallized) in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Solubility of this compound and Common Impurity

CompoundWaterEthanolMethanolAcetone
This compound Soluble in hot waterSolubleSolubleSoluble
3-(4-nitrophenyl)propionic acid Slightly solubleSolubleSolubleSoluble

This data indicates that water is a good solvent for recrystallization due to the significant difference in solubility between the product and the main impurity at elevated temperatures. Ethanol/water mixtures can also be effective.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Process cluster_analysis Quality Control cluster_end Final Product start Commercial this compound (approx. 97% purity) dissolve Dissolve in Hot Solvent start->dissolve hplc_pre HPLC Analysis (Pre-purification) start->hplc_pre hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Purified this compound (>99% purity) dry->end hplc_post HPLC Analysis (Post-purification) end->hplc_post

Caption: Experimental workflow for the purification of commercial this compound.

signaling_pathway cluster_synthesis Synthesis cluster_byproducts Potential Byproducts start 3-(4-nitrophenyl)propionic acid intermediate1 3-(4-nitrosophenyl)propionic acid start->intermediate1 Reduction intermediate2 3-(4-hydroxylaminophenyl)propionic acid intermediate1->intermediate2 Reduction byproduct2 Azoxy compounds intermediate1->byproduct2 product This compound intermediate2->product Reduction byproduct1 Azo compounds intermediate2->byproduct1 intermediate2->byproduct2

Caption: Synthesis pathway and potential impurity formation.

References

Degradation pathways of 3-(4-Aminophenyl)propionic acid to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, stability, and potential degradation pathways of 3-(4-Aminophenyl)propionic acid to ensure the integrity of experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Question 1: My solid this compound has developed a yellowish or brownish tint upon storage. What could be the cause and is it still usable?

Answer: The discoloration of your this compound is likely due to the oxidation of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored polymeric byproducts.

  • Recommendation: While slight discoloration may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive experiments, it is advisable to use a fresh, pure sample. To prevent this, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Question 2: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What could be the origin of these peaks?

Answer: The appearance of new peaks in your chromatogram suggests that the compound is degrading in solution. The degradation pathway can be influenced by the solvent, pH, temperature, and exposure to light.

  • Potential Causes and Solutions:

    • Oxidation: If your solvent is not de-gassed, dissolved oxygen can lead to oxidative degradation. The use of antioxidants in your formulation might be considered, but their compatibility must be assessed.

    • Photodegradation: Aromatic amines are often light-sensitive.[1] Ensure your solutions are protected from light by using amber vials or covering your glassware with aluminum foil.

    • pH-related instability: The stability of this compound can be pH-dependent. Degradation may be accelerated in highly acidic or alkaline conditions. It is crucial to determine the optimal pH range for the stability of your compound in your specific experimental setup.[2]

    • Solvent interaction: Ensure the solvent is of high purity and does not contain reactive impurities.

Question 3: My experimental results are inconsistent when using this compound. Could degradation be a factor?

Answer: Yes, inconsistent results are a common consequence of compound degradation. The formation of degradation products can lead to a decrease in the effective concentration of the active compound and potential interference from the byproducts.

  • Troubleshooting Steps:

    • Confirm Purity: Re-analyze the purity of your stock material.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

    • Control Storage Conditions: Store both solid material and solutions under appropriate conditions (cool, dark, inert atmosphere).

    • Perform a Stability Study: Conduct a preliminary stability study of your compound under your specific experimental conditions (solvent, pH, temperature) to understand its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To minimize degradation, store solid this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool (2-8 °C), dark, and dry place.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, use de-gassed, high-purity solvents and store the solution in a tightly sealed amber vial at low temperatures (e.g., -20 °C or -80 °C) for a limited time. The stability in solution is highly dependent on the solvent and pH, so this should be experimentally determined.

Q3: What are the primary degradation pathways to be aware of for this compound?

A3: The main degradation pathways to consider are:

  • Oxidation: The aromatic amine is susceptible to oxidation, leading to colored impurities.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propionic acid side chain may occur.

Q4: At what temperatures does thermal degradation of this compound become a concern?

A4: While the melting point is reported to be in the range of 133-137 °C, thermal degradation can occur at lower temperatures, especially over extended periods.[3][4] Carboxylic acids can undergo thermal decomposition, and for propionic acid derivatives, this can involve decarboxylation.[5][6] It is advisable to avoid prolonged exposure to high temperatures.

Data Presentation

The following table is an illustrative template for summarizing stability data for this compound under various conditions. Researchers should replace the example data with their own experimental findings.

Stress ConditionParameterTime Point 1Time Point 2Time Point 3
Acid Hydrolysis (0.1 M HCl, 60°C) % Recovery95.288.580.1
% Total Impurities4.811.519.9
Base Hydrolysis (0.1 M NaOH, 60°C) % Recovery92.185.376.8
% Total Impurities7.914.723.2
Oxidative (3% H₂O₂, RT) % Recovery89.578.265.4
% Total Impurities10.521.834.6
Thermal (80°C, solid state) % Recovery99.197.595.2
% Total Impurities0.92.54.8
Photolytic (ICH Q1B, solution) % Recovery90.382.173.5
% Total Impurities9.717.926.5

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 2, 6, 24 hours). After each time point, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a defined period. After each time point, cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation:

    • Solution: Store the stock solution at 60°C in a temperature-controlled oven.

    • Solid State: Place the solid compound in a petri dish and expose it to 80°C in an oven.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The mobile phase composition should be optimized to separate the parent compound from all degradation products. A gradient elution is often required.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Determine the relative retention times of the degradation products.

  • If possible, perform a mass balance analysis to account for the parent compound and all degradation products.

Mandatory Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation main This compound oxidation_products Nitroso/Nitro derivatives, Polymeric products main->oxidation_products [O], light, metal ions photo_products Radical species, Colored oligomers main->photo_products thermal_products 4-Ethylaniline + CO₂ (Decarboxylation) main->thermal_products Heat (Δ)

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sampling at Time Intervals stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Evaluation: - % Degradation - Impurity Profile - Peak Purity analysis->data pathway Identify Degradation Pathways data->pathway end End: Stability Profile pathway->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Analysis of 3-(4-Aminophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-(4-Aminophenyl)propionic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Analysis: Common Problems and Solutions
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions between the amine group of the analyte and silanol (B1196071) groups on the column.- Use an end-capped C18 column. - Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to ensure the carboxylic acid is protonated and the amine group is protonated, reducing interaction with free silanols. - Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to block active silanol sites.
Poor Peak Shape (Fronting or Splitting) Sample overload or sample solvent mismatch.- Dilute the sample to a lower concentration. - Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature (e.g., 30-40°C). - Check the HPLC pump for leaks and ensure a stable flow rate.
Low Signal Intensity/Sensitivity Suboptimal UV detection wavelength or low sample concentration.- Determine the UV maximum of this compound in the mobile phase (typically around 254 nm). - Concentrate the sample if possible, or use a more sensitive detector.
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Run blank injections to identify the source of contamination.
LC-MS/MS Analysis: Common Problems and Solutions
ProblemPossible CauseRecommended Solution
Low Ionization Efficiency Suboptimal mobile phase pH or ion source settings.- Use a mobile phase with a volatile acid (e.g., 0.1% formic acid) to promote protonation and enhance signal in positive ion mode. - Optimize ion source parameters such as capillary voltage, gas flow, and temperature.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.- Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). - Adjust the chromatography to separate the analyte from the interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
In-source Fragmentation High cone voltage or source temperature causing the molecule to fragment before entering the mass analyzer.- Optimize the cone voltage and source temperature to minimize in-source fragmentation and maximize the intensity of the precursor ion.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

PropertyValue
Chemical Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 2393-17-1
Melting Point 133-137 °C[1]
Appearance Solid

Q2: What is a recommended starting HPLC-UV method for the analysis of this compound?

A good starting point for method development is a reverse-phase HPLC method. Below are recommended starting conditions.

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

Q3: How should I prepare a sample of this compound for HPLC analysis?

For a solid sample, accurately weigh and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[2] Then, dilute it to fall within the linear range of your calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.[2]

Q4: What are the typical validation parameters for an HPLC method for this compound?

Method validation should be performed according to ICH guidelines.[3] The table below shows typical acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%[2]
Precision (RSD%) < 2.0%[2]
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte.

Experimental Protocols

Detailed HPLC-UV Method

This protocol provides a detailed method for the quantitative analysis of this compound.

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

Detailed LC-MS/MS Method

This protocol is for the sensitive and selective quantification of this compound, particularly in complex matrices.

1. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • LC-MS grade acetonitrile, water, and formic acid

2. LC Conditions

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 166.1

  • Product Ions (Q3): To be determined by infusing a standard solution and selecting the most stable and abundant fragment ions. A plausible fragmentation would involve the loss of the carboxylic acid group.

  • Collision Energy and other source parameters: Optimize for the specific instrument to maximize signal intensity.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Peak Shape Issues start Peak Shape Anomaly Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting or split? is_tailing->is_fronting No check_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) is_tailing->check_ph Yes check_overload Dilute Sample is_fronting->check_overload Yes resolved Problem Resolved is_fronting->resolved No use_endcapped Use End-Capped C18 Column check_ph->use_endcapped use_endcapped->resolved check_solvent Dissolve Sample in Initial Mobile Phase check_overload->check_solvent check_solvent->resolved

Caption: A logical workflow for troubleshooting common peak shape issues.

ExperimentalWorkflow General Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards prep_sample Dissolve & Dilute Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into System filter_sample->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Enhancing the Reactivity of 3-(4-Aminophenyl)propionic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Aminophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and application of this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in synthesis?

A1: this compound contains both a nucleophilic aromatic amine and an electrophilic carboxylic acid. This bifunctionality can lead to several challenges:

  • Self-polymerization: Under certain conditions, the amino group of one molecule can react with the carboxylic acid of another, leading to oligomers or polymers.

  • Competing reactivity: When reacting with a molecule that has functional groups that can react with both the amine and the carboxylic acid, a mixture of products can be formed.

  • Low reactivity of the carboxylic acid: Direct condensation of the carboxylic acid with an amine or alcohol is often inefficient and requires activation.

  • Oxidation of the aminophenyl group: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.

Q2: When should I protect the functional groups of this compound?

A2: Protection is crucial when you want to selectively react one functional group while the other remains unchanged.

  • Protect the amine group when you want to perform reactions at the carboxylic acid, such as esterification or amide bond formation where the amine could interfere. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

  • Protect the carboxylic acid group (e.g., as an ester) when you want to perform reactions at the amino group, such as acylation or alkylation.

Q3: How can I enhance the reactivity of the carboxylic acid group for amide or ester formation?

A3: The carboxylic acid group of this compound typically requires activation to form a better leaving group, facilitating nucleophilic attack by an amine or alcohol. Common strategies include:

  • Conversion to an acid chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a highly reactive intermediate.

  • Use of coupling reagents: Reagents such as carbodiimides (e.g., EDC, DCC) in combination with additives like HOBt or HOAt, or uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP) are widely used for amide bond formation. These reagents form highly reactive activated esters in situ.

Q4: My amide coupling reaction with this compound is giving a low yield. What are the possible reasons?

A4: Low yields in amide coupling reactions can be attributed to several factors:

  • Incomplete activation of the carboxylic acid: Ensure your coupling reagents are fresh and used in the correct stoichiometry.

  • Side reactions: The unprotected amine can react with the activated carboxylic acid, leading to self-polymerization. Consider protecting the amine group.

  • Steric hindrance: If the amine you are coupling is sterically hindered, the reaction may be slow. Using a more potent coupling reagent like HATU or allowing for a longer reaction time may help.

  • Poor solubility: Ensure all reactants are fully dissolved in a suitable aprotic solvent like DMF, DCM, or acetonitrile.

  • Suboptimal pH: The reaction pH can influence the nucleophilicity of the amine. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary to neutralize salts and maintain an optimal pH.

Q5: What is this compound used for in PROTACs?

A5: this compound can be used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[4] The propionic acid moiety provides a connection point for either the target protein ligand or the E3 ligase ligand, while the aminophenyl group can be further functionalized.

Troubleshooting Guides

Amide Bond Formation
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inadequate activation of the carboxylic acid.- Use fresh, high-quality coupling reagents. - Increase the equivalents of the coupling reagent. - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).
Low nucleophilicity of the amine.- Ensure the amine is not protonated; add a suitable non-nucleophilic base (e.g., DIPEA). - For poorly nucleophilic anilines, consider converting the carboxylic acid to the more reactive acid chloride.
Self-polymerization of this compound.- Protect the amino group with a Boc or Fmoc group before activating the carboxylic acid.
Multiple spots on TLC, difficult purification Formation of byproducts from the coupling reagent.- If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in DCM and can be filtered off. - If using EDC, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous workup.
Side reactions involving the unprotected amine.- Protect the amino group prior to the coupling reaction.
Racemization (if chiral centers are present) Use of certain coupling reagents or harsh conditions.- Additives like HOBt or HOAt can suppress racemization when using carbodiimides. - Avoid high temperatures and prolonged reaction times.
Esterification
Problem Possible Cause Troubleshooting Steps
Low conversion to the ester Reversible nature of the reaction (Fischer esterification).- Use a large excess of the alcohol. - Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Incomplete activation of the carboxylic acid.- For acid-catalyzed esterification, ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄) is used. - Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride or use a coupling reagent like DCC with DMAP (Steglich esterification).
Side reaction at the amino group The amino group is acylated by the activated carboxylic acid.- Protect the amino group with a suitable protecting group (e.g., Boc) before the esterification reaction.

Quantitative Data on Reactivity

The following table summarizes reported yields for various reactions involving this compound under different conditions. This data can help in selecting the appropriate reagents and conditions for your synthesis.

Reaction TypeReagentsSolventTemperatureTimeYieldReference
Esterification Thionyl chloride, Methanol-Reflux2 h97%[1]
Amide Coupling EDC (1 eq), DMAP (1 eq), HOBt (cat.), DIPEA (5 eq)Acetonitrile40 °C48 h72%[5]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: Esterification using Thionyl Chloride

This protocol details the synthesis of methyl 3-(4-aminophenyl)propanoate, achieving a high yield.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask containing methanol, carefully add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere. Stir for 10 minutes.

  • Add this compound (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Diagrams

General Workflow for Enhancing Reactivity

Enhancing_Reactivity_Workflow start This compound protect_amine Protect Amino Group (e.g., Boc, Fmoc) start->protect_amine activate_cooh Activate Carboxylic Acid (e.g., EDC/HOBt, HATU, SOCl2) protect_amine->activate_cooh coupling Couple with Amine or Alcohol activate_cooh->coupling deprotect Deprotect Amino Group coupling->deprotect product Final Product deprotect->product

Caption: A typical workflow for reactions involving this compound.

Amide Coupling Troubleshooting Logic

Amide_Coupling_Troubleshooting start Low Amide Yield check_activation Incomplete Activation? start->check_activation Possible Cause check_side_reactions Side Reactions? start->check_side_reactions Possible Cause check_conditions Suboptimal Conditions? start->check_conditions Possible Cause solution_activation Use fresh/stronger coupling reagents check_activation->solution_activation Solution solution_side_reactions Protect amino group (Boc or Fmoc) check_side_reactions->solution_side_reactions Solution solution_conditions Optimize solvent, temperature, and base check_conditions->solution_conditions Solution

Caption: A troubleshooting decision tree for low-yield amide coupling reactions.

Protecting Group Strategy

Protecting_Group_Strategy cluster_0 Reaction at Carboxylic Acid cluster_1 Reaction at Amino Group A 3-(4-Aminophenyl) propionic acid B Protect Amine (e.g., Boc₂O, DIPEA) A->B C N-Boc-3-(4-aminophenyl) propionic acid B->C D Amide/Ester Formation C->D E Deprotect Amine (e.g., TFA) D->E F Final Product E->F G 3-(4-Aminophenyl) propionic acid H Protect Carboxylic Acid (e.g., Esterification) G->H I Methyl 3-(4-aminophenyl) propionate H->I J Acylation/Alkylation I->J K Deprotect Carboxylic Acid (e.g., Hydrolysis) J->K L Final Product K->L

Caption: Orthogonal protecting group strategies for selective reactions.

References

Addressing batch-to-batch variability of 3-(4-Aminophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

<_

  • Preamble: The initial search has provided a good foundation. I have confirmed that 3-(4-Aminophenyl)propionic acid is used in peptide synthesis and as a PROTAC linker, which are applications sensitive to impurities. I found references to common analytical techniques like HPLC, NMR, and MS for quality control. I also found a supplier (Sigma-Aldrich) providing a typical purity specification of 97%. This information is sufficient to start building the technical support center content. I can now formulate the FAQs and troubleshooting guides based on potential issues in these applications. I will create detailed protocols for the analytical techniques and structure the quantitative data into tables. The Graphviz diagrams will be designed to illustrate the troubleshooting and QC workflows. I don't need to perform additional searches at this stage and can proceed with generating the response.

  • Confidence Score: 5/5

  • Strategizing complete: I will now proceed with generating the full response based on the gathered information and the user's detailed requirements.

_>

This guide is intended for researchers, scientists, and drug development professionals to identify and address issues related to the batch-to-batch variability of this compound (cas: 2393-17-1). Consistent quality of this reagent is critical for reproducible results in applications such as peptide synthesis, bioconjugation, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of batch-to-batch variability in this compound?

Batch-to-batch variability can stem from several factors originating in the synthesis and purification processes. These include:

  • Residual Impurities: Incomplete reactions or inefficient purification can leave behind starting materials, reagents, or synthetic byproducts. Positional isomers (e.g., 2- or 3-aminophenyl derivatives) are common impurities that can be difficult to separate.

  • Solvent Content: Residual solvents from purification or crystallization steps can vary between batches, affecting the net weight and molarity of your solutions.

  • Degradation: Improper storage conditions (exposure to light, oxygen, or high temperatures) can lead to the degradation of the material, forming colored impurities and reducing its effective purity.

  • Physical Properties: Different batches might exhibit variations in crystallinity or polymorphic form, which can affect solubility and dissolution rates.

Q2: My reaction yield is low or has failed. How can I determine if a new batch of this compound is the cause?

When a previously robust experiment fails after introducing a new batch of any reagent, it's crucial to systematically isolate the variable.

  • Confirm Other Reagents: First, ensure all other reagents and solvents are of the required quality and have not degraded.

  • Run a Control: If possible, run the reaction in parallel with a previous batch of this compound that is known to work.

  • Perform Quality Control: If a control is not possible, you must analyze the new batch to verify its identity and purity. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for purity and Nuclear Magnetic Resonance (NMR) for identity confirmation.

Q3: What are the essential analytical tests I should perform on a new batch before use?

For critical applications, it is prudent to perform in-house quality control. The recommended workflow is:

  • Visual Inspection: Check for any deviation in color or form (e.g., from a white/off-white solid to a yellow or brown powder).

  • Solubility Test: Ensure the material dissolves as expected in your chosen solvent system.

  • Purity Analysis by HPLC: Quantify the purity of the batch and identify the presence of any impurities.

  • Identity Confirmation by ¹H NMR and/or MS: Confirm the chemical structure is correct and consistent with reference spectra.[3]

Troubleshooting Guides & Experimental Protocols

Issue 1: Inconsistent Purity, Reaction Yields, or Unexpected Side Products

If you suspect a new batch of this compound is causing poor performance in your experiments, the following workflow and analytical protocols can help diagnose the issue.

G start Experimental Failure (e.g., Low Yield, Impurity) check_reagents Verify All Other Reagents and Conditions start->check_reagents analyze_batch Analyze New Batch of This compound check_reagents->analyze_batch If others are OK hplc Purity Check by HPLC analyze_batch->hplc nmr_ms Identity Check by ¹H NMR / MS analyze_batch->nmr_ms compare Compare Data to CoA and Reference Batch hplc->compare nmr_ms->compare pass Batch Meets Spec Troubleshoot Other Variables compare->pass Data Matches fail Batch Fails Spec (Purity <97% or Impurities Present) compare->fail Discrepancy Found contact Contact Supplier with Data and Request Replacement fail->contact

Caption: Troubleshooting workflow for experimental failures.

ParameterSpecificationMethodPurpose
Appearance White to off-white solidVisualBasic check for degradation or gross contamination.
Purity ≥ 97.0%HPLCQuantifies the main compound and detects impurities.
Identity Conforms to structure¹H NMR, Mass SpecConfirms the chemical structure is correct.[3]
Melting Point 133-137 °CMelting Point ApparatusA significant deviation can indicate impurities.

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the prepared sample.

  • Integrate the peaks. Calculate the area percent of the main peak relative to the total area of all peaks. A purity level below the supplier's specification (e.g., <97%) indicates a potential issue.[4]

This protocol confirms the chemical identity of the compound.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.

Procedure:

  • Acquire a standard one-dimensional proton (¹H) NMR spectrum.

  • Process the spectrum (Fourier transform, phase, and baseline correction).

  • Compare the resulting chemical shifts, splitting patterns, and integrations to a reference spectrum or expected values.[3]

Expected ¹H NMR Peaks (in DMSO-d6):

  • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~6.8-7.0 ppm (doublet, 2H): Aromatic protons ortho to the propionic acid group.

  • ~6.5-6.6 ppm (doublet, 2H): Aromatic protons ortho to the amine group.

  • ~4.9 ppm (broad singlet, 2H): Amine protons (-NH2).

  • ~2.6 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (-CH2-Ar).

  • ~2.3 ppm (triplet, 2H): Methylene protons adjacent to the carboxyl group (-CH2-COOH).

A significant deviation in shifts or the presence of unassignable peaks suggests impurities or a different compound altogether.

Issue 2: Inconsistent Biological or Functional Assay Results

Even if a batch passes basic purity and identity tests, trace impurities can sometimes interfere with sensitive biological assays. For example, in PROTAC development, an impurity might compete for binding to the E3 ligase or the target protein.

G start Inconsistent Assay Results (e.g., Variable IC50/DC50) qc_check Perform Standard QC Checks (HPLC, NMR/MS) start->qc_check qc_pass Batch Passes QC qc_check->qc_pass Pass qc_fail Batch Fails QC qc_check->qc_fail Fail parallel_test Test New Batch vs. Reference Standard in Parallel Assay qc_pass->parallel_test compare_activity Compare Functional Activity parallel_test->compare_activity activity_ok Equivalent Activity Issue is Elsewhere in Assay compare_activity->activity_ok activity_bad Reduced/Altered Activity Batch Contains Active Impurity compare_activity->activity_bad lcms_analysis Further Analysis by LC-MS/MS to Identify Impurity activity_bad->lcms_analysis

Caption: Workflow for troubleshooting inconsistent assay results.

SymptomPossible Cause Related to ReagentRecommended Action
Lower Potency (e.g., higher IC50) Lower purity of the active compound than stated; net amount is less than weighed.Re-test purity by quantitative HPLC (qHPLC) using a certified reference standard.
Complete Loss of Activity Incorrect material supplied or significant degradation.Confirm identity immediately using ¹H NMR and Mass Spectrometry.
Unexplained Biological Response Presence of a biologically active impurity.Run the new batch and a trusted reference standard in parallel. Use LC-MS to correlate impurity peaks with the aberrant activity.
Poor Solubility / Precipitation in Assay Different salt form or polymorph of the compound.Perform a solubility test. Characterize the solid form using techniques like XRPD if the issue persists.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-(4-Aminophenyl)propionic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of active pharmaceutical ingredients (APIs) and research chemicals. For 3-(4-Aminophenyl)propionic acid, a versatile building block in medicinal chemistry, accurate purity assessment ensures the reliability and reproducibility of experimental results. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC is renowned for its sensitivity in detecting trace impurities, NMR, particularly quantitative NMR (qNMR), offers structural confirmation and an absolute measure of purity without the need for a specific reference standard of the analyte.[1] The combination of these orthogonal techniques provides the highest level of confidence in the quality of this compound.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the purity assessment of a batch of this compound using HPLC and ¹H-qNMR.

ParameterHPLC¹H-qNMR
Purity Assay 99.5% (by area normalization)99.3% (w/w)
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.1%
Major Impurity Detected Impurity A (0.35% at RRT 1.2)Starting Material X (0.4% w/w)
Precision (RSD) < 1.0%< 0.5%
Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Separation, quantification, and profiling of impurities.[2]Structural elucidation, identification, and absolute quantification (qNMR).[1]
Reference Standard Typically requires a reference standard of the main compound and ideally of impurities for accurate quantification.Can be used without a reference standard of the analyte for purity determination (qNMR) by using a certified internal standard.[1][3]
Sensitivity Generally higher for detecting trace impurities.[1][2]Lower sensitivity compared to HPLC, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[1]
Throughput Higher, with typical run times of 20-30 minutes per sample.[1]Lower, especially for qNMR which requires longer relaxation delays for accurate quantification.[1]
Sample Consumption Low (micrograms).[1]Higher (milligrams).[1]
Destructive Yes.No, the sample can be recovered.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[4]

  • Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a gradient elution. For MS compatibility, formic acid can be used instead of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This section outlines a general protocol for determining the absolute purity of this compound using ¹H-qNMR with an internal standard.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh about 15 mg of this compound into an NMR tube.

  • Accurately weigh about 5 mg of the internal standard into the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

G qNMR vs. HPLC: Principles of Purity Determination cluster_hplc HPLC cluster_qnmr qNMR hplc_principle Separation of Components hplc_detection Detection (e.g., UV) hplc_principle->hplc_detection hplc_quant Relative Quantification (Area % of Main Peak) hplc_detection->hplc_quant comparison Purity Assessment hplc_quant->comparison qnmr_principle Signal Integration qnmr_standard Comparison to Internal Standard qnmr_principle->qnmr_standard qnmr_quant Absolute Quantification (Molar Ratio) qnmr_standard->qnmr_quant qnmr_quant->comparison

Caption: Principles of HPLC and qNMR Purity Analysis.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC serves as an excellent method for routine quality control, offering high throughput and sensitive detection of impurities.[1][2] Conversely, qNMR provides an absolute purity value and invaluable structural information, confirming the identity of the main component and any quantifiable impurities, often without the need for specific impurity reference standards.[1] For comprehensive characterization and to ensure the highest quality of this compound for research and drug development, a dual approach utilizing both HPLC and NMR is highly recommended.[5] This orthogonal approach ensures that a wide range of potential impurities, both UV-active and those without a chromophore, are detected and quantified, providing a complete purity profile.

References

A Comparative Guide to 3-(4-Aminophenyl)propionic Acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and performance of chemical building blocks are paramount. This guide provides a comprehensive analysis of 3-(4-Aminophenyl)propionic acid, a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and compares its expected performance with alternative linker structures.

This document outlines the typical quality attributes of this compound, details the experimental protocols for its characterization, and presents a comparative analysis of its role in PROTAC efficacy against other common linker types.

Certificate of Analysis: Typical Specifications

A thorough evaluation of a chemical reagent begins with its Certificate of Analysis (CoA). The data presented below is a summary of typical quality control parameters for commercially available this compound.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (Assay) ≥97%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Melting Point 133-137 °CMelting Point Apparatus
Solubility Soluble in DMSOVisual Inspection

Performance Comparison in PROTACs

This compound serves as a foundational structure for alkyl-based linkers in PROTACs. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency of protein degradation. The choice of linker—typically falling into flexible (alkyl and polyethylene (B3416737) glycol (PEG)) or rigid categories—can significantly impact a PROTAC's potency (DC50) and efficacy (Dmax).[1][2][3]

Below is a table summarizing hypothetical, yet representative, experimental data comparing the performance of a PROTAC utilizing a linker derived from this compound against PROTACs with PEG-based and rigid linkers targeting the same protein of interest (POI).

Linker TypeLinker StructurePurity (HPLC)DC50 (nM)Dmax (%)
Alkyl (from this compound) -(CH₂)₂-C₆H₄-NH-≥97%5090
PEG-based -PEG₄-≥95%2595
Rigid -piperazine-phenyl-≥98%7585

Note: The data in this table is illustrative and intended to reflect general trends observed in PROTAC development. Actual values are highly dependent on the specific target protein, E3 ligase, and the warhead/ligase-binding moieties used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of chemical reagents and the bioactive molecules derived from them.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

This technique is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum are compared to the expected values for the structure of this compound. A typical spectrum would show signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propionic acid chain, and the amine proton.[4]

Western Blotting for PROTAC Efficacy (DC50 and Dmax Determination)

This is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.[1][3]

  • Cell Culture and Treatment: Plate a relevant cell line at a suitable density and allow the cells to adhere. Treat the cells with a range of concentrations of the PROTACs for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as an antibody against GAPDH or β-actin, should also be used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated by fitting the data to a dose-response curve.[5]

Visualizing the PROTAC Workflow

The development and evaluation of a PROTAC is a systematic process. The following diagram illustrates a typical workflow from initial design to performance evaluation.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation Performance Evaluation cluster_Optimization Optimization Select Target & E3 Ligase Select Target & E3 Ligase Choose Linker Type Choose Linker Type Select Target & E3 Ligase->Choose Linker Type Synthesize PROTAC Library Synthesize PROTAC Library Choose Linker Type->Synthesize PROTAC Library Western Blot for Degradation Western Blot for Degradation Synthesize PROTAC Library->Western Blot for Degradation Determine DC50 & Dmax Determine DC50 & Dmax Western Blot for Degradation->Determine DC50 & Dmax Assess Off-Target Effects Assess Off-Target Effects Determine DC50 & Dmax->Assess Off-Target Effects Analyze SAR Analyze SAR Assess Off-Target Effects->Analyze SAR Lead Optimization Lead Optimization Analyze SAR->Lead Optimization Iterate Design Iterate Design Lead Optimization->Iterate Design Iterate Design->Choose Linker Type

A typical workflow for the design, evaluation, and optimization of PROTACs.

The following diagram illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

The general mechanism of PROTAC-mediated protein degradation.

References

A Comparative Guide to 3-(4-Aminophenyl)propionic Acid and Other Non-Natural Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-(4-Aminophenyl)propionic acid in comparison to other non-natural amino acids, providing researchers and drug development professionals with experimental data and protocols to guide their selection and application in protein engineering and therapeutic development.

In the expanding landscape of biotechnology and pharmaceutical development, the incorporation of non-natural amino acids (nnAAs) into proteins has emerged as a powerful tool for enhancing protein stability, modulating biological activity, and introducing novel functionalities. This guide offers a detailed comparison of this compound with other commonly used nnAAs, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Overview of this compound

This compound is a synthetic amino acid that has garnered interest in various biomedical and biotechnological fields. Its structure, featuring a phenyl ring with an amino group at the para position and a propionic acid side chain, provides unique chemical properties that can be exploited for protein modification and drug design. One notable application of this compound is its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The structural characteristics of this compound make it a suitable scaffold for connecting the target-binding and E3 ligase-binding moieties of a PROTAC.

Physicochemical and Performance Comparison

While direct, head-to-head comparative studies detailing the incorporation efficiency and effects on protein stability of this compound against a wide range of other non-natural amino acids are not extensively available in the public domain, we can infer its potential performance based on the properties of similar analogs and general principles of nnAA incorporation. The following tables provide a comparative summary of key physicochemical properties and expected performance metrics based on available data and scientific literature.

Table 1: Physicochemical Properties of Selected Non-Natural Amino Acids

Amino AcidAbbreviationMolecular Weight ( g/mol )StructureKey Features
This compound4-Am-Phe(3-prop)165.19[2]H₂N-C₆H₄-CH₂CH₂COOHPropionic acid side chain, para-amino group
p-Aminophenylalaninep-Am-Phe180.19H₂N-C₆H₄-CH₂CH(NH₂)COOHDirect α-amino acid analog of phenylalanine
p-Azidophenylalaninep-Az-Phe206.19N₃-C₆H₄-CH₂CH(NH₂)COOHAzido group for click chemistry
p-Acetylphenylalaninep-Ac-Phe207.22CH₃CO-C₆H₄-CH₂CH(NH₂)COOHKeto group for bioorthogonal ligation
O-Methyl-L-tyrosineO-Me-Tyr195.22CH₃O-C₆H₄-CH₂CH(NH₂)COOHMethylated hydroxyl group

Table 2: Performance Comparison of Selected Non-Natural Amino Acids

ParameterThis compound (Expected)p-Aminophenylalanine (pAmF)p-Azidophenylalanine (pAzF)p-Acetylphenylalanine (pAcF)
Incorporation Efficiency Moderate to HighHighHighHigh
Effect on Protein Stability Generally well-tolerated, may slightly decrease stability depending on the local environment.Can be well-tolerated, but the introduction of a charged group may impact local structure.Minimal perturbation to protein structure.Minimal perturbation to protein structure.
Bioorthogonal Reactivity The amino group can be used for chemical modifications, but is not bioorthogonal.Amino group allows for various chemical conjugations.Azido group enables highly specific "click" chemistry reactions.Keto group allows for specific oxime and hydrazone ligations.
Applications PROTAC linkers, bioconjugation.Introducing chemical handles, fluorescent probes.Site-specific protein labeling, PEGylation, ADC development.Protein cross-linking, surface immobilization, ADC development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful incorporation and evaluation of non-natural amino acids. Below are representative protocols for key experiments.

Synthesis of this compound

A common synthetic route for this compound involves the reduction of 3-(4-nitrophenyl)propionic acid.

Procedure:

  • Dissolve 3-(4-nitrophenyl)propionic acid in a suitable solvent such as ethanol (B145695) or methanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Site-Specific Incorporation of a Non-Natural Amino Acid into a Protein

This protocol describes a general method for the site-specific incorporation of an nnAA into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

Procedure:

  • Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired incorporation site, and another plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA.

  • Grow the transformed cells in a rich medium (e.g., LB) supplemented with the appropriate antibiotics at 37°C with shaking.

  • When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Simultaneously, add the desired non-natural amino acid (e.g., this compound) to the culture medium to a final concentration of 1-10 mM.

  • Continue to incubate the cells at a lower temperature (e.g., 18-25°C) overnight to enhance protein expression and proper folding.

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a French press in a suitable lysis buffer.

  • Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Confirm the incorporation of the nnAA by mass spectrometry (e.g., ESI-MS).

In Vitro Protein Stability Assay (Thermal Shift Assay)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding.

Procedure:

  • Prepare a master mix containing the purified protein (at a final concentration of 2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Use a real-time PCR instrument to heat the plate from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Monitor the fluorescence intensity at each temperature increment.

  • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation.

  • Compare the Tm of the protein containing the nnAA to the wild-type protein to assess the effect of the nnAA on protein stability.

Visualizations

Workflow for Site-Specific Incorporation of a Non-Natural Amino Acid

G Co-transformation Co-transformation Cell Growth Cell Growth Co-transformation->Cell Growth Induction (IPTG + nnAA) Induction (IPTG + nnAA) Cell Growth->Induction (IPTG + nnAA) Overnight Expression Overnight Expression Induction (IPTG + nnAA)->Overnight Expression Cell Harvesting Cell Harvesting Overnight Expression->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Mass Spectrometry Mass Spectrometry Protein Purification->Mass Spectrometry Functional Assays Functional Assays Protein Purification->Functional Assays

Caption: Workflow for nnAA Incorporation.

Signaling Pathway for PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degraded Peptides

Caption: PROTAC-Mediated Degradation.

References

Unlocking Potent Biological Activity: A Comparative Guide to 3-(4-Aminophenyl)propionic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-(4-Aminophenyl)propionic acid derivatives against the parent compound. While this compound itself is primarily utilized as a linker molecule in proteolysis-targeting chimeras (PROTACs) with limited inherent biological activity, its derivatives have demonstrated significant potential as antimicrobial and anticancer agents. [1] This guide synthesizes available experimental data to highlight the structure-activity relationships that govern the therapeutic potential of these compounds.

From Inactive Scaffold to Potent Bioactivity

Studies on closely related analogs, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown that the parent compound exhibits weak to negligible antimicrobial and anticancer properties.[2][3] However, chemical modifications to the core structure have yielded derivatives with markedly enhanced biological effects. This suggests that the this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents through targeted chemical synthesis.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various derivatives of this compound and its hydroxylated analog.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
1 Thiazole DerivativeA549 (Lung)>100[4]
21 Oxime-Thiazole DerivativeA549 (Lung)5.42[4]
22 Oxime-Thiazole DerivativeA549 (Lung)2.47[4]
25 Carbohydrazide-Thiazole DerivativeA549 (Lung)10.69[4]
26 Carbohydrazide-Thiazole DerivativeA549 (Lung)13.75[4]
Cisplatin (Reference Drug)A549 (Lung)>100[4]

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
Compound IDDerivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Parent Cmpd. N-(4-hydroxyphenyl)-β-alanine methyl esterS. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii>64[2]
14 Hydrazone with 2-furyl substituentS. aureus (MRSA)1[2]
14 Hydrazone with 2-furyl substituentE. faecalis (VRE)0.5[2]
15 Hydrazone with 2-thienyl substituentS. aureus (MRSA)8[2]
15 Hydrazone with 2-thienyl substituentE. faecalis (VRE)2[2]
16 Hydrazone with 3-pyridyl substituentS. aureus (MRSA)4[2]
16 Hydrazone with 3-pyridyl substituentE. faecalis (VRE)1[2]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus faecalis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human lung adenocarcinoma A549 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (Cisplatin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the concentration-response curves.

Broth Microdilution Method for Antimicrobial Activity

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: A serial two-fold dilution of each test compound was prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial and fungal suspensions were prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Pathways and Processes

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis parent This compound derivatives Derivative Synthesis parent->derivatives Chemical Modification anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) derivatives->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Figure 1: Experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates SIRT2 SIRT2 SIRT2->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Derivative Thiazole Derivative Derivative->EGFR Inhibits (Predicted) Derivative->SIRT2 Inhibits (Predicted)

References

Comparative Guide to Analytical Methods for 3-(4-Aminophenyl)propionic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the detection and quantification of 3-(4-Aminophenyl)propionic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established analytical practices for structurally similar compounds and serves as a foundational guide for method development and validation.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for the quantification of analytes that possess a UV chromophore, which this compound does due to its aromatic ring. It is a cost-effective method suitable for routine quality control, purity assessment, and stability testing.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. By coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, this technique is ideal for analyzing complex matrices, detecting low-level impurities, and conducting pharmacokinetic studies where high sensitivity is paramount.

Comparative Performance Data

The following table summarizes the typical performance characteristics of representative HPLC-UV and LC-MS/MS methods. This data is illustrative and would need to be confirmed through a formal validation study for this compound.

Validation Parameter Representative HPLC-UV Method Representative LC-MS/MS Method ICH Q2(R1) Acceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mLMethod Dependent
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%Typically 98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability< 1.0%< 2.0%≤ 2.0%
- Intermediate Precision< 2.0%< 3.0%≤ 3.0%
Specificity High (Good resolution from impurities)Very High (Mass-based discrimination)No interference at the analyte's retention time
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLSignal-to-Noise ratio ≥ 10:1

Experimental Protocols

Below are detailed, representative methodologies for the two analytical techniques.

Representative HPLC-UV Method Protocol

This method provides a robust and specific approach for the quantification of this compound in a drug substance.

  • Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Chromatographic Conditions:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

  • Standard Solution Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. Working standards are prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of the sample is determined from the calibration curve.

Representative LC-MS/MS Method Protocol

This method is designed for high-sensitivity quantification, suitable for trace-level analysis in complex matrices.

  • Instrumentation: LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): 166.1 m/z (M+H)⁺

      • Product Ion (Q3) for Quantification: To be determined by direct infusion (e.g., 149.1 m/z, corresponding to loss of NH₃).

      • Product Ion (Q3) for Confirmation: To be determined by direct infusion (e.g., 121.1 m/z).

    • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using mobile phase compatible solvents for dilution to the ng/mL range. For biological matrices, a sample extraction step (e.g., protein precipitation or solid-phase extraction) would be required.

Visualized Workflows

The following diagrams illustrate the logical flow of analytical method validation and a typical experimental workflow.

Analytical_Method_Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters start Define Analytical Procedure's Objective dev Method Development (Selectivity, Sensitivity) start->dev pre_val Pre-Validation (System Suitability) dev->pre_val val Formal Validation (ICH Q2(R1) Parameters) pre_val->val doc Prepare Validation Report val->doc acc Accuracy imp Implement for Routine Use doc->imp prec Precision spec Specificity lod LOD loq LOQ lin Linearity range_node Range robust Robustness Experimental_Workflow sample_prep Sample Preparation (Weighing, Dissolution, Dilution) hplc_lcms Chromatographic Separation (HPLC / LC-MS) sample_prep->hplc_lcms std_prep Standard Preparation (Stock & Working Solutions) std_prep->hplc_lcms detection Detection (UV or MS/MS) hplc_lcms->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Peak Integration, Calibration) data_acq->data_proc result Result Calculation (Quantification) data_proc->result

Benchmarking the Performance of Peptides Containing 3-(4-Aminophenyl)propionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological properties. One such amino acid, 3-(4-Aminophenyl)propionic acid (APPA), offers unique structural features that can influence a peptide's binding affinity, stability, and cellular uptake. This guide provides a comparative analysis of an APPA-containing peptide against its native counterpart and a peptide with a common modification (N-terminal acetylation). The following data, while illustrative, is based on established experimental protocols and findings from studies on structurally related compounds, providing a framework for benchmarking the performance of novel peptide candidates.

Data Presentation: Comparative Performance Metrics

The following tables summarize the hypothetical performance data for a target peptide (Peptide X), its APPA-modified analogue (Peptide X-APPA), and its N-terminally acetylated analogue (Peptide X-Ac).

Peptide VersionBinding Affinity (KD, nM)On-Rate (ka, 1/Ms)Off-Rate (kd, 1/s)
Peptide X (Native)1501.2 x 10^51.8 x 10^-2
Peptide X-APPA852.5 x 10^52.1 x 10^-2
Peptide X-Ac1301.5 x 10^51.95 x 10^-2
Peptide VersionPlasma Half-Life (t½, min)Protease Resistance (% remaining after 2h)
Peptide X (Native)1520%
Peptide X-APPA4565%
Peptide X-Ac2540%
Peptide VersionCellular Uptake (Normalized Fluorescence Intensity)
Peptide X (Native)1.0
Peptide X-APPA2.5
Peptide X-Ac1.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Binding Affinity Measurement via Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (on-rate and off-rate) and affinity (dissociation constant, KD) of the peptides to their target protein.

Materials:

  • SPR instrument (e.g., Biacore)[1][2][3]

  • CM5 sensor chip[1]

  • Amine coupling kit (EDC, NHS, ethanolamine)[1]

  • Target protein (ligand)

  • Peptide analogues (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: The target protein is immobilized on the CM5 sensor chip surface via amine coupling.[1][2]

  • Analyte Injection: A series of concentrations of each peptide analogue are injected over the sensor surface.

  • Data Acquisition: The association and dissociation of the peptides are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).

In Vitro Plasma Stability Assay

Objective: To assess the stability of the peptides in human plasma.

Materials:

  • Human plasma[4][5][6]

  • Peptide analogues

  • Incubator at 37°C[4][5]

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)[4]

  • HPLC or LC-MS system for analysis[4][5]

Procedure:

  • Incubation: Peptides are incubated in human plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: The reaction is stopped by adding a quenching solution to precipitate plasma proteins.

  • Centrifugation: Samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by HPLC or LC-MS to quantify the remaining intact peptide.

  • Half-Life Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t½) is calculated.[4]

Cellular Uptake Assay via Fluorescence Microscopy

Objective: To visualize and quantify the cellular uptake of the peptides.

Materials:

  • Fluorescently labeled peptide analogues (e.g., with FITC or a similar fluorophore)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Confocal microscope[7][8]

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Cells are seeded in a multi-well plate with a glass bottom.

  • Peptide Incubation: Cells are incubated with the fluorescently labeled peptides for a defined period (e.g., 4 hours).[9]

  • Washing: Cells are washed with PBS to remove extracellular peptides.

  • Imaging: Live or fixed cells are imaged using a confocal microscope to visualize the intracellular fluorescence.[7][8]

  • Quantification: The fluorescence intensity per cell is quantified using image analysis software to compare the uptake of the different peptide analogues.

Visualizations

Experimental Workflow for Peptide Performance Benchmarking

G cluster_synthesis Peptide Synthesis & Modification cluster_binding Binding Affinity cluster_stability Stability cluster_cellular Cellular Activity PeptideX Peptide X (Native) SPR Surface Plasmon Resonance (SPR) PeptideX->SPR PlasmaAssay Plasma Stability Assay PeptideX->PlasmaAssay UptakeAssay Cellular Uptake Assay PeptideX->UptakeAssay PeptideAPPA Peptide X-APPA PeptideAPPA->SPR PeptideAPPA->PlasmaAssay PeptideAPPA->UptakeAssay PeptideAc Peptide X-Ac PeptideAc->SPR PeptideAc->PlasmaAssay PeptideAc->UptakeAssay BindingData KD, ka, kd SPR->BindingData StabilityData Half-life (t½) PlasmaAssay->StabilityData UptakeData Fluorescence Intensity UptakeAssay->UptakeData

Caption: Workflow for benchmarking peptide performance.

Hypothetical Signaling Pathway of Peptide X

G PeptideX Peptide X / Analogues Receptor Target Receptor PeptideX->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector modulates SecondMessenger Second Messenger Effector->SecondMessenger produces Kinase Protein Kinase SecondMessenger->Kinase activates CellularResponse Cellular Response Kinase->CellularResponse phosphorylates to trigger

Caption: A hypothetical G-protein coupled receptor signaling pathway for Peptide X.

References

A Comparative Analysis of Antibodies Raised Against 3-(4-Aminophenyl)propionic Acid-Peptides: Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal and monoclonal antibodies developed against peptides modified with 3-(4-Aminophenyl)propionic acid (APPA). APPA is a chemical moiety often used as a linker or introduced as a hapten to elicit an immune response against small molecules or specific peptide modifications. Understanding the cross-reactivity of anti-APPA-peptide antibodies is crucial for the development of specific and reliable immunoassays, particularly in drug development and biomarker discovery.

This guide outlines the potential for cross-reactivity with structurally related molecules and provides standardized experimental protocols for assessing antibody specificity. The presented data, while illustrative, is based on established principles of immunochemistry and serves as a framework for evaluating antibody performance.

Data Summary: Cross-Reactivity Profiling

The specificity of anti-APPA-peptide antibodies is paramount for their utility. A primary concern is the potential for cross-reactivity with the unconjugated peptide, the carrier protein used for immunization, the free APPA molecule, and other structurally similar compounds. The following table summarizes the hypothetical cross-reactivity data for a polyclonal and a monoclonal antibody raised against an APPA-conjugated model peptide (APPA-KLH).

AnalytePolyclonal Anti-APPA-PeptideMonoclonal Anti-APPA-Peptide
APPA-Peptide 100% 100%
Unconjugated Peptide< 1%< 0.1%
APPA-KLH85%95%
Keyhole Limpet Hemocyanin (KLH)15%< 0.1%
Free this compound5%1%
3-(3-Aminophenyl)propionic acid2%< 0.5%
4-Aminobenzoic acid< 0.5%< 0.1%
Aniline< 0.1%< 0.1%
Data is presented as percentage cross-reactivity relative to the immunizing APPA-Peptide, as determined by competitive ELISA.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of antibody cross-reactivity. Below is a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to generate the comparative data.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Coating of Microtiter Plate:

  • Dilute the APPA-peptide conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

  • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competitive Inhibition:

  • Prepare serial dilutions of the test compounds (potential cross-reactants) and the reference standard (APPA-peptide) in assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

  • In a separate dilution plate, mix 50 µL of each concentration of the test compounds/standard with 50 µL of the anti-APPA-peptide antibody (at a predetermined optimal dilution).

  • Incubate this mixture for 1 hour at room temperature.

  • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

4. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP for a polyclonal raised in rabbits) diluted in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Substrate Development:

  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot a standard curve of absorbance versus the log of the standard (APPA-peptide) concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizations

Logical Flow of Antibody Specificity

The following diagram illustrates the desired binding specificity of an anti-APPA-peptide antibody and the potential for undesired cross-reactivity.

cluster_target Target Analyte cluster_antibody Anti-APPA-Peptide Antibody cluster_reactants Potential Cross-Reactants Target APPA-Peptide Antibody Antibody Antibody->Target High Affinity Binding (Specific Recognition) Unconjugated Unconjugated Peptide Antibody->Unconjugated Low to No Binding Carrier Carrier Protein (KLH) Antibody->Carrier Potential Cross-Reactivity (Polyclonal) FreeHapten Free APPA Antibody->FreeHapten Potential Cross-Reactivity Analogs Structural Analogs Antibody->Analogs Potential Cross-Reactivity

Caption: Specific vs. cross-reactive antibody binding.

Experimental Workflow for Competitive ELISA

This diagram outlines the key steps in the competitive ELISA protocol for determining antibody cross-reactivity.

A 1. Coat Plate with APPA-Peptide B 2. Block Non-Specific Sites A->B D 4. Add Mixture to Coated Plate (Competitive Binding) B->D C 3. Prepare Antibody and Competitor Mixture C->D E 5. Add Secondary Enzyme-Conjugated Antibody D->E F 6. Add Substrate and Measure Signal E->F G 7. Calculate IC50 and % Cross-Reactivity F->G

Caption: Workflow for competitive ELISA.

Signaling Pathway Analogy: Antibody Specificity

This diagram uses a signaling pathway analogy to represent how an antibody should specifically recognize its target while ignoring other molecules.

cluster_ligands Analytes cluster_receptor Antibody Paratope cluster_response Assay Signal Target APPA- Peptide Target->Antibody CrossReactant1 Free APPA CrossReactant1->Antibody Weak Binding Signal_High Strong Signal Antibody->Signal_High Binding Signal_Low Weak/No Signal Antibody->Signal_Low Cross-Reactivity

Caption: Specific antibody recognition and signal generation.

Efficacy Showdown: Novel Drug Candidates from 3-(4-Aminophenyl)propionic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug development now have access to a comprehensive comparison of novel drug candidates derived from 3-(4-Aminophenyl)propionic acid and its analogs. This guide details the efficacy of these compounds in anticancer and antimicrobial applications, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways to accelerate preclinical research.

The analyzed compounds, primarily derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have demonstrated significant potential in targeting lung cancer and multidrug-resistant pathogens. This guide synthesizes the findings from recent studies to provide a clear, data-driven comparison of their performance.

Anticancer Efficacy Against A549 Non-Small Cell Lung Cancer Cells

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their cytotoxic effects on the A549 human lung adenocarcinoma cell line. Several compounds exhibited promising activity, with some showing comparable or superior efficacy to the standard chemotherapeutic agent, cisplatin.

Compound IDStructure/SubstituentCell Viability (%) at 100 µM[1][2]IC50 (µM)[3]Antioxidant Activity (DPPH Scavenging)[3]
12 -Reduced viability by ~50%~50Moderate
20 2-furyl substituentReduced viability by ~50%~50Potent
21 -Reduced viability by ~50%~50Not specified
22 -Reduced viability by ~50%~50Not specified
29 Phenyl substituentReduced viability by ~50%~50Not specified
Doxorubicin (Control)Significant reductionNot specifiedNot applicable
Cisplatin (Control)Significant reductionNot specifiedNot applicable

Notably, compounds 12, 20, 21, 22, and 29 were identified as promising candidates, reducing A549 cell viability by approximately 50% and inhibiting cell migration.[3] Compound 20 , featuring a 2-furyl substituent, also demonstrated potent antioxidant properties.[3] Importantly, these compounds showed favorable cytotoxicity profiles against non-cancerous Vero cells, suggesting a degree of selectivity towards cancer cells.[3]

In a separate study, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and tested against A549 cells.

Compound IDStructure/SubstituentCell Viability (%) at 100 µM[4]Activity vs. H69 & H69AR cells[4][5]
21 Oxime derivativeLow micromolar activityPotent antiproliferative activity
22 Oxime derivativeLow micromolar activityPotent antiproliferative activity
25 CarbohydrazideLow micromolar activityPotent antiproliferative activity
26 CarbohydrazideLow micromolar activityPotent antiproliferative activity
27-30 Phenylthiazolyl derivatives82.4–100%Limited antiproliferative activity
31 Hydrazide derivative67.1%Limited antiproliferative activity
32 Hydrazone derivative84.0%Limited antiproliferative activity
Cisplatin (Control)-Significantly less active than 21, 22, 25, 26 (p < 0.005)

Oxime derivatives 21 and 22 , along with carbohydrazides 25 and 26 , displayed low micromolar activity significantly greater than cisplatin.[4][5] These compounds were also effective against both drug-sensitive (H69) and anthracycline-resistant (H69AR) small-cell lung carcinoma cells.[4][5] In silico studies suggest that compound 22 may interact with human SIRT2 and EGFR.[4][5]

Antimicrobial Efficacy

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also exhibited significant, structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species.

Compound IDSubstituentS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)Candida auris MIC Range (µg/mL)
29 Phenyl16>64Not specifiedNot specifiedNot specified
30 4-NO2 Phenyl16163264Not specified
14-16 HeterocyclicPotent and broad-spectrumPotent and broad-spectrumPotent and broad-spectrumPotent and broad-spectrum0.5 to 64

Hydrazones 14-16 , containing heterocyclic substituents, demonstrated the most potent and broad-spectrum antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A549, Vero) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the collective migration of a cell population.

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[4][7]

  • Washing: Gently wash the monolayer with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium, with or without the test compound.

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[7]

  • Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration and wound closure.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of the compounds.

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[8]

  • Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid).

  • Reaction: Mix the sample solutions with an equal volume of the DPPH working solution.[8]

  • Incubation: Incubate the mixture in the dark for a set time (e.g., 30 minutes).[8]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8] The reduction in absorbance indicates radical scavenging activity.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[2]

  • Inoculation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) and add a standardized volume to each well.[2]

  • Controls: Include a positive control (broth + microorganism, no compound) and a negative control (broth only).[2]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours).[2]

  • Observation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[5]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Drug Candidate Evaluation cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_assays Specific Efficacy Assays cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., A549 cells) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., ESKAPE pathogens) characterization->antimicrobial viability Cell Viability (MTT Assay) anticancer->viability migration Cell Migration (Wound Healing Assay) anticancer->migration antioxidant Antioxidant Activity (DPPH Assay) anticancer->antioxidant mic MIC Determination antimicrobial->mic data_analysis Data Analysis (IC50, MIC values) viability->data_analysis migration->data_analysis antioxidant->data_analysis mic->data_analysis lead_id Lead Candidate Identification data_analysis->lead_id

Caption: Workflow for synthesis, screening, and evaluation of drug candidates.

sirt2_egfr_pathway Proposed Signaling Pathway Inhibition in Lung Cancer drug 3-Thiazole Derivatives (e.g., Compound 22) sirt2 SIRT2 drug->sirt2 Inhibition egfr EGFR drug->egfr Inhibition kras Kras sirt2->kras Deacetylation (Activation) mek1 MEK1 sirt2->mek1 Deacetylation (Inhibition) egfr->kras Activation kras->mek1 Activation erk ERK mek1->erk Phosphorylation proliferation Cell Proliferation, Survival, Migration erk->proliferation Promotion

Caption: Inhibition of SIRT2 and EGFR pathways by thiazole (B1198619) derivatives.

References

A Comparative Guide to the Structural Analysis of Peptides: The Impact of 3-(4-Aminophenyl)propionic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and peptide engineering, the incorporation of non-natural amino acids is a key strategy for modulating the structure, stability, and biological activity of peptides. One such amino acid, 3-(4-Aminophenyl)propionic acid (App), a derivative of phenylalanine, offers unique structural constraints that can significantly alter the conformational landscape of a peptide. This guide provides a comparative analysis of peptides with and without App, focusing on the structural insights gained from key biophysical techniques.

The Influence of this compound on Peptide Conformation

The introduction of App, a β-amino acid analogue, into a peptide sequence can enforce specific secondary structures, such as turns and helices, or disrupt existing ones like β-sheets. This is primarily due to the altered backbone spacing and the steric hindrance introduced by the phenylpropyl side chain. For instance, the incorporation of a similar β-amino acid has been shown to completely inhibit amyloid fibril formation by inducing a δ-turn-like structure, in stark contrast to the extended β-sheet conformation of the parent peptide[1]. This highlights the profound impact such modifications can have on peptide self-assembly and function.

Comparative Structural Data

The following tables summarize the expected quantitative data from key structural analysis techniques when comparing a hypothetical native peptide to its App-containing analogue.

Table 1: Circular Dichroism (CD) Spectroscopy Data

ParameterNative Peptide (Hypothetical)App-Containing Peptide (Hypothetical)Interpretation
Wavelength of Minimum Ellipticity (nm) ~218~205 and ~222A shift from a characteristic β-sheet minimum to minima indicative of a random coil or the induction of α-helical content.[2][3]
Wavelength of Maximum Ellipticity (nm) ~195N/AThe disappearance of the positive peak associated with β-sheets.
Secondary Structure Content (%) β-Sheet: 45%, Random Coil: 55%α-Helix: 20%, Turn: 30%, Random Coil: 50%Incorporation of App disrupts the native β-sheet structure and promotes the formation of turn and helical conformations.

Table 2: NMR Spectroscopy Data

ParameterNative Peptide (Hypothetical)App-Containing Peptide (Hypothetical)Interpretation
Amide Proton Chemical Shift Dispersion (ppm) 7.5 - 8.57.0 - 9.0A wider dispersion in the App-containing peptide suggests a more well-defined and folded structure in solution.[4][5]
Key NOE Contacts Strong sequential Hα(i)-HN(i+1) NOEsStrong sequential HN(i)-HN(i+1) and medium-range NOEsThe presence of HN-HN and medium-range NOEs in the App-peptide indicates turn or helical structures, contrasting with the extended conformation suggested by Hα-HN NOEs.
³J(HN,Hα) Coupling Constants (Hz) > 8< 6Larger coupling constants in the native peptide are characteristic of an extended β-strand conformation, while smaller values in the App-peptide are consistent with a helical or turn structure.

Table 3: X-ray Crystallography Data

ParameterNative Peptide (Hypothetical)App-Containing Peptide (Hypothetical)Interpretation
Space Group P2₁P2₁2₁2₁A different space group suggests a fundamental change in the crystal packing and molecular symmetry.
Unit Cell Dimensions (Å) a=20, b=30, c=15, β=95°a=25, b=40, c=20Significant changes in unit cell dimensions reflect the different molecular shapes and intermolecular interactions.
Refined Structure Extended β-sheetWell-defined δ-turnThe high-resolution structure confirms the conformational change induced by the App residue, showing a compact, turned structure instead of an extended one.[1][6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[2][8][9]

  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of any components that have high absorbance in the far-UV region.

  • Instrument Setup: A CD spectrometer is purged with nitrogen gas for at least 30 minutes. The instrument is calibrated, and the temperature is set, typically to 25°C.

  • Data Acquisition: The peptide solution is placed in a quartz cuvette with a path length of 1 mm. Spectra are recorded from 190 to 260 nm with a data pitch of 0.5 nm, a bandwidth of 1.0 nm, and a scanning speed of 50 nm/min. Three scans are typically averaged.

  • Data Processing: The spectrum of the buffer is subtracted from the peptide spectrum. The resulting data, in millidegrees, is converted to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l), where c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

  • Secondary Structure Estimation: The processed spectra are analyzed using deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution.[4][10][11]

  • Sample Preparation: Approximately 1-2 mg of the peptide is dissolved in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% DMSO-d₆) to a final concentration of 1-5 mM. A small amount of a reference standard like DSS or TMSP is added.

  • Data Acquisition: A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • 1D ¹H: To check sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, to resolve amide proton and nitrogen signals.

  • Resonance Assignment: The collected spectra are processed and analyzed to assign all proton and, if applicable, nitrogen and carbon resonances to specific atoms in the peptide sequence.[11]

  • Structural Calculation:

    • NOE cross-peaks are integrated to derive distance restraints.

    • ³J(HN,Hα) coupling constants are measured to obtain dihedral angle restraints.

    • These experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ simulated annealing and molecular dynamics to generate a family of 3D structures consistent with the data.[11]

  • Structure Validation: The resulting ensemble of structures is validated using programs like PROCHECK-NMR to assess their geometric quality and agreement with the experimental data.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the atomic-resolution three-dimensional structure of molecules that can be crystallized.[6][7]

  • Crystallization: The peptide is dissolved at a high concentration (5-20 mg/mL) in a suitable buffer. Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion, where the peptide solution is mixed with a precipitant solution and allowed to equilibrate.[12]

  • Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal solution before freezing.[12]

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal is rotated, and a series of diffraction images are collected on a detector.[6][7]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The crystallographic phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods. An initial electron density map is generated, and an atomic model of the peptide is built into the density. This model is then refined against the experimental data to improve its fit and geometric quality.[7]

  • Validation and Deposition: The final refined structure is validated for its stereochemical quality and deposited in the Protein Data Bank (PDB).[6]

Visualizations

The following diagrams illustrate the experimental workflow and the structural impact of App incorporation.

G cluster_0 Peptide Synthesis and Purification cluster_1 Structural Analysis cluster_2 Data Analysis and Model Building Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism (CD) (Secondary Structure) Characterization->CD NMR NMR Spectroscopy (3D Structure in Solution) Characterization->NMR Xray X-ray Crystallography (3D Structure in Solid State) Characterization->Xray CD_Analysis Deconvolution of Spectra CD->CD_Analysis NMR_Analysis Structure Calculation NMR->NMR_Analysis Xray_Analysis Structure Refinement Xray->Xray_Analysis Final_Model Comparative Structural Model CD_Analysis->Final_Model NMR_Analysis->Final_Model Xray_Analysis->Final_Model

Caption: Experimental workflow for comparative structural analysis of peptides.

G A1 Ala B1 Val A2 Ala C1 Leu D1 Ile B1->D1 B2 Val C2 App E1 Phe D2 Ile E2 Phe B2->D2 Turn Inducing label_native Extended β-Strand Conformation label_app Induced Turn Conformation

Caption: Conformational change from β-strand to a turn upon App incorporation.

References

A Head-to-Head Comparison of Linkers for Bioconjugation: 3-(4-Aminophenyl)propionic Acid vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of 3-(4-Aminophenyl)propionic acid against other commonly used linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation biotherapeutics.

Introduction to Linker Technology in Bioconjugation

Linkers are the molecular bridges that connect a biologically active molecule to a targeting moiety, such as an antibody. The ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet facilitate its efficient release at the target site.[1][2] Linker properties, such as cleavability, hydrophilicity, and rigidity, are critical design parameters that impact the overall performance of the bioconjugate.[3] This guide focuses on a head-to-head comparison of this compound with three well-established linkers: the non-cleavable SMCC, the enzymatically-cleavable Val-Cit-PABC, and hydrophilic PEG linkers.

Comparative Performance Analysis

The choice of linker technology dictates the mechanism of payload release and significantly impacts the bioconjugate's stability, potency, and therapeutic index. The following tables summarize the performance of these linkers based on key performance indicators.

Table 1: General Characteristics of Compared Linkers

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Val-Cit-PABC (Valine-Citrulline-p-aminobenzylcarbamate)PEG (Polyethylene Glycol) Linker
Linker Type Small molecule, aromaticNon-cleavableEnzymatically-cleavableHydrophilic spacer
Primary Application PROTAC synthesis[4]ADCs (e.g., Kadcyla®)[5]ADCs (e.g., Adcetris®)[6][7]Enhancing solubility and stability of bioconjugates[8][9]
Release Mechanism Not applicable (part of the final molecule)Antibody degradation in the lysosome[10]Cathepsin B cleavage in the lysosome[6]Does not have an intrinsic release mechanism; used as a spacer for other linker types
Key Advantage Provides a rigid spacer for ternary complex formation in PROTACsHigh plasma stability, wider therapeutic window[10]Tumor-selective payload release, bystander effect[6]Improves hydrophilicity, reduces aggregation, and prolongs half-life[9][11]
Potential Limitation Limited data in ADC context; potential for immunogenicityNo bystander effect; payload remains attached to an amino acid residuePotential instability in rodent plasma[6][12]Can sometimes lead to reduced biological activity due to steric hindrance[11]

Table 2: Quantitative Performance Data of Linkers in ADCs

ParameterSMCC-based ADC (e.g., T-DM1)Val-Cit-PABC-based ADCADC with PEG Linker
Average Drug-to-Antibody Ratio (DAR) Typically 3.5[5]Can be higher, up to 8 with hydrophilic payloadsCan enable higher DARs by mitigating aggregation[13]
Plasma Half-life High, comparable to the antibody itself (e.g., 10.4 days)[14]Generally stable in human plasma, but can be lower in mouse plasma (e.g., 6.0 days)[6]Generally prolonged due to increased hydrodynamic size[15]
In Vitro Cytotoxicity (IC50) Potent, but may be less so than cleavable counterparts against some cell linesHighly potent, often in the ng/mL range[6]Varies depending on the payload and target
In Vivo Efficacy Demonstrates significant tumor growth inhibition[10]Can lead to complete tumor remission in xenograft models[6]Often enhances in vivo efficacy due to improved pharmacokinetics[15]

Note: Performance data is highly dependent on the specific antibody, payload, conjugation site, and experimental model used.

In-Depth Analysis of this compound

This compound is a bifunctional molecule featuring a primary amine and a carboxylic acid.[16] While extensively used as a linker in the synthesis of PROTACs, its application as a linker in ADCs is not well-documented in the available literature.[4]

Based on its chemical structure, this compound can be incorporated into larger linker constructs. The amine group can be acylated, for instance, with a maleimide-containing moiety to allow for subsequent conjugation to a thiol-containing payload. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines (e.g., lysine (B10760008) residues) on an antibody.[13]

The phenylpropionic acid structure provides a rigid spacer, which can be advantageous in maintaining a defined distance between the antibody and the payload. However, its relatively hydrophobic nature might contribute to aggregation, especially at higher drug-to-antibody ratios (DARs).[3][17] Direct, head-to-head experimental data comparing the performance of this compound with established linkers like SMCC or Val-Cit in an ADC context is currently lacking in the provided search results.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Two-Step Antibody Conjugation using SMCC Linker

This protocol describes the conjugation of an amine-containing antibody to a thiol-containing payload.[5]

  • Antibody Preparation: The antibody is prepared in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

  • Antibody Activation: A 5- to 10-fold molar excess of SMCC (dissolved in DMSO) is added to the antibody solution. The reaction is incubated for 30-60 minutes at room temperature or 2-4 hours at 4°C.[5][18]

  • Purification: Excess, unreacted SMCC is removed using a desalting column equilibrated with a sulfhydryl-free buffer (pH 6.5-7.5).[5]

  • Payload Conjugation: The thiol-containing payload is added to the maleimide-activated antibody solution. The reaction is incubated for 30 minutes at room temperature or 2 hours at 4°C.[5]

  • Final Purification: The resulting ADC is purified from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: ADC Synthesis with Val-Cit-PABC Linker

This protocol outlines the conjugation of a maleimide-activated Val-Cit-PABC-payload to a reduced antibody.[7]

  • Antibody Reduction: The antibody's interchain disulfide bonds are reduced using a reducing agent like TCEP or DTT in a suitable buffer (e.g., PBS, pH 7.0-7.5). The mixture is incubated at 37°C for 30 minutes.

  • Removal of Reducing Agent: The excess reducing agent is removed by buffer exchange using a desalting column.

  • Conjugation Reaction: The maleimide-activated drug-linker (e.g., mc-Val-Cit-PABC-MMAE) is dissolved in an organic co-solvent like DMSO and added to the reduced antibody at a specific molar ratio to achieve the desired DAR. The reaction is incubated for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: The ADC is purified using SEC to remove unreacted drug-linker and other impurities.

Protocol 3: In Vitro ADC Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC.[6][19]

  • Cell Seeding: Cancer cells (antigen-positive and antigen-negative controls) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADC are prepared in cell culture medium and added to the wells.

  • Incubation: The plates are incubated for a standard period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a standard reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by plotting cell viability against ADC concentration.

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_smcc SMCC Conjugation Workflow Antibody_NH2 Antibody-NH2 SMCC Add SMCC Antibody_NH2->SMCC 1. Activation Activated_Ab Maleimide-Activated Antibody SMCC->Activated_Ab Purification1 Purification (Desalting) Activated_Ab->Purification1 Payload_SH Add Thiol-Payload Purification1->Payload_SH 2. Conjugation ADC_SMCC ADC (Stable Thioether Bond) Payload_SH->ADC_SMCC Purification2 Purification (SEC/HIC) ADC_SMCC->Purification2

A generalized workflow for a two-step bioconjugation process using an SMCC linker.

G cluster_valcit Val-Cit-PABC Conjugation Workflow Antibody_SS Antibody (with S-S bonds) Reduction Reduce with TCEP/DTT Antibody_SS->Reduction 1. Reduction Reduced_Ab Reduced Antibody (-SH) Reduction->Reduced_Ab Purification1 Remove Reducing Agent Reduced_Ab->Purification1 Maleimide_Linker Add Maleimide-Val-Cit-PABC-Payload Purification1->Maleimide_Linker 2. Conjugation ADC_VC ADC (Thioether Bond) Maleimide_Linker->ADC_VC Purification2 Purification (SEC) ADC_VC->Purification2

Workflow for conjugating a Val-Cit-PABC linker-payload to a reduced antibody.

G cluster_release Payload Release Mechanisms cluster_smcc Non-Cleavable (SMCC) cluster_valcit Cleavable (Val-Cit) ADC_Internalization_S ADC Internalization Lysosome_S Lysosomal Trafficking ADC_Internalization_S->Lysosome_S Degradation Antibody Degradation Lysosome_S->Degradation Released_Payload_S Payload-Linker-Amino Acid Degradation->Released_Payload_S ADC_Internalization_VC ADC Internalization Lysosome_VC Lysosomal Trafficking ADC_Internalization_VC->Lysosome_VC Cleavage Cathepsin B Cleavage Lysosome_VC->Cleavage Released_Payload_VC Free Payload Cleavage->Released_Payload_VC

Comparison of payload release mechanisms for non-cleavable and cleavable linkers.

Conclusion

The strategic selection of a linker is paramount in the design of a successful bioconjugate. Established linkers like the non-cleavable SMCC and the enzymatically-cleavable Val-Cit-PABC offer distinct advantages and have been clinically validated in successful ADCs. SMCC provides high plasma stability, which can lead to a wider therapeutic window, while Val-Cit enables tumor-selective payload release and the potential for a bystander effect. Hydrophilic PEG linkers are a versatile tool to improve the physicochemical properties of bioconjugates, often leading to enhanced in vivo performance.

This compound is a valuable building block in the synthesis of PROTACs, providing a rigid spacer. While its bifunctional nature allows for its potential incorporation into ADC linkers, there is a lack of direct comparative data on its performance in this context. Further research is needed to fully elucidate its properties and potential benefits as a linker for ADCs in comparison to the well-established alternatives. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel bioconjugates.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-(4-Aminophenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(4-aminophenyl)propionic acid derivatives, focusing on their potential as therapeutic agents. While direct in vitro and in vivo correlation for a single derivative remains an area for future research, this document synthesizes the available preclinical data, highlighting promising compounds and their observed activities. The information is intended to support further investigation and drug development efforts in this chemical class.

In Vitro Activity: Anticancer and Antioxidant Potential

Recent studies have focused on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, demonstrating their significant in vitro anticancer and antioxidant properties. The following tables summarize the quantitative data from these studies, comparing the efficacy of various derivatives against different cancer cell lines and their antioxidant capacities.

Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to reduce the viability of A549 non-small cell lung cancer cells. Several compounds demonstrated notable cytotoxic effects.[1][2][3][4][5]

Compound IDStructureA549 Cell Viability (%)Reference Compound Viability (%)
12 N'-(1-(naphthalen-1-yl)ethylidene)-3-((4-hydroxyphenyl)amino)propanehydrazide42.1Doxorubicin: Not specified in this context
20 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide)~50 (estimated from graphical data)Cisplatin: Not specified in this context
21 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(thiophen-2-ylmethylene)propanehydrazide)~50 (estimated from graphical data)-
22 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(1H-pyrrol-2-ylmethylene)propanehydrazide)~50 (estimated from graphical data)-
29 3-((4-hydroxyphenyl)amino)-N'-(4-nitrobenzylidene)propanehydrazide31.2-

Data extracted from in vitro studies evaluating cytotoxicity after 24 hours of exposure.[1][5]

Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

This class of derivatives, particularly those containing an oxime moiety, has shown potent antiproliferative activity against both drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma cells, as well as A549 cells.

Compound IDStructureIC50 (µM) on A549 CellsH69 Cell Viability (%)H69AR Cell Viability (%)
21 3-[(4-acetylphenyl)(4-(4-bromophenyl)thiazol-2-yl)amino]propanoic acid oxime5.4218.323.5
22 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime2.4733.926.6
Cisplatin (Reference Drug)11.71Not specifiedNot specified

IC50 values indicate the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.

Experimental Protocols: In Vitro Assays

The following are detailed methodologies for the key in vitro experiments cited in this guide.

MTT Assay for Cell Viability
  • Cell Culture: A549, H69, and H69AR cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with the test compounds at various concentrations for 24 to 72 hours. Control wells received the vehicle (e.g., DMSO) or a reference drug (e.g., cisplatin, doxorubicin).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was calculated as a percentage relative to the untreated control cells.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of Solutions: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) was prepared. Test compounds were dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: The test compound solutions were mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH was also prepared.

  • Incubation: The reaction mixtures were incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions was measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

In Vivo Activity: An Outlook Based on Aryl Propionic Acids

Direct in vivo studies for the aforementioned anticancer this compound derivatives are not yet available in the published literature. However, the broader class of aryl propionic acid derivatives is well-established for its in vivo anti-inflammatory and analgesic activities.

Expected In Vivo Effects and Potential Mechanisms:

Based on the known pharmacology of related aryl propionic acids, derivatives of this compound are anticipated to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the experimental processes and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo Projected In Vivo Evaluation cell_culture Cancer Cell Lines (A549, H69, H69AR) compound_treatment Treatment with 3-APA Derivatives cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay dpph_assay DPPH Assay compound_treatment->dpph_assay data_analysis_vitro Determine IC50 & Antioxidant Activity mtt_assay->data_analysis_vitro dpph_assay->data_analysis_vitro data_analysis_vivo Determine In Vivo Efficacy data_analysis_vitro->data_analysis_vivo Correlation Analysis (Future Work) animal_model Animal Model of Inflammation/Cancer compound_admin Administration of 3-APA Derivatives animal_model->compound_admin efficacy_assessment Measure Tumor Growth/ Inflammatory Markers compound_admin->efficacy_assessment toxicity_assessment Evaluate Safety and Tolerability compound_admin->toxicity_assessment efficacy_assessment->data_analysis_vivo toxicity_assessment->data_analysis_vivo

Caption: Workflow for in vitro and projected in vivo evaluation.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway (Hypothesized) cluster_cancer Anticancer Pathway (Potential) Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation APA_Derivative_Inflam Aryl Propionic Acid Derivatives APA_Derivative_Inflam->COX_Enzymes Inhibition Cancer_Cells Cancer Cells Proliferation Proliferation & Survival Cancer_Cells->Proliferation Apoptosis Apoptosis APA_Derivative_Cancer 3-APA Derivatives (e.g., Compounds 21, 22) APA_Derivative_Cancer->Proliferation Inhibition APA_Derivative_Cancer->Apoptosis Induction

Caption: Hypothesized signaling pathways for 3-APA derivatives.

Conclusion and Future Directions

The in vitro evidence strongly suggests that derivatives of this compound, particularly those with hydroxyphenyl and acetylphenyl-thiazolyl substitutions, are promising candidates for the development of novel anticancer agents. The low micromolar IC50 values and activity against drug-resistant cell lines are particularly noteworthy.

The critical next step is to conduct in vivo studies on the most potent in vitro compounds to establish their efficacy, safety, and pharmacokinetic profiles in preclinical animal models. This will be essential to validate the in vitro findings and to establish a clear in vitro-in vivo correlation, which is currently a missing link in the development of this class of compounds. Such data will be invaluable for guiding lead optimization and advancing these promising derivatives toward clinical development.

References

Safety Operating Guide

Proper Disposal of 3-(4-Aminophenyl)propionic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(4-Aminophenyl)propionic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical.

Personal Protective Equipment (PPE) includes:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is required when handling the solid form to avoid inhalation of dust.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

In case of exposure, follow the first-aid measures outlined in the SDS immediately and seek medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from its Safety Data Sheet.

PropertyValueSource
CAS Number2393-17-1--INVALID-LINK--
Molecular FormulaC₉H₁₁NO₂--INVALID-LINK--
Molecular Weight165.19 g/mol --INVALID-LINK--
Melting Point133-137 °C--INVALID-LINK--
Hazard StatementsH315, H319, H335--INVALID-LINK--

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first and most critical step to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, compatible container.

  • Liquid Waste: If dissolved in a solvent, collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents.

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]

  • Container Requirements:

    • Containers must be in good condition, with no leaks or cracks.[1]

    • They must be made of a material compatible with the chemical waste.

    • Containers must be kept closed except when adding waste.[1][3]

  • Labeling:

    • Each container must be affixed with a hazardous waste label.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the accumulation start date.[1][2]

  • Storage:

    • Store the waste container in a well-ventilated area.

    • Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.

Step 3: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or another appropriate solvent that can dissolve the chemical residue).[2][3]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[2] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • Air Dry: Allow the rinsed container to air dry completely.

  • Disposal: After triple rinsing and drying, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.[3]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are full.

  • Regulatory Compliance: Do not dispose of this compound down the drain or in the regular trash.[3][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_accumulation Accumulation & Storage cluster_final_disposal Final Disposal cluster_container_decon Empty Container Decontamination start Start: Have 3-(4-Aminophenyl)propionic acid waste for disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Dust Mask (for solid) start->ppe empty_container Have an empty container? waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof liquid waste container liquid_waste->collect_liquid store_saa Store in designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store_saa->contact_ehs end End: Waste properly disposed contact_ehs->end triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate air_dry Air dry container collect_rinsate->air_dry dispose_trash Deface label and dispose of container in regular trash/recycling air_dry->dispose_trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Aminophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 3-(4-Aminophenyl)propionic acid (CAS No. 2393-17-1). Adherence to these procedures is critical for ensuring personal safety and proper logistical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The signal word for this chemical is "Warning".[2]

Quantitative Data Summary

PropertyValueReference
CAS Number2393-17-1[1][2]
Molecular FormulaC9H11NO2[4][5]
Molecular Weight165.19 g/mol [4][5]
Melting Point133-137 °C (271-279 °F)[1]
Hazard ClassificationsSkin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Storage Class Code11 - Combustible Solids[2]

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Wear safety glasses with side-shields or chemical safety goggles.[1] Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required.[2][3] Always wear a lab coat or protective clothing to prevent skin contact.[3][6] Contaminated clothing should be removed immediately and washed before reuse.[1][7][8]

  • Respiratory Protection : Use a dust mask type N95 (US) or equivalent respirator, especially when handling the solid form to avoid inhaling dust particles.[2] Work should be conducted in a well-ventilated area or outdoors.[1][7][8]

Operational and Disposal Plans

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][7][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][7][8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7][8]

  • Store locked up.[1]

Disposal Plan:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1][7][8]

  • Do not let the product enter drains.[1][9]

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these immediate first aid protocols:

  • General Advice : Show the Safety Data Sheet to the doctor in attendance.[1]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[1][7]

  • In Case of Skin Contact : Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes.[1][7][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][7][8] If eye irritation persists, seek medical attention from an ophthalmologist.[1]

  • If Swallowed : Clean your mouth with water and drink plenty of water afterwards.[7][8] Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Experimental Protocols: Chemical Spill Workflow

The following workflow provides a step-by-step guide for safely managing a spill of this compound.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate assess Assess Spill Size & Risk (Consult SDS) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep up, avoid dust generation) contain->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (In sealed, labeled container) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminophenyl)propionic acid
Reactant of Route 2
3-(4-Aminophenyl)propionic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。